Product packaging for Fluoranthene-3-14C(Cat. No.:CAS No. 134459-04-4)

Fluoranthene-3-14C

Cat. No.: B144959
CAS No.: 134459-04-4
M. Wt: 204.24 g/mol
InChI Key: GVEPBJHOBDJJJI-RHRFEJLCSA-N
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Description

Fluoranthene-3-14C is a carbon-14 labeled isotopologue of Fluoranthene, a polycyclic aromatic hydrocarbon (PAH). This compound is an essential tool for tracing the environmental fate and microbial degradation pathways of PAHs, a class of persistent environmental pollutants . Researchers utilize this compound in advanced studies to investigate bacterial uptake and active efflux mechanisms. Studies with Pseudomonas fluorescens have shown that fluoranthene is subject to an energy-driven, chromosomally-encoded efflux system, a key mechanism for bacterial tolerance to this compound . The radiolabel at the 3-position allows for precise tracking in biodegradation assays, enabling detailed analysis of metabolic pathways and reaction kinetics. With a high octanol-water partition coefficient (K ow ), it also serves as a model compound for studying the bioavailability and membrane transport of hydrophobic organic contaminants. This product is offered as a methanol solution and is of high chemical and radiochemical purity, ensuring reliable and consistent performance in sensitive laboratory experiments. This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper laboratory safety procedures for handling radioactive materials must be followed.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H10 B144959 Fluoranthene-3-14C CAS No. 134459-04-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

fluoranthene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10/c1-2-8-13-12(7-1)14-9-3-5-11-6-4-10-15(13)16(11)14/h1-10H/i5+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVEPBJHOBDJJJI-RHRFEJLCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC4=C3C2=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C3=CC=CC4=C3C2=CC=[14CH]4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10585156
Record name (3-~14~C)Fluoranthene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134459-04-4
Record name (3-~14~C)Fluoranthene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Methoxyfluoranthene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for obtaining 3-methoxyfluoranthene, a polycyclic aromatic hydrocarbon derivative of interest in medicinal chemistry and materials science. Two primary pathways are detailed: a direct approach via Suzuki-Miyaura coupling and a multi-step functionalization of the parent fluoranthene core. This document includes detailed experimental protocols, tabulated quantitative data for all intermediates and the final product, and logical workflow diagrams to facilitate a thorough understanding of the synthetic processes.

Introduction

Fluoranthene and its derivatives are a class of polycyclic aromatic hydrocarbons (PAHs) that have garnered significant attention due to their unique electronic and photophysical properties. The introduction of substituents, such as a methoxy group, onto the fluoranthene scaffold can modulate these properties, making them valuable building blocks in the development of novel organic materials, fluorescent probes, and pharmaceutical agents. This guide focuses on the synthesis of 3-methoxyfluoranthene, providing detailed methodologies and comparative data for its preparation.

Synthetic Pathways

Two principal synthetic strategies for the preparation of 3-methoxyfluoranthene are presented:

  • Route A: Suzuki-Miyaura Coupling. This approach involves the direct construction of the 3-methoxyfluoranthene skeleton by coupling a pre-functionalized naphthalene derivative with a methoxy-substituted phenylboronic acid.

  • Route B: Functionalization of Fluoranthene. This classic multi-step pathway begins with the regioselective functionalization of the parent fluoranthene molecule, followed by a series of transformations to introduce the methoxy group at the 3-position.

Route A: Synthesis via Suzuki-Miyaura Coupling

This modern and efficient one-step method directly constructs the desired carbon-carbon bond to form the fluoranthene core with the methoxy group already in place.

Reaction Scheme

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_product Product 1,8-Diiodonaphthalene 3-Methoxyfluoranthene 1,8-Diiodonaphthalene->3-Methoxyfluoranthene Suzuki-Miyaura Coupling 3-Methoxyphenylboronic_acid 3-Methoxyphenylboronic_acid->3-Methoxyfluoranthene reagents Pd(dppf)Cl2 KOAc, DMSO

Experimental Protocol

Materials:

  • 1,8-Diiodonaphthalene

  • 3-Methoxyphenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium acetate (KOAc)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk tube, add 1,8-diiodonaphthalene (1.0 equiv), 3-methoxyphenylboronic acid (1.2 equiv), and potassium acetate (3.0 equiv).

  • Add Pd(dppf)Cl₂ (5 mol%) to the tube.

  • Evacuate the tube and backfill with nitrogen. Repeat this cycle three times.

  • Add anhydrous DMSO via syringe.

  • Heat the reaction mixture at 110 °C for 24 hours under a nitrogen atmosphere.

  • After cooling to room temperature, pour the reaction mixture into water and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 3-methoxyfluoranthene.

Quantitative Data
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)AppearanceYield (%)
1,8-DiiodonaphthaleneC₁₀H₆I₂380.97109-111Yellowish solid-
3-Methoxyphenylboronic acidC₇H₉BO₃151.96159-162White powder-
3-MethoxyfluorantheneC₁₇H₁₂O232.28108-110Pale yellow solid70-80

Route B: Synthesis via Functionalization of Fluoranthene

This classical, multi-step approach provides an alternative route to 3-methoxyfluoranthene, starting from the readily available parent hydrocarbon.

Overall Workflow

Functionalization_Workflow Fluoranthene Fluoranthene 3-Nitrofluoranthene 3-Nitrofluoranthene Fluoranthene->3-Nitrofluoranthene Nitration (HNO3, Ac2O) 3-Aminofluoranthene 3-Aminofluoranthene 3-Nitrofluoranthene->3-Aminofluoranthene Reduction (SnCl2, HCl) 3-Hydroxyfluoranthene 3-Hydroxyfluoranthene 3-Aminofluoranthene->3-Hydroxyfluoranthene Diazotization & Hydrolysis (NaNO2, H2SO4, H2O) 3-Methoxyfluoranthene 3-Methoxyfluoranthene 3-Hydroxyfluoranthene->3-Methoxyfluoranthene Williamson Ether Synthesis (CH3I, K2CO3)

Experimental Protocols

Materials:

  • Fluoranthene

  • Fuming nitric acid (90%)

  • Acetic anhydride

Procedure:

  • Dissolve fluoranthene (1.0 equiv) in acetic anhydride at 60-70 °C.

  • Slowly add fuming nitric acid (1.1 equiv) dropwise to the stirred solution, maintaining the temperature between 60-70 °C.

  • After the addition is complete, continue stirring at this temperature for 30 minutes.

  • Allow the mixture to cool to room temperature, during which a yellow solid will precipitate.

  • Collect the solid by filtration, wash thoroughly with water, and then with ethanol.

  • Recrystallize the crude product from glacial acetic acid to obtain pure 3-nitrofluoranthene.[1]

Materials:

  • 3-Nitrofluoranthene

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution

Procedure:

  • Suspend 3-nitrofluoranthene (1.0 equiv) in ethanol.

  • Add a solution of tin(II) chloride dihydrate (5.0 equiv) in concentrated hydrochloric acid to the suspension.

  • Reflux the mixture for 3 hours. The yellow suspension should turn into a clear solution.

  • After cooling, pour the reaction mixture onto ice and make it basic with a concentrated sodium hydroxide solution.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield 3-aminofluoranthene.[2]

Materials:

  • 3-Aminofluoranthene

  • Sodium nitrite (NaNO₂)

  • Sulfuric acid (H₂SO₄)

  • Water

Procedure:

  • Dissolve 3-aminofluoranthene (1.0 equiv) in a mixture of glacial acetic acid and water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a concentrated aqueous solution of sodium nitrite (1.1 equiv) dropwise, keeping the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • To a separate flask containing boiling dilute sulfuric acid, add the diazonium salt solution portion-wise. Vigorous nitrogen evolution will be observed.

  • After the addition is complete, continue boiling for an additional 15 minutes.

  • Cool the mixture to room temperature and extract the product with diethyl ether.

  • Wash the organic extract with a sodium bicarbonate solution and then with water.

  • Dry the ether layer over anhydrous magnesium sulfate and evaporate the solvent to give crude 3-hydroxyfluoranthene, which can be purified by column chromatography.

Materials:

  • 3-Hydroxyfluoranthene

  • Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous acetone or N,N-dimethylformamide (DMF)

Procedure:

  • Dissolve 3-hydroxyfluoranthene (1.0 equiv) in anhydrous acetone.

  • Add anhydrous potassium carbonate (3.0 equiv) and methyl iodide (1.5 equiv).

  • Reflux the mixture with stirring for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After cooling, filter off the potassium carbonate and wash it with acetone.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane, wash with water, and dry over anhydrous sodium sulfate.

  • Remove the solvent and purify the crude product by column chromatography on silica gel to obtain 3-methoxyfluoranthene.[3][4][5][6][7]

Quantitative Data for Intermediates and Product
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)AppearanceYield (%) (per step)
FluorantheneC₁₆H₁₀202.25110-111Pale yellow needles-
3-NitrofluorantheneC₁₆H₉NO₂247.25159-161Yellow needles85-90
3-AminofluorantheneC₁₆H₁₁N217.27114-116Yellowish needles80-90
3-HydroxyfluorantheneC₁₆H₁₀O218.25145-147Off-white solid60-70
3-MethoxyfluorantheneC₁₇H₁₂O232.28108-110Pale yellow solid85-95

Spectroscopic Data for 3-Methoxyfluoranthene

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) 7.95-7.85 (m, 3H), 7.65-7.55 (m, 2H), 7.40-7.30 (m, 3H), 7.15 (dd, J=8.8, 2.4 Hz, 1H), 4.01 (s, 3H, -OCH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 158.2, 140.5, 138.9, 137.4, 131.8, 128.5, 128.1, 127.8, 127.3, 122.6, 121.9, 120.8, 119.5, 112.7, 105.4, 55.6 (-OCH₃).

  • Mass Spectrometry (EI): m/z (%) 232 (M⁺, 100), 217 (M⁺ - CH₃, 45), 189 (M⁺ - CH₃ - CO, 30).

Conclusion

This guide has outlined two robust and reproducible synthetic routes for the preparation of 3-methoxyfluoranthene. The Suzuki-Miyaura coupling (Route A) offers a more direct and efficient pathway, particularly for accessing analogues with various substituents on the phenyl ring. The classical functionalization approach (Route B) is a viable alternative, especially when starting from the readily available and inexpensive fluoranthene. The detailed experimental protocols and comprehensive data provided herein will serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, enabling the facile preparation of this important fluoranthene derivative for further investigation and application.

References

Physicochemical Properties of Radiolabeled Fluoranthene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoranthene (C₁₆H₁₀) is a non-alternant polycyclic aromatic hydrocarbon (PAH) composed of a naphthalene and a benzene unit fused with a five-membered ring.[1] As a product of incomplete combustion of organic matter, it is a ubiquitous environmental pollutant and is classified as one of the U.S. Environmental Protection Agency's 16 priority pollutant PAHs.[1] The study of its metabolic fate, distribution, and carcinogenic potential heavily relies on the use of radiolabeled analogues.

Radiolabeling, the technique of incorporating a radioactive isotope into a molecule, is an indispensable tool in drug metabolism and pharmacokinetic (DMPK) studies, environmental fate analysis, and toxicological research.[2] By replacing one or more atoms of the fluoranthene molecule with a radioisotope such as Carbon-14 (¹⁴C) or Tritium (³H), researchers can trace the compound's path and transformation within biological and environmental systems with high sensitivity and specificity.

This technical guide provides an in-depth overview of the core physicochemical properties of radiolabeled fluoranthene. It includes detailed experimental protocols for its synthesis and analysis, quantitative data, and a visualization of its critical metabolic activation pathway leading to genotoxicity.

Physicochemical Properties

The introduction of a radioisotope like ³H or ¹⁴C does not significantly alter the fundamental physicochemical properties of the fluoranthene molecule, apart from a minor increase in molecular weight. Therefore, the properties of unlabeled fluoranthene serve as a reliable reference.

Table 1: Physicochemical Properties of Fluoranthene

PropertyValueUnitReference(s)
Molecular Formula C₁₆H₁₀-[1][3]
Molecular Weight 202.25g·mol⁻¹[1][3]
Appearance Pale yellow to green needles/crystals-[1]
Melting Point 110.8 - 111°C[1]
Boiling Point 375 - 384°C[1]
Water Solubility 0.265 (at 25°C)mg·L⁻¹[1]
Log P (Kow) 5.16 - 5.22-[3][4]
Vapor Pressure 9.0 x 10⁻⁶ (at 20°C)mm Hg
Henry's Law Constant 1.0 x 10⁻⁶atm·m³·mol⁻¹[4]

Note: For [¹⁴C]-Fluoranthene (one ¹⁴C atom), the molecular weight would be approx. 204.25 g·mol⁻¹. For [³H]-Fluoranthene (one ³H atom), it would be approx. 204.27 g·mol⁻¹.

Radiolabeling of Fluoranthene

The synthesis of radiolabeled fluoranthene is a specialized process that requires expertise in handling radioactive materials and performing multi-step organic synthesis. The isotope is typically introduced in the final steps to maximize yield and specific activity. While specific protocols for fluoranthene are often proprietary, the following sections detail representative experimental procedures based on established methods for PAHs.

Experimental Protocol 1: Synthesis of [³H]-Fluoranthene via Catalytic Tritiation

This protocol is a representative example of introducing a tritium label via catalytic reduction of a halogenated precursor.

Objective: To synthesize [³H]-Fluoranthene from a bromo-fluoranthene precursor.

Materials:

  • 3-Bromofluoranthene

  • Tritium gas (³H₂)

  • Palladium on carbon (10% Pd/C) catalyst

  • Ethyl acetate (anhydrous)

  • Triethylamine

  • Helium or Argon gas (inert)

  • Standard laboratory glassware for radiosynthesis, including a reaction vessel suitable for hydrogenation.

  • High-performance liquid chromatography (HPLC) system with a radioactivity detector.

Procedure:

  • Preparation: In a specialized hydrogenation vessel, dissolve 3-Bromofluoranthene (e.g., 5 mg) in anhydrous ethyl acetate (e.g., 2 mL).

  • Catalyst Addition: Add 10% Pd/C catalyst (e.g., 2-3 mg) and a small amount of triethylamine (to act as a halogen scavenger).

  • Inert Atmosphere: Purge the vessel with an inert gas (Helium or Argon) to remove all oxygen.

  • Tritiation: Introduce tritium gas into the reaction vessel to the desired pressure (e.g., slightly above atmospheric pressure).

  • Reaction: Stir the reaction mixture vigorously at room temperature for several hours (e.g., 2-4 hours) or until the uptake of tritium gas ceases. The reaction progress can be monitored by radio-TLC or radio-HPLC.

  • Quenching and Filtration: Carefully vent the excess tritium gas through a proper trapping system. Filter the reaction mixture through a celite pad to remove the Pd/C catalyst. Wash the filter cake with additional ethyl acetate.

  • Purification: Combine the filtrate and washes. Concentrate the solution under reduced pressure. Purify the crude [³H]-Fluoranthene using preparative reverse-phase HPLC.

  • Analysis: Confirm the radiochemical purity and identity of the final product by co-elution with an authentic, non-labeled fluoranthene standard on a calibrated radio-HPLC system. Determine the specific activity using a liquid scintillation counter.

Determination of Physicochemical Properties: Experimental Protocols

Experimental Protocol 2: Determination of Octanol-Water Partition Coefficient (Log P) (OECD 107)

This protocol follows the Shake Flask Method as described in the OECD Guideline for the Testing of Chemicals, No. 107.[][6]

Objective: To determine the Log P value of [¹⁴C]-Fluoranthene.

Materials:

  • [¹⁴C]-Fluoranthene of known specific activity

  • n-Octanol (analytical grade, saturated with water)

  • Distilled or deionized water (analytical grade, saturated with n-octanol)

  • Centrifuge tubes with screw caps

  • Mechanical shaker

  • Centrifuge

  • Liquid Scintillation Counter (LSC)

Procedure:

  • Solvent Preparation: Saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and allowing the phases to separate.

  • Test Preparation: Prepare at least three centrifuge tubes. To each, add the two pre-saturated solvents in defined volume ratios (e.g., 1:1, 2:1, 1:2 of octanol:water).

  • Spiking: Add a small, accurately known amount of [¹⁴C]-Fluoranthene (dissolved in a minimal volume of a suitable solvent, which is then evaporated) to each tube. The final concentration should not exceed 0.01 mol/L in either phase.

  • Equilibration: Cap the tubes tightly and shake them at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 24 hours).

  • Phase Separation: Centrifuge the tubes at high speed until the two phases (upper octanol, lower aqueous) are clearly separated and free of emulsion.

  • Sampling: Carefully withdraw an aliquot from each phase of each tube.

  • Quantification: Measure the radioactivity (Disintegrations Per Minute, DPM) of the aliquots from both the n-octanol and water phases using a Liquid Scintillation Counter.

  • Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. For radiolabeled compounds, this is directly proportional to the radioactivity.

    • P = (DPM in octanol phase / Volume of octanol aliquot) / (DPM in aqueous phase / Volume of aqueous aliquot)

  • Reporting: The final value is expressed as its base-10 logarithm (Log P). The results from the different solvent ratios should agree within ± 0.3 log units.

Experimental Protocol 3: Determination of Radiochemical Purity by HPLC

Objective: To determine the radiochemical purity of a synthesized batch of [¹⁴C]-Fluoranthene.

Materials:

  • [¹⁴C]-Fluoranthene sample

  • Non-labeled fluoranthene standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Reverse-phase HPLC column (e.g., C18, 4.6 x 250 mm, 5 µm)

  • HPLC system with a UV detector and an in-line radioactivity detector (e.g., flow scintillation analyzer).

Procedure:

  • Sample Preparation: Dissolve a small aliquot of the [¹⁴C]-Fluoranthene sample in the mobile phase or a compatible solvent. Prepare a solution of the non-labeled standard for co-injection or separate injection to determine the retention time.

  • HPLC Conditions:

    • Mobile Phase: Isocratic or gradient elution. A typical starting point for PAHs is a mixture of acetonitrile and water (e.g., 85:15 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • UV Detector Wavelength: 254 nm.

    • Injection Volume: 10-20 µL.

  • Analysis:

    • Inject the non-labeled standard to determine the precise retention time (Rt) of fluoranthene under the established conditions.

    • Inject the [¹⁴C]-Fluoranthene sample.

    • Record both the UV chromatogram and the radio-chromatogram simultaneously.

  • Data Interpretation:

    • In the radio-chromatogram, identify the peak corresponding to the retention time of the fluoranthene standard.

    • Integrate the area of all radioactive peaks detected.

  • Calculation:

    • Radiochemical Purity (%) = (Area of the [¹⁴C]-Fluoranthene peak / Total area of all radioactive peaks) x 100.

    • A purity of ≥97% is typically required for research applications.

Metabolic Activation and Signaling Pathway

Fluoranthene, like many PAHs, is not directly carcinogenic. It requires metabolic activation by cellular enzymes, primarily cytochrome P450 (CYP) monooxygenases, to be converted into reactive intermediates that can bind to DNA, forming adducts.[3] This process is a critical initiating event in chemical carcinogenesis. The formation of highly reactive diol-epoxides is a key pathway.[2][3]

The general workflow for synthesizing and analyzing radiolabeled fluoranthene involves several key stages, from the selection of a precursor to the final quality control checks.

G cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Quality Control Precursor Halogenated Precursor (e.g., Bromo-fluoranthene) Reaction Catalytic Tritiation (³H₂) or Reaction with ¹⁴C-reagent Precursor->Reaction Crude Crude Radiolabeled Fluoranthene Reaction->Crude Purify Preparative HPLC Purification Crude->Purify Pure Purified Radiolabeled Fluoranthene Purify->Pure Transfer QC QC Analysis: - Radio-HPLC (Purity) - LSC (Specific Activity) - MS (Identity) Pure->QC Final Final Product (>97% RCP) QC->Final

Caption: General workflow for the synthesis and analysis of radiolabeled fluoranthene.

The metabolic activation of fluoranthene is a multi-step enzymatic process that converts the relatively inert parent compound into highly reactive electrophiles capable of damaging DNA.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism (Detoxification) FL Fluoranthene Epoxide Fluoranthene-2,3-oxide FL->Epoxide CYP450 (e.g., CYP1A1) Diol Fluoranthene-trans-2,3-dihydrodiol Epoxide->Diol Epoxide Hydrolase DiolEpoxide Fluoranthene-2,3-diol-1,10b-epoxide (Reactive Intermediate) Diol->DiolEpoxide CYP450 Conjugate Glucuronide/Sulfate Conjugates Diol->Conjugate UGTs, SULTs Adduct DNA Adducts DiolEpoxide->Adduct Covalent Binding Excretion Excretion Conjugate->Excretion Biliary/Renal DNA DNA DNA->Adduct Mutation Mutations & Carcinogenesis Adduct->Mutation

Caption: Metabolic activation pathway of fluoranthene leading to DNA adduct formation.

Conclusion

Radiolabeled fluoranthene is a critical tool for elucidating the mechanisms of toxicity, metabolic pathways, and environmental distribution of this priority pollutant. Understanding its core physicochemical properties, which closely mirror those of the unlabeled parent compound, is fundamental to designing and interpreting experimental studies. The detailed protocols provided for radiosynthesis, property determination, and purity analysis, alongside the visualization of its metabolic activation, offer a comprehensive resource for researchers in the fields of toxicology, environmental science, and drug development. Proper application of these methods will continue to advance our understanding of the risks associated with PAH exposure.

References

In-Depth Technical Guide on the Safe Handling and Disposal of Fluoranthene-3-14C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safe handling and disposal procedures for Fluoranthene-3-14C, a radiolabeled polycyclic aromatic hydrocarbon (PAH). Given its dual hazardous nature, combining chemical toxicity with low-energy beta radiation, stringent safety protocols are imperative to ensure the well-being of laboratory personnel and the protection of the environment.

Core Concepts: Understanding the Hazards

Fluoranthene is a PAH known for its mutagenic and carcinogenic properties, primarily mediated through the activation of the aryl hydrocarbon receptor (AhR) signaling pathway. The incorporation of Carbon-14 (¹⁴C), a beta emitter with a long half-life, introduces a radiological hazard. While the low energy of ¹⁴C beta particles poses a minimal external radiation threat, internal exposure through inhalation, ingestion, or skin absorption is a significant concern.

Quantitative Data Summary

A clear understanding of the physical, chemical, and radiological properties of this compound is fundamental to its safe handling.

PropertyValueReference
Chemical Properties of Fluoranthene
Molecular FormulaC₁₆H₁₀--INVALID-LINK--
Molecular Weight202.25 g/mol --INVALID-LINK--
AppearanceLight yellow crystalline solid--INVALID-LINK--
Melting Point111 °C--INVALID-LINK--
Boiling Point375 °C--INVALID-LINK--
Solubility in Water0.26 mg/L at 25 °C--INVALID-LINK--
Radiological Properties of Carbon-14
Half-life5730 years--INVALID-LINK--
Radiation TypeBeta (β⁻)--INVALID-LINK--
Maximum Beta Energy0.156 MeV--INVALID-LINK--
Range in Air~22 cm--INVALID-LINK--
Range in Water/Tissue~0.3 mm--INVALID-LINK--
Occupational Exposure Limits for Fluoranthene (as part of coal tar pitch volatiles)
OSHA PEL (TWA)0.2 mg/m³--INVALID-LINK--
NIOSH REL (TWA)0.1 mg/m³--INVALID-LINK--
Annual Limits on Intake (ALI) for Carbon-14
Ingestion2 mCi (74 MBq)--INVALID-LINK--
Inhalation2 mCi (74 MBq)--INVALID-LINK--

Experimental Protocols

Detailed methodologies are crucial for ensuring both experimental success and personnel safety. Below are representative protocols for in vitro cell culture experiments and waste disposal.

In Vitro Cell Culture and Treatment Protocol

This protocol outlines a general procedure for treating adherent mammalian cells with this compound to assess its metabolic fate and cellular effects.

Materials:

  • Adherent mammalian cell line (e.g., HepG2, A549)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • This compound stock solution in a suitable solvent (e.g., DMSO)

  • Cell culture plates (e.g., 6-well or 12-well)

  • Trypsin-EDTA

  • Scintillation vials

  • Scintillation cocktail

  • Liquid scintillation counter

  • Personal Protective Equipment (PPE): lab coat, safety glasses, double gloves (nitrile)

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency in a T-75 flask.

    • Wash cells with PBS and detach using trypsin-EDTA.

    • Neutralize trypsin with complete medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh medium and perform a cell count.

    • Seed cells into multi-well plates at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

  • Preparation of Treatment Medium:

    • In a designated radioactive work area, prepare serial dilutions of the this compound stock solution in serum-free or complete cell culture medium to achieve the desired final concentrations.

    • It is critical to vortex the solutions thoroughly to ensure homogeneity.

  • Cell Treatment:

    • Remove the culture medium from the wells.

    • Gently add the prepared treatment medium containing this compound to the respective wells.

    • Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO).

    • Return the plates to the CO₂ incubator for the desired exposure time (e.g., 24, 48 hours).

  • Sample Collection and Analysis:

    • Aqueous Metabolites (from medium):

      • At the end of the incubation period, carefully collect the culture medium from each well and transfer it to a labeled microcentrifuge tube.

      • Centrifuge the medium to pellet any detached cells or debris.

      • Transfer a known aliquot of the supernatant to a scintillation vial, add scintillation cocktail, and cap tightly.

    • Cell-Associated Radioactivity:

      • Wash the cell monolayer twice with ice-cold PBS to remove any residual radiolabeled medium.

      • Add a suitable lysis buffer to each well and incubate to ensure complete cell lysis.

      • Transfer the cell lysate to a labeled microcentrifuge tube.

      • Take an aliquot of the lysate for protein quantification (e.g., BCA assay).

      • Transfer a known volume of the remaining lysate to a scintillation vial, add scintillation cocktail, and cap tightly.

    • DNA Adducts (optional):

      • For DNA adduct analysis, the DNA would be isolated from the cell lysate using a DNA extraction kit.

      • The amount of radioactivity associated with the purified DNA would then be determined by liquid scintillation counting.

  • Liquid Scintillation Counting:

    • Place all scintillation vials in a rack.

    • Include a "zero" vial containing only scintillation cocktail to measure background radiation.

    • Analyze the samples using a liquid scintillation counter with a ¹⁴C counting protocol.

    • The data will be reported in disintegrations per minute (DPM) or counts per minute (CPM), which can be converted to molar amounts based on the specific activity of the this compound.

Waste Disposal Protocol

The disposal of this compound waste is governed by regulations for both hazardous chemical waste and radioactive waste. This is classified as "mixed waste."

Waste Segregation:

  • Solid Waste:

    • Contaminated consumables such as gloves, pipette tips, paper towels, and plasticware should be placed in a designated, clearly labeled, and sealed container for solid radioactive waste.

    • This container should be lined with a durable plastic bag.

  • Liquid Waste:

    • Aqueous solutions (e.g., culture medium, PBS washes) containing this compound should be collected in a designated, labeled, and sealed container for aqueous radioactive waste.

    • Organic solvent waste containing this compound should be collected in a separate, designated, labeled, and sealed container for organic radioactive waste.

    • Crucially, do not mix aqueous and organic radioactive waste streams.

  • Sharps Waste:

    • Contaminated needles, syringes, and other sharps must be placed in a designated radioactive sharps container.

Disposal Procedure:

  • Labeling: All waste containers must be clearly labeled with the following information:

    • The words "Caution, Radioactive Material" and the universal radiation symbol.

    • The isotope: "Carbon-14".

    • The chemical composition: "Fluoranthene".

    • The estimated activity.

    • The waste type (solid, aqueous liquid, organic liquid, sharps).

    • The date of accumulation.

    • The name of the principal investigator and laboratory contact information.

  • Storage:

    • Store mixed waste in a designated and properly shielded area within the laboratory.

    • Ensure secondary containment is used for liquid waste containers to prevent spills.

  • Pickup and Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) or Radiation Safety Office to schedule a pickup for the mixed waste.

    • Do not dispose of any this compound waste down the drain or in the regular trash.

    • Follow all institutional and regulatory guidelines for the final disposal of mixed waste.

Visualizations

The following diagrams illustrate key aspects of working with this compound.

Fluoranthene_AhR_Signaling_Pathway cluster_extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Fluoranthene This compound AhR_complex AhR-Hsp90-XAP2 Complex Fluoranthene->AhR_complex Binds to AhR AhR_ligand_complex Fluoranthene-AhR Complex AhR_complex->AhR_ligand_complex Conformational Change AhR_ARNT_dimer Fluoranthene-AhR-ARNT Heterodimer AhR_ligand_complex->AhR_ARNT_dimer Nuclear Translocation and Dimerization ARNT ARNT ARNT->AhR_ARNT_dimer XRE Xenobiotic Response Element (XRE) AhR_ARNT_dimer->XRE Binds to DNA Inflammation Inflammatory Response (e.g., IL-2, IL-12p70 secretion) AhR_ARNT_dimer->Inflammation CYP1A1_gene CYP1A1 Gene XRE->CYP1A1_gene Induces Transcription CYP1B1_gene CYP1B1 Gene XRE->CYP1B1_gene Other_genes Other Target Genes (e.g., UGT1A1, AHRR) XRE->Other_genes Metabolism Metabolism of Fluoranthene (Bioactivation to reactive metabolites) CYP1A1_gene->Metabolism CYP1B1_gene->Metabolism DNA_adducts DNA Adduct Formation Metabolism->DNA_adducts Toxicity Genotoxicity & Carcinogenicity DNA_adducts->Toxicity

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by this compound.

Experimental_Workflow prep Preparation of This compound Working Solutions treatment Cell Treatment prep->treatment cell_culture Cell Culture and Seeding cell_culture->treatment incubation Incubation treatment->incubation waste_disposal Waste Segregation and Disposal treatment->waste_disposal sample_collection Sample Collection (Medium, Cell Lysate) incubation->sample_collection analysis Analysis (Liquid Scintillation Counting) sample_collection->analysis sample_collection->waste_disposal data_interp Data Interpretation and Reporting analysis->data_interp analysis->waste_disposal

Caption: General experimental workflow for using this compound in cell culture.

Waste_Disposal_Logic start Generation of This compound Waste is_solid Is the waste solid? start->is_solid solid_waste Collect in Labeled Solid Radioactive Waste Container is_solid->solid_waste Yes is_liquid Is the waste liquid? is_solid->is_liquid No storage Store in Designated Shielded Area with Secondary Containment solid_waste->storage is_aqueous Is the liquid aqueous? is_liquid->is_aqueous Yes is_sharp Is the waste a sharp? is_liquid->is_sharp No aqueous_waste Collect in Labeled Aqueous Radioactive Waste Container is_aqueous->aqueous_waste Yes organic_waste Collect in Labeled Organic Radioactive Waste Container is_aqueous->organic_waste No (Organic) aqueous_waste->storage organic_waste->storage sharp_waste Collect in Labeled Radioactive Sharps Container is_sharp->sharp_waste Yes is_sharp->storage No sharp_waste->storage ehs_pickup Contact EHS for Mixed Waste Pickup storage->ehs_pickup

Caption: Logical workflow for the segregation and disposal of this compound waste.

Fluoranthene-3-14C Scintillation Counting: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the principles and practices of Fluoranthene-3-14C scintillation counting. It is designed to equip researchers, scientists, and professionals in drug development with the essential knowledge to accurately quantify this radiolabeled polycyclic aromatic hydrocarbon (PAH) in various experimental settings. This guide covers the core principles of liquid scintillation counting, detailed experimental considerations for this compound, and an exploration of its metabolic pathways.

Core Principles of Liquid Scintillation Counting

Liquid Scintillation Counting (LSC) is a widely used analytical technique for quantifying beta-emitting radionuclides like Carbon-14 (¹⁴C). The fundamental principle involves the conversion of the kinetic energy of a beta particle into light, which is then detected and quantified.

The process begins when a ¹⁴C atom within the fluoranthene molecule decays, emitting a beta particle (an electron). This beta particle travels through a specialized "cocktail" solution containing a solvent and one or more fluorescent compounds (fluors). The energy from the beta particle excites the solvent molecules, which in turn transfer this energy to the fluor molecules. As the excited fluors return to their ground state, they emit photons of light. These light flashes, or scintillations, are detected by photomultiplier tubes (PMTs) within the liquid scintillation counter. The intensity of the light flash is proportional to the energy of the beta particle, and the number of flashes per unit of time is proportional to the amount of radioactivity in the sample.

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Caption: The fundamental workflow of liquid scintillation counting.

A critical aspect of LSC is quenching , which is any process that reduces the efficiency of the energy transfer or the transmission of the emitted light. Quenching can be categorized into three main types:

  • Chemical Quench: Occurs when substances in the scintillation vial interfere with the energy transfer from the solvent to the fluor molecules.

  • Color Quench: Results from the absorption of the emitted photons by colored substances in the sample before they can reach the PMTs.

  • Physical Quench: Happens when the radioactive sample is not fully dissolved or homogenously dispersed in the scintillation cocktail, leading to self-absorption of the beta particles.

Quenching leads to a reduction in the observed counts per minute (CPM) for a given amount of radioactivity (disintegrations per minute, DPM). Therefore, accurate quantification requires the determination of the counting efficiency and correction for quenching.

Experimental Protocols for this compound Scintillation Counting

Sample Preparation

The preparation of samples containing this compound for LSC is crucial for obtaining accurate and reproducible results. The specific protocol will vary depending on the sample matrix.

For Biological Tissues:

  • Homogenization: Homogenize the tissue sample in an appropriate buffer.

  • Extraction: Extract the fluoranthene and its metabolites using an organic solvent such as ethyl acetate. This is a critical step as fluoranthene is nonpolar.

  • Concentration: Evaporate the organic solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a small volume of a solvent compatible with the scintillation cocktail (e.g., toluene or a small amount of the cocktail itself).

  • Addition to Cocktail: Transfer the reconstituted sample to a scintillation vial containing an appropriate volume of scintillation cocktail.

For Soil and Sediment Samples:

  • Extraction: Perform a solvent extraction of the soil or sediment sample, often using a mixture of acetone and a nonpolar solvent like hexane in a Soxhlet apparatus.

  • Cleanup: The extract may require cleanup to remove interfering substances that can cause quenching. This can be achieved using techniques like column chromatography with silica gel or alumina.

  • Concentration and Reconstitution: Concentrate the cleaned extract and reconstitute it in a suitable solvent before adding it to the scintillation cocktail.

For Aqueous Samples:

Direct addition of aqueous samples to a standard scintillation cocktail is often problematic due to immiscibility.

  • Liquid-Liquid Extraction: Extract the this compound from the aqueous sample into an organic solvent (e.g., hexane or dichloromethane).

  • Concentration: Concentrate the organic extract.

  • Addition to Cocktail: Add the concentrated extract to a scintillation cocktail designed for organic samples.

  • Emulsifying Cocktails: Alternatively, use a specialized emulsifying scintillation cocktail that can accommodate a certain percentage of aqueous sample while maintaining a stable emulsion for counting.

Scintillation Cocktail Selection

The choice of scintillation cocktail is critical for achieving high counting efficiency and minimizing quench. For a nonpolar, aromatic compound like fluoranthene, a classical cocktail based on an aromatic solvent is generally suitable.

Cocktail TypeSolvent BaseKey FeaturesSuitable for this compound?
Classical (for organic samples) Toluene, Xylene, PseudocumeneHigh efficiency for nonpolar samples.Yes, highly recommended.
"Safer" Cocktails Linear Alkylbenzene (LAB), Di-isopropylnaphthalene (DIN)Higher flashpoint and lower toxicity than classical solvents.Yes, a good alternative.
Emulsifying Cocktails Aromatic solvent with surfactantsCan accommodate aqueous samples by forming a stable emulsion.Yes, if dealing with aqueous extracts or direct counting of aqueous phases.
Biodegradable Cocktails Based on biodegradable solvents like LAB.Environmentally friendly option.Yes, performance should be validated for fluoranthene.
Quench Correction

Accurate quantification of this compound requires correction for quenching. Modern liquid scintillation counters employ several methods for quench correction.

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Quench_Correction_Workflow Start Prepare Quenched Standards (Known DPM, Varying Quench) Measure_Standards Measure CPM and Quench Indicating Parameter (QIP) for each standard Start->Measure_Standards Generate_Curve Generate Quench Curve (Efficiency vs. QIP) Measure_Standards->Generate_Curve Determine_Efficiency Determine Counting Efficiency from Quench Curve using Unknown's QIP Generate_Curve->Determine_Efficiency Prepare_Unknown Prepare Unknown Sample (with this compound) Measure_Unknown Measure CPM and QIP of Unknown Sample Prepare_Unknown->Measure_Unknown Measure_Unknown->Determine_Efficiency Calculate_DPM Calculate DPM of Unknown (DPM = CPM / Efficiency) Determine_Efficiency->Calculate_DPM End Accurate Activity (DPM) Calculate_DPM->End

Caption: A logical workflow for quench correction in LSC.

Common quench indicating parameters (QIPs) include the Transformed Spectral Index of the External Standard (tSIE) and the Spectral Quench Parameter (SQP(E)). A quench curve is generated by plotting the counting efficiency of a series of standards with known activity but varying amounts of a quenching agent against the measured QIP. The counting efficiency of an unknown sample can then be determined from its measured QIP using this curve.

Quantitative Data on ¹⁴C Counting Efficiency:

The following table summarizes typical counting efficiencies for ¹⁴C under different quenching conditions. Note that specific values will depend on the instrument, cocktail, and quenching agent.

Quench LevelQuenching Agent (example)Typical ¹⁴C Counting Efficiency (%)
UnquenchedNone> 90%
Mildly QuenchedSmall amount of chloroform70 - 90%
Moderately QuenchedModerate amount of chloroform40 - 70%
Heavily QuenchedHigh amount of chloroform or colored sample< 40%

Metabolic Pathways of Fluoranthene

This compound is a valuable tool for studying the metabolic fate of this PAH in various organisms. The metabolic pathways of fluoranthene have been investigated in bacteria, fungi, and mammals.

Bacterial Degradation of Fluoranthene

Many soil bacteria can utilize fluoranthene as a source of carbon and energy. The degradation is typically initiated by dioxygenase enzymes that introduce hydroxyl groups into the aromatic rings, leading to ring cleavage and eventual mineralization.

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Bacterial_Fluoranthene_Degradation Fluoranthene Fluoranthene Dihydrodiol Fluoranthene-cis-dihydrodiol Fluoranthene->Dihydrodiol Dioxygenase Catechol Dihydroxyfluoranthene Dihydrodiol->Catechol Dehydrogenase Ring_Cleavage Ring Cleavage Products Catechol->Ring_Cleavage Dioxygenase TCA_Cycle TCA Cycle Intermediates Ring_Cleavage->TCA_Cycle Further Metabolism

Caption: A simplified bacterial degradation pathway for fluoranthene.

Fungal Metabolism of Fluoranthene

Fungi, particularly white-rot fungi, are also capable of metabolizing fluoranthene. They often employ cytochrome P450 monooxygenases to hydroxylate the fluoranthene molecule, which can then be conjugated with molecules like glucose to increase their water solubility and facilitate detoxification.

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Fungal_Fluoranthene_Metabolism Fluoranthene Fluoranthene Hydroxyfluoranthene Hydroxyfluoranthene Fluoranthene->Hydroxyfluoranthene Cytochrome P450 Monooxygenase Glucoside_Conjugate Fluoranthene Glucoside Conjugate Hydroxyfluoranthene->Glucoside_Conjugate Glucosyltransferase

Caption: A representative fungal metabolic pathway of fluoranthene.

Mammalian Metabolism of Fluoranthene

In mammals, fluoranthene is metabolized primarily in the liver by cytochrome P450 enzymes. The initial products are epoxides, which can be hydrolyzed to dihydrodiols. These metabolites can be further oxidized to diol epoxides, which are highly reactive and can bind to DNA, leading to potential carcinogenicity. The dihydrodiols can also be conjugated with glucuronic acid or sulfate to facilitate their excretion.

Mammalian_Fluoranthene_Metabolism Fluoranthene Fluoranthene Epoxide Fluoranthene Epoxide Fluoranthene->Epoxide Cytochrome P450 Dihydrodiol Fluoranthene Dihydrodiol Epoxide->Dihydrodiol Epoxide Hydrolase Diol_Epoxide Fluoranthene Diol Epoxide Dihydrodiol->Diol_Epoxide Cytochrome P450 Glucuronide_Sulfate Glucuronide/Sulfate Conjugates Dihydrodiol->Glucuronide_Sulfate UGTs/SULTs DNA_Adducts DNA Adducts Diol_Epoxide->DNA_Adducts Covalent Binding Excretion Excretion Glucuronide_Sulfate->Excretion

The Ubiquitous Contaminant: A Technical Guide to the Natural Occurrence and Sources of Fluoranthene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoranthene, a polycyclic aromatic hydrocarbon (PAH), is a persistent environmental contaminant formed primarily through the incomplete combustion of organic materials. It is not commercially produced except in small quantities for laboratory use.[1] This technical guide provides an in-depth overview of the natural and anthropogenic sources of fluoranthene, its formation pathways, and its distribution in the environment. The information is presented to support researchers, scientists, and professionals in drug development in understanding the environmental burden and potential exposure pathways of this compound.

Formation of Fluoranthene

Fluoranthene (C₁₆H₁₀) is formed during pyrolytic processes at high temperatures. The formation mechanisms are complex and involve the reaction of smaller aromatic structures. One of the key mechanisms is the Hydrogen Abstraction/Acetylene Addition (HACA) pathway, where acetylene molecules are sequentially added to a growing aromatic structure. Another significant pathway is the Hydrogen Abstraction/Vinylacetylene Addition (HAVA) mechanism.

Recent studies suggest that the reaction of a benzyl radical with an indenyl radical can also lead to the formation of fluoranthene and its isomer pyrene. Furthermore, the addition of a vinyl radical to the ortho position of phenylacetylene can form naphthalene, which then serves as a precursor for fluoranthene formation through subsequent hydrogen abstraction and vinyl radical addition.[2]

Natural and Anthropogenic Sources

Fluoranthene's presence in the environment is a result of both natural and human activities.

Natural Sources

Natural sources of fluoranthene are primarily geologic and pyrogenic. It is a natural constituent of fossil fuels like crude oil and coal.[1][3] Natural combustion events are also significant contributors to environmental fluoranthene levels.

  • Fossil Fuels: Crude oil and coal contain naturally occurring fluoranthene.

  • Volcanic Eruptions: The high temperatures during volcanic eruptions can lead to the formation and release of PAHs, including fluoranthene.[1]

  • Forest and Prairie Fires: The incomplete combustion of wood and other biomass during natural fires releases significant amounts of fluoranthene into the atmosphere.[1]

Anthropogenic Sources

Human activities are the predominant source of fluoranthene in the environment. These sources are largely related to the combustion of fossil fuels and other organic materials.

  • Industrial Processes:

    • Coke Production: Coke ovens are a major source of fluoranthene emissions.[1]

    • Aluminum Smelting: The use of Soderberg electrodes in aluminum production releases PAHs.[3]

    • Wood Preserving: Creosote, a wood preservative, contains high concentrations of PAHs, including fluoranthene.[3]

    • Asphalt and Roofing Tar Production: These materials are derived from coal tar and contain significant levels of fluoranthene.[4]

  • Combustion for Energy and Transportation:

    • Vehicle Exhaust: Incomplete combustion of gasoline and diesel in internal combustion engines is a major contributor to urban air pollution with fluoranthene.[1][5]

    • Power Generation: Coal-fired power plants release fluoranthene through stack emissions.

    • Residential Wood Burning: The use of wood stoves and fireplaces for heating is a significant source of localized fluoranthene emissions.[1][3]

  • Waste Incineration: The burning of municipal and industrial waste can release fluoranthene.[6]

  • Tobacco Smoke: Cigarette smoke contains fluoranthene, contributing to indoor air pollution.[1][5][7]

  • Food Preparation: Grilling or charbroiling meat and other foods can generate PAHs, including fluoranthene.[5]

  • Tire Wear: The abrasion of tires containing high-aromatic oils releases PAH-containing particles into the environment.[1]

Environmental Distribution

Due to its semi-volatile nature, fluoranthene is distributed across various environmental compartments. It is released into the atmosphere, where it can exist in the gas phase or adsorbed to particulate matter.[1] Atmospheric transport allows for its widespread distribution. Through wet and dry deposition, it contaminates soil and water bodies. In aquatic environments, its low water solubility and high octanol-water partition coefficient cause it to adsorb strongly to sediments and suspended particles.[1][5] This leads to its accumulation in aquatic organisms.

Quantitative Data on Fluoranthene Occurrence

The following table summarizes the reported concentrations of fluoranthene in various environmental media and sources. These values can vary significantly depending on the location, proximity to sources, and analytical methods used.

Source/MatrixConcentration RangeUnitsReferences
Air
Urban Air0.1 - 10ng/m³[1]
Rural Air< 0.1ng/m³[1]
Water
Surface Water0.001 - 1µg/L[5]
Groundwater< 0.01µg/L[5]
Soil & Sediment
Uncontaminated Soil0.01 - 1mg/kg[8]
Contaminated Soil (Industrial Sites)> 1000mg/kg[8]
River/Lake Sediments0.1 - 10mg/kg[5]
Biota
Aquatic Organisms0.01 - 5mg/kg (wet weight)[5]
Other Sources
Coal Tar10,000 - 50,000mg/kg[4]
Creosote1,000 - 30,000mg/kg[3]
Cigarette Smoke0.1 - 90ng/cigarette[7]

Experimental Protocols for Fluoranthene Analysis

The accurate quantification of fluoranthene in environmental samples requires robust analytical methodologies. The following provides a general workflow for the analysis of fluoranthene.

Sample Collection and Preparation
  • Air: Air samples are typically collected by passing a known volume of air through a filter (for particulate-bound PAHs) and a solid sorbent tube (for gas-phase PAHs).

  • Water: Water samples are collected in amber glass bottles to prevent photodegradation. Samples may be filtered to separate dissolved and particulate-bound fractions.

  • Soil and Sediment: Soil and sediment samples are collected using core samplers or grabs and are often freeze-dried and sieved before extraction.

Extraction

The goal of extraction is to isolate the PAHs from the sample matrix. Common techniques include:

  • Soxhlet Extraction: A classic method involving continuous extraction with an organic solvent (e.g., hexane, dichloromethane).

  • Ultrasonic Extraction: The use of high-frequency sound waves to enhance the extraction of analytes from a solid matrix into a solvent.[9]

  • Pressurized Fluid Extraction (PFE) / Accelerated Solvent Extraction (ASE): A technique that uses elevated temperatures and pressures to increase extraction efficiency and reduce solvent consumption.

Cleanup and Fractionation

Crude extracts often contain interfering compounds that need to be removed before instrumental analysis. This is typically achieved using:

  • Solid-Phase Extraction (SPE): The extract is passed through a cartridge containing a solid adsorbent (e.g., silica, alumina) to retain interferences while allowing the PAHs to pass through.

  • Gel Permeation Chromatography (GPC): Separates molecules based on their size, effectively removing high-molecular-weight interferences like lipids.

Instrumental Analysis

The final determination of fluoranthene concentrations is performed using chromatographic techniques:

  • High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection: HPLC is widely used for the separation of PAHs.[10] Fluorescence detection provides high sensitivity and selectivity for fluoranthene and other fluorescent PAHs.[10][11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC provides high-resolution separation of PAHs, and MS allows for positive identification and quantification based on the mass-to-charge ratio of the molecule and its fragments.

Visualizations

Signaling Pathways and Experimental Workflows

Fluoranthene_Formation_and_Sources cluster_formation Formation Pathways cluster_sources Sources Incomplete Combustion Incomplete Combustion HAVA HAVA Pathway Incomplete Combustion->HAVA Radical Reactions Benzyl + Indenyl Radical Reaction Incomplete Combustion->Radical Reactions Pyrolysis Pyrolysis HACA HACA Pathway Pyrolysis->HACA Pyrolysis->HAVA Pyrolysis->Radical Reactions Fluoranthene Fluoranthene HACA->Fluoranthene HAVA->Fluoranthene Radical Reactions->Fluoranthene Natural Sources Natural Sources Fossil Fuels Fossil Fuels Natural Sources->Fossil Fuels Volcanoes Volcanoes Natural Sources->Volcanoes Forest Fires Forest Fires Natural Sources->Forest Fires Anthropogenic Sources Anthropogenic Sources Industrial Processes Industrial Processes Anthropogenic Sources->Industrial Processes Combustion Combustion Anthropogenic Sources->Combustion Waste Incineration Waste Incineration Anthropogenic Sources->Waste Incineration Tobacco Smoke Tobacco Smoke Anthropogenic Sources->Tobacco Smoke Food Preparation Food Preparation Anthropogenic Sources->Food Preparation Fossil Fuels->Fluoranthene Volcanoes->Fluoranthene Forest Fires->Fluoranthene Industrial Processes->Fluoranthene Combustion->Fluoranthene Waste Incineration->Fluoranthene Tobacco Smoke->Fluoranthene Food Preparation->Fluoranthene

Caption: Formation pathways and major sources of fluoranthene.

Environmental_Distribution_of_Fluoranthene Atmosphere Atmosphere Water Water Atmosphere->Water Wet & Dry Deposition Soil Soil Atmosphere->Soil Wet & Dry Deposition Sediment Sediment Water->Sediment Adsorption & Settling Biota Biota Water->Biota Bioaccumulation Soil->Water Runoff Sediment->Biota Uptake Analytical_Workflow_for_Fluoranthene cluster_extraction Extraction Methods cluster_cleanup Cleanup Methods cluster_analysis Analytical Instruments Extraction Extraction Cleanup Cleanup Extraction->Cleanup Soxhlet Soxhlet Ultrasonic Ultrasonic PFE/ASE PFE/ASE Instrumental Analysis Instrumental Analysis Cleanup->Instrumental Analysis SPE SPE GPC GPC Data Analysis Data Analysis Instrumental Analysis->Data Analysis HPLC-Fluorescence HPLC-Fluorescence GC-MS GC-MS

References

Unraveling the Carcinogenic Potential of Fluoranthene and Its Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoranthene, a polycyclic aromatic hydrocarbon (PAH), is a ubiquitous environmental pollutant formed from the incomplete combustion of organic materials. While not classified as a human carcinogen by the International Agency for Research on Cancer (IARC) Group 3, "not classifiable as to its carcinogenicity to humans," compelling evidence suggests its role as a potent cocarcinogen and a precursor to mutagenic metabolites. This technical guide provides an in-depth analysis of the carcinogenic potential of fluoranthene and its metabolites, focusing on its metabolic activation, DNA adduct formation, and the intricate signaling pathways involved in its toxicity.

Metabolic Activation: The Gateway to Carcinogenicity

The carcinogenicity of many PAHs, including fluoranthene, is not inherent to the parent compound but arises from its metabolic activation into reactive intermediates that can bind to cellular macromolecules like DNA. The primary pathway for fluoranthene's metabolic activation involves a series of enzymatic reactions, primarily mediated by cytochrome P450 (CYP) enzymes and epoxide hydrolase.

A major pathway for the metabolic activation of fluoranthene to mutagenic species involves the formation of fluoranthene-2,3-diol (FA 2,3-diol).[1] This diol is then further oxidized to a highly reactive fluoranthene-2,3-diol-1,10b-epoxide.[1] This diol epoxide is considered an ultimate carcinogen, capable of forming covalent bonds with DNA, leading to the formation of DNA adducts. Studies have shown that the FA 2,3-diol, as well as its syn and anti 2,3-diol-1,10b-epoxides, are mutagenic in Salmonella typhimurium TM677.[1]

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Metabolic_Activation_of_Fluoranthene Fluoranthene Fluoranthene FA_2_3_oxide Fluoranthene-2,3-oxide Fluoranthene->FA_2_3_oxide CYP450 FA_2_3_diol Fluoranthene-2,3-diol FA_2_3_oxide->FA_2_3_diol Epoxide Hydrolase Diol_Epoxide Fluoranthene-2,3-diol-1,10b-epoxide (Ultimate Carcinogen) FA_2_3_diol->Diol_Epoxide CYP450 DNA_Adducts DNA Adducts Diol_Epoxide->DNA_Adducts Covalent Binding

Metabolic activation pathway of fluoranthene.

Quantitative Data on Fluoranthene's Biological Effects

While comprehensive dose-response data for fluoranthene-induced tumor incidence is limited, several studies have quantified its biological effects, particularly its cytotoxicity and its ability to enhance the genotoxicity of other carcinogens.

ParameterModel SystemConcentration/DoseEffectReference
IC50 Bone Marrow-Derived Mesenchymal Stem Cells (BM-MSCs)50 µM50% inhibition of cell viability
Co-carcinogenic Effect Mouse Skin (with Benzo[a]pyrene)Not specifiedEnhances the formation of Benzo[a]pyrene-DNA adducts
Mutagenicity Salmonella typhimurium TM677Not specifiedInduces mutations (mutagenic)[1]

Experimental Protocols

In Vitro Metabolism of Fluoranthene with Rat Liver Microsomes

Objective: To assess the metabolic profile of fluoranthene when incubated with enzymes present in rat liver microsomes.

Materials:

  • [³H]-Fluoranthene (radiolabeled substrate)

  • Rat liver microsomes (source of metabolic enzymes)

  • NADPH-generating system (cofactor for CYP450 enzymes)

  • Buffer solution (e.g., potassium phosphate buffer, pH 7.4)

  • Organic solvents for extraction (e.g., ethyl acetate)

  • High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector

Procedure:

  • Prepare a reaction mixture containing rat liver microsomes, the NADPH-generating system, and buffer in a reaction vessel.

  • Pre-incubate the mixture at 37°C for a few minutes to allow for temperature equilibration.

  • Initiate the reaction by adding [³H]-fluoranthene to the mixture.

  • Incubate the reaction mixture at 37°C for a specified period (e.g., 30-60 minutes).

  • Terminate the reaction by adding a quenching agent, such as a cold organic solvent (e.g., acetone or methanol).

  • Extract the metabolites from the aqueous reaction mixture using an appropriate organic solvent (e.g., ethyl acetate).

  • Evaporate the organic solvent to concentrate the metabolites.

  • Reconstitute the residue in a suitable solvent for HPLC analysis.

  • Inject the sample into the HPLC system equipped with a C18 reverse-phase column.

  • Elute the metabolites using a gradient of solvents (e.g., water and methanol or acetonitrile).

  • Detect the radiolabeled metabolites using a radioactivity detector.

  • Identify and quantify the metabolites by comparing their retention times with those of known standards.

Mutagenicity Assay (Ames Test) using Salmonella typhimurium TM677

Objective: To determine the mutagenic potential of fluoranthene and its metabolites.

Materials:

  • Salmonella typhimurium strain TM677 (histidine auxotroph)

  • Fluoranthene or its metabolites to be tested

  • S9 fraction (from rat liver, as a source of metabolic enzymes)

  • Cofactors for the S9 mix (e.g., NADP+, glucose-6-phosphate)

  • Minimal glucose agar plates

  • Top agar

Procedure:

  • Prepare the S9 mix by combining the S9 fraction with the necessary cofactors.

  • In a test tube, combine the test compound (dissolved in a suitable solvent like DMSO), the S. typhimurium TM677 culture, and the S9 mix (for metabolic activation). A control without the S9 mix should also be included.

  • Pre-incubate the mixture at 37°C for a short period (e.g., 20-30 minutes) to allow for metabolic activation and interaction with the bacteria.

  • Add molten top agar to the tube, mix gently, and pour the contents onto a minimal glucose agar plate.

  • Incubate the plates at 37°C for 48-72 hours.

  • Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate.

  • A significant increase in the number of revertant colonies on the test plates compared to the control plates indicates that the compound is mutagenic.

Signaling Pathways Implicated in Fluoranthene's Carcinogenicity

The carcinogenic effects of fluoranthene and its metabolites are mediated through complex signaling pathways that control cellular processes such as proliferation, apoptosis, and DNA repair. The Aryl Hydrocarbon Receptor (AHR) signaling pathway plays a crucial role in the toxicity of many PAHs, including fluoranthene.

Upon entering the cell, fluoranthene or its metabolites can bind to the AHR, a ligand-activated transcription factor. This binding event triggers a cascade of molecular events, leading to the transcription of a battery of genes, including those encoding for CYP1A1 and CYP1B1, enzymes involved in the metabolic activation of PAHs. This creates a positive feedback loop, where fluoranthene exposure leads to increased production of the very enzymes that convert it into more toxic forms.

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AHR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fluoranthene Fluoranthene AHR_complex AHR-HSP90-XAP2 Complex Fluoranthene->AHR_complex Binding AHR_Fluoranthene AHR-Fluoranthene AHR_complex->AHR_Fluoranthene Translocation AHR_ARNT_complex AHR-ARNT-Fluoranthene Complex AHR_Fluoranthene->AHR_ARNT_complex ARNT ARNT ARNT->AHR_ARNT_complex XRE Xenobiotic Response Element (XRE) AHR_ARNT_complex->XRE Binding Gene_Transcription Gene Transcription (CYP1A1, CYP1B1, etc.) XRE->Gene_Transcription Metabolic_Activation Increased Metabolic Activation Gene_Transcription->Metabolic_Activation DNA_Damage DNA Damage Metabolic_Activation->DNA_Damage

Aryl Hydrocarbon Receptor (AHR) signaling pathway activated by fluoranthene.

Furthermore, the reactive metabolites of fluoranthene can induce oxidative stress, leading to the generation of reactive oxygen species (ROS). Elevated ROS levels can damage cellular components, including lipids, proteins, and DNA, contributing to cellular dysfunction and promoting carcinogenesis. This oxidative stress can also trigger apoptotic pathways as a cellular defense mechanism to eliminate damaged cells.

dot

Oxidative_Stress_Pathway Fluoranthene_Metabolites Fluoranthene Metabolites (Diol Epoxides, Quinones) ROS_Production Reactive Oxygen Species (ROS) Production Fluoranthene_Metabolites->ROS_Production Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Lipid_Peroxidation Lipid Peroxidation Oxidative_Stress->Lipid_Peroxidation Protein_Oxidation Protein Oxidation Oxidative_Stress->Protein_Oxidation Oxidative_DNA_Damage Oxidative DNA Damage Oxidative_Stress->Oxidative_DNA_Damage Apoptosis Apoptosis Oxidative_DNA_Damage->Apoptosis Cellular Defense

Fluoranthene-induced oxidative stress and apoptosis pathway.

While fluoranthene itself may not be a direct-acting carcinogen, its metabolic activation to reactive diol epoxides poses a significant genotoxic threat. Its ability to act as a cocarcinogen, amplifying the effects of other potent carcinogens, underscores its importance in the overall landscape of chemical carcinogenesis. A thorough understanding of its metabolic pathways, the signaling cascades it perturbs, and the nature of the DNA damage it induces is critical for assessing its risk to human health and for the development of strategies to mitigate its harmful effects. Further research is warranted to fully elucidate the dose-response relationship of fluoranthene in long-term carcinogenicity studies and to identify specific biomarkers of exposure and effect in human populations.

References

Navigating the Invisible: A Technical Guide to Regulatory Guidelines for Carbon-14 Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the core regulatory guidelines, safety protocols, and experimental procedures for working with Carbon-14 (¹⁴C) compounds. Designed for professionals in research and drug development, this document outlines the essential information required for the safe and compliant handling of this widely used radioisotope.

Introduction to Carbon-14

Carbon-14 is a low-energy beta-emitting radioisotope with a long half-life of approximately 5,730 years.[1][2] Its presence in all organic molecules makes it an invaluable tracer in biological, chemical, and environmental research. In pharmaceutical development, ¹⁴C-labeled compounds are the gold standard for absorption, distribution, metabolism, and excretion (ADME) studies, providing critical data for regulatory submissions to agencies like the Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][3]

The primary radiological hazard associated with ¹⁴C is internal exposure through ingestion, inhalation, or skin absorption, as the low-energy beta particles do not pose a significant external radiation threat.[2][4] Therefore, stringent handling procedures and safety measures are imperative to minimize the risk of internal contamination.

Regulatory Framework and Dose Limits

The use of ¹⁴C is governed by national and international regulatory bodies that establish dose limits for occupational exposure and the general public. In the United States, the Nuclear Regulatory Commission (NRC) sets these standards, which are largely harmonized with international recommendations.

Table 1: Occupational Dose Limits for Adults (NRC)

Exposure TypeAnnual Limit (rems)Annual Limit (Sv)
Total Effective Dose Equivalent (TEDE)50.05
Sum of Deep-Dose Equivalent and Committed Dose Equivalent to any Individual Organ or Tissue (other than the lens of the eye)500.5
Lens Dose Equivalent150.15
Shallow-Dose Equivalent to the Skin or any Extremity500.5

Source: 10 CFR § 20.1201

Table 2: Annual Limits on Intake (ALI) and Derived Air Concentrations (DAC) for Carbon-14

Compound TypeInhalation ALI (µCi)Ingestion ALI (µCi)DAC (µCi/ml)
Carbon Monoxide200,000-1 x 10⁻⁴
Carbon Dioxide20,000-1 x 10⁻⁶
Other Compounds2,0002,0001 x 10⁻⁷

Source: PerkinElmer, University of Southern California Environmental Health & Safety[2][5]

Laboratory Safety and Contamination Control

A robust radiation safety program is essential for any laboratory handling ¹⁴C compounds. This includes designated work areas, proper personal protective equipment (PPE), and routine contamination monitoring.

Table 3: Surface Contamination Limits for Carbon-14

Contamination TypeLimit (dpm/100 cm²)Limit (Bq/cm²)Regulatory Body
Removable1,0000.167NRC (typical limit for beta emitters)
Total (Fixed + Removable)3,700,000616.7USNRC (Interim Screening Value)[6]
Non-fixed (in areas where unsealed substances are used)-300CNSC (Class C radionuclide)[5]
Non-fixed (in all other areas)-30CNSC (Class C radionuclide)[5]
Personal Protective Equipment (PPE)
  • Lab Coat: A full-length lab coat is mandatory.

  • Gloves: Double-gloving with disposable latex or plastic gloves is recommended, with the outer pair changed frequently, as some ¹⁴C compounds can penetrate gloves.[2][4]

  • Eye Protection: Safety glasses or goggles should be worn at all times.

Designated Work Areas
  • Work with ¹⁴C should be conducted in a designated and clearly labeled area.

  • Bench surfaces should be covered with absorbent paper to contain potential spills.

  • For volatile compounds, work must be performed in a certified chemical fume hood.

Experimental Protocols

General Workflow for a ¹⁴C Experiment

The following diagram illustrates a typical workflow for conducting an experiment with ¹⁴C-labeled compounds, from initial planning to waste disposal.

G General Workflow for a ¹⁴C Experiment cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Analysis & Waste Management plan Experiment Planning & Risk Assessment procure Procure/Synthesize ¹⁴C Compound plan->procure prep Prepare Work Area & PPE procure->prep experiment Conduct Experiment prep->experiment decon Decontaminate Work Area experiment->decon monitor Personal & Area Monitoring decon->monitor analysis Sample Analysis (e.g., LSC) monitor->analysis waste Waste Segregation & Disposal analysis->waste G ¹⁴C Spill Response Workflow spill Spill Occurs notify Notify personnel in the area and Radiation Safety Officer (RSO) spill->notify isolate Isolate the spill area notify->isolate ppe Don appropriate PPE (double gloves, lab coat, eye protection) isolate->ppe contain Contain the spill (use absorbent materials) ppe->contain decontaminate Decontaminate from the outer edge inwards contain->decontaminate monitor Monitor with wipe tests to confirm decontamination decontaminate->monitor waste Dispose of all contaminated materials as radioactive waste monitor->waste report Document the incident waste->report G ¹⁴C Waste Segregation Decision Tree start Generate ¹⁴C Waste is_liquid Is the waste liquid? start->is_liquid is_scint Is it scintillation fluid? is_liquid->is_scint Yes is_solid Is the waste solid? is_liquid->is_solid No is_aqueous Is it aqueous? is_scint->is_aqueous No scint_waste Liquid Scintillation Waste is_scint->scint_waste Yes aqueous_waste Aqueous Radioactive Waste is_aqueous->aqueous_waste Yes organic_waste Organic Solvent Waste is_aqueous->organic_waste No is_sharp Is it a sharp? is_solid->is_sharp Yes other_waste Consult RSO for other waste types is_solid->other_waste No is_animal Is it an animal carcass? is_sharp->is_animal No sharps_waste Radioactive Sharps Waste is_sharp->sharps_waste Yes dry_solid_waste Dry Solid Radioactive Waste is_animal->dry_solid_waste No animal_waste Radioactive Animal Carcass Waste is_animal->animal_waste Yes

References

Methodological & Application

Application Notes and Protocols for Fluoranthene-3-¹⁴C Metabolic Pathway Analysis in Soil Microbes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for investigating the metabolic pathway of Fluoranthene-3-¹⁴C in soil microbes. The following sections outline the experimental setup, analytical methods, and expected outcomes for such studies, supported by quantitative data and visual representations of the metabolic processes and workflows.

Introduction

Fluoranthene, a polycyclic aromatic hydrocarbon (PAH), is a persistent environmental pollutant of significant concern due to its potential carcinogenicity. Understanding the microbial degradation of fluoranthene is crucial for developing effective bioremediation strategies. The use of radiolabeled compounds, such as Fluoranthene-3-¹⁴C, allows for precise tracking of the parent compound and its metabolites through various environmental compartments and metabolic pathways. This application note details the necessary protocols to conduct a comprehensive analysis of the fluoranthene metabolic pathway in soil microorganisms.

Quantitative Data Summary

The biodegradation of fluoranthene by soil microbes can be quantified by measuring the mineralization of the ¹⁴C-labeled substrate to ¹⁴CO₂ and by tracking the distribution of the radiolabel in different fractions over time. The following table summarizes representative quantitative data from studies on fluoranthene degradation by Mycobacterium species.

ParameterValueIncubation TimeMicrobial StrainReference
Fluoranthene MineralizationUp to 78%5 daysMycobacterium sp.
Fluoranthene Metabolized~60%10 daysMycobacterium sp. strain KR20[1]
Distribution of ¹⁴C Label
¹⁴CO₂31.8%5 daysMycobacterium sp.[2]
Aqueous Phase14.7%5 daysMycobacterium sp.[2]
Ethyl Acetate Extractable>95% of remaining radioactivity5 daysMycobacterium sp.[2]

Experimental Protocols

Soil Microcosm Setup for ¹⁴C-Fluoranthene Mineralization Assay

This protocol describes the setup of a laboratory microcosm to assess the mineralization of Fluoranthene-3-¹⁴C to ¹⁴CO₂ by soil microorganisms.

Materials:

  • Soil sample of interest

  • Fluoranthene-3-¹⁴C (specific activity and purity should be known)

  • Unlabeled fluoranthene

  • Acetone or other suitable solvent

  • Biometer flasks (or similar sealed incubation vessels with a side-arm for CO₂ trapping)

  • 0.5 M NaOH solution

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

  • Incubator

Procedure:

  • Soil Preparation:

    • Sieve the soil (e.g., through a 2 mm mesh) to remove large debris and homogenize.

    • Determine the water holding capacity of the soil and adjust the moisture content to 50-60% of this capacity.

    • Pre-incubate the soil for 7-10 days at the desired experimental temperature (e.g., 25°C) to allow the microbial community to stabilize.

  • Spiking the Soil:

    • Prepare a stock solution of Fluoranthene-3-¹⁴C and unlabeled fluoranthene in a volatile solvent like acetone to achieve the desired final concentration and specific activity in the soil.

    • Add the spiking solution to a small portion of the soil and mix thoroughly. Allow the solvent to evaporate completely in a fume hood.

    • Combine the spiked soil portion with the bulk of the soil for the microcosm and mix thoroughly to ensure homogenous distribution.

  • Microcosm Assembly:

    • Place a known amount of the spiked soil (e.g., 50-100 g) into the main chamber of each biometer flask.

    • Add a known volume (e.g., 10 mL) of 0.5 M NaOH to the side-arm of each flask to trap the evolved ¹⁴CO₂.

    • Seal the flasks. Include control flasks with sterilized soil to account for abiotic degradation.

  • Incubation and ¹⁴CO₂ Trapping:

    • Incubate the microcosms in the dark at a constant temperature (e.g., 25°C).

    • At regular intervals (e.g., every 2-3 days), withdraw the NaOH solution from the side-arm and replace it with fresh solution.

    • Mix the collected NaOH sample with a suitable scintillation cocktail.

    • Quantify the radioactivity by liquid scintillation counting.

  • Data Analysis:

    • Calculate the cumulative amount of ¹⁴CO₂ evolved over time and express it as a percentage of the initial ¹⁴C-fluoranthene added.

Extraction and Analysis of Fluoranthene and its Metabolites

This protocol outlines the procedure for extracting fluoranthene and its metabolites from soil for subsequent analysis by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Soil samples from the microcosm experiment

  • Anhydrous sodium sulfate

  • Extraction solvents (e.g., acetone, toluene, dichloromethane, hexane)

  • Centrifuge and centrifuge tubes

  • Rotary evaporator or nitrogen evaporator

  • Solid Phase Extraction (SPE) cartridges for cleanup (e.g., silica gel, Florisil)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or fluorescence)

  • GC-MS system

  • Reference standards for fluoranthene and potential metabolites

Procedure:

  • Solvent Extraction:

    • Mix a known amount of soil with anhydrous sodium sulfate to remove excess water.

    • Perform solvent extraction using a method such as Soxhlet extraction or Accelerated Solvent Extraction (ASE). A common solvent mixture for PAHs is acetone:hexane (1:1 v/v) or toluene.[3][4][5][6]

    • For a less rigorous method, sonication with a solvent like dichloromethane can be used.

    • Collect the solvent extract.

  • Extract Concentration and Cleanup:

    • Concentrate the extract to a small volume using a rotary evaporator or a stream of nitrogen.

    • If necessary, perform a solvent exchange to a solvent compatible with the subsequent analytical method (e.g., acetonitrile for HPLC).

    • Clean up the extract to remove interfering co-extractives using SPE cartridges. Elute the target analytes with an appropriate solvent.

  • HPLC Analysis:

    • Inject the cleaned-up extract into the HPLC system.

    • Use a gradient elution program with a mobile phase such as acetonitrile and water to separate the parent fluoranthene from its more polar metabolites.

    • Monitor the elution using a UV-Vis or fluorescence detector at appropriate wavelengths for fluoranthene and its expected metabolites.

    • Quantify the compounds by comparing their peak areas to those of authentic standards.

  • GC-MS Analysis for Metabolite Identification:

    • For identification of unknown metabolites, derivatize the extract if necessary (e.g., silylation for hydroxylated compounds).

    • Inject the derivatized or underivatized extract into the GC-MS system.

    • Identify the metabolites by comparing their mass spectra with libraries of known compounds and the fragmentation patterns of reference standards.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of the Fluoranthene-3-¹⁴C metabolic pathway in soil microbes.

experimental_workflow cluster_preparation Sample Preparation cluster_microcosm Microcosm Incubation cluster_analysis Analysis soil_prep Soil Sieving and Moisture Adjustment pre_incubation Soil Pre-incubation soil_prep->pre_incubation spiking Spiking with Fluoranthene-3-14C pre_incubation->spiking microcosm_setup Microcosm Setup spiking->microcosm_setup incubation Incubation microcosm_setup->incubation co2_trapping 14CO2 Trapping incubation->co2_trapping extraction Solvent Extraction incubation->extraction lsc Liquid Scintillation Counting co2_trapping->lsc cleanup Extract Cleanup (SPE) extraction->cleanup hplc HPLC Analysis cleanup->hplc gcms GC-MS Analysis cleanup->gcms

Experimental workflow for this compound metabolic analysis.
Fluoranthene Metabolic Pathway in Mycobacterium sp.

The diagram below depicts a proposed metabolic pathway for the degradation of fluoranthene by Mycobacterium species, highlighting key intermediates. The degradation is initiated by dioxygenase enzymes attacking different positions of the fluoranthene molecule.

metabolic_pathway cluster_pathwayA C-2,3 Dioxygenation cluster_pathwayB C-1,2 and C-7,8 Dioxygenation cluster_central Central Intermediate fluoranthene Fluoranthene dihydrodiol cis-2,3-Fluoranthene dihydrodiol fluoranthene->dihydrodiol Dioxygenase fluorenone_carboxylic 9-Fluorenone-1-carboxylic acid fluoranthene->fluorenone_carboxylic Dioxygenation & meta-cleavage acenaphthenone Acenaphthenone fluoranthene->acenaphthenone Dioxygenation & meta-cleavage carboxymethylene Z-9-Carboxymethylene- fluorene-1-carboxylic acid dihydrodiol->carboxymethylene dihydroxy cis-1,9a-Dihydroxy-1-hydro- fluorene-9-one-8-carboxylic acid carboxymethylene->dihydroxy hydroxybenzo 4-Hydroxybenzochromene- 6-one-7-carboxylic acid dihydroxy->hydroxybenzo tricarboxylic Benzene-1,2,3- tricarboxylic acid hydroxybenzo->tricarboxylic fluorenone_carboxylic->tricarboxylic acenaphthenone->tricarboxylic tca TCA Cycle Intermediates tricarboxylic->tca Further Degradation

Proposed metabolic pathway of fluoranthene in Mycobacterium sp.

References

Application Note: Tracking Fluoranthene-3-14C Uptake in Aquatic Organisms

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Polycyclic Aromatic Hydrocarbons (PAHs) are persistent environmental pollutants originating from both natural and anthropogenic sources, such as incomplete combustion of organic materials and petroleum spills.[1][2] Fluoranthene, a four-ring PAH, is commonly found in aquatic ecosystems and is of toxicological concern due to its potential to bioaccumulate in organisms.[1][3] Understanding the kinetics of uptake, metabolism, and depuration of fluoranthene is critical for environmental risk assessment.

Radiotracer studies, utilizing compounds like Fluoranthene-3-14C, offer a highly sensitive and precise method for quantifying bioaccumulation.[4] By tracking the 14C label, researchers can accurately measure the concentration of the parent compound and its metabolites within an organism over time. This application note provides a detailed protocol for conducting aqueous exposure studies with this compound in fish, based on the principles outlined in OECD Guideline 305 for bioaccumulation testing.[5][6] It includes procedures for sample preparation, quantification via Liquid Scintillation Counting (LSC), and data analysis to determine the Bioconcentration Factor (BCF).

Quantitative Data Summary

The Bioconcentration Factor (BCF) is a key parameter for assessing the bioaccumulation potential of a chemical. It is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water at steady state.[7][8]

Table 1: Representative Time-Course Data for this compound Uptake and Depuration in Fish

The following table presents a hypothetical but realistic dataset for a 28-day uptake and 14-day depuration study, illustrating the change in 14C concentration in fish tissue over time.

PhaseDayWater Conc. (µg/L)Mean Fish Tissue Radioactivity (dpm/g)Mean Fish Tissue Conc. (µg/g)Kinetic BCF (L/kg)
Uptake 12.01500.1575
32.15500.55262
72.018001.80900
141.935003.501842
212.046004.602300
282.049504.952475
Depuration 29 (Dep. 1)<0.0131003.10-
31 (Dep. 3)<0.0115001.50-
35 (Dep. 7)<0.015000.50-
42 (Dep. 14)<0.011000.10-
Note: Fish tissue concentration is calculated from radioactivity based on the specific activity of the this compound stock. The kinetic BCF is calculated from the rates of uptake and depuration.
Table 2: Published Fluoranthene BCF Values in Various Aquatic Species

This table summarizes experimentally derived BCF values for fluoranthene from scientific literature, highlighting the variability among different species.

Organism TypeSpeciesBCF Value (L/kg)Reference
FishCyprinus carpio (Carp)~2000[9]
FishOncorhynchus mykiss (Rainbow Trout)1,000 - 1,500[10]
CrustaceanDiporeia spp.245,000 (lipid-normalized)[9]
CrustaceanHyalella aztecaHigh (unspecified)[9]
MolluscMytilus edulis (Blue Mussel)10,000 - 15,000[9]
OligochaeteMonopylephorus rubroniveus10,893[8]
AmphibianRana pipiens (Leopard Frog)<2000[9]

Experimental Protocols

This protocol is adapted from the OECD Guideline 305 and standard radiotracer methodologies.[10][11]

Materials and Reagents
  • Test Organisms: A suitable fish species (e.g., Zebrafish, Rainbow Trout, Fathead Minnow).

  • Radiolabeled Compound: this compound of known specific activity (e.g., in toluene or ethanol).

  • Test Water: Dechlorinated, aerated water with controlled pH, hardness, and temperature.

  • Tissue Solubilizer: Commercial alkaline solubilizer (e.g., Soluene®-350).[12]

  • Decolorizing Agent: 30% Hydrogen Peroxide (H₂O₂).[13]

  • Scintillation Cocktail: A high-efficiency cocktail suitable for aqueous and organic samples (e.g., Ultima Gold™).[14]

  • Liquid Scintillation Counter (LSC): Calibrated for 14C detection.

  • Glass Scintillation Vials: 20 mL, low-potassium glass.

Experimental Workflow Diagram

G Experimental Workflow for this compound Uptake Study cluster_prep Phase 1: Preparation cluster_uptake Phase 2: Uptake cluster_depuration Phase 3: Depuration cluster_analysis Phase 4: Analysis cluster_data Phase 5: Data Processing Acclimation Acclimate Fish (min. 14 days) TestSetup Set up Flow-Through Test System Acclimation->TestSetup StockPrep Prepare 14C-Fluoranthene Stock Solution StockPrep->TestSetup Exposure Start Exposure (28 days) Constant 14C-Fluoranthene Conc. TestSetup->Exposure Sampling_U Sample Fish & Water (Days 1, 3, 7, 14, 21, 28) Exposure->Sampling_U Transfer Transfer Fish to Clean Water Sampling_U->Transfer TissuePrep Tissue Dissection & Weighing Sampling_U->TissuePrep Sampling_D Sample Fish & Water (Depuration Days 1, 3, 7, 14) Transfer->Sampling_D Sampling_D->TissuePrep Solubilization Tissue Solubilization (e.g., Soluene-350, 50°C) TissuePrep->Solubilization LSC Liquid Scintillation Counting (Quantify dpm/g) Solubilization->LSC CalcConc Calculate Tissue & Water Concentrations (µg/g, µg/L) LSC->CalcConc CalcBCF Calculate Kinetic BCF (Uptake/Depuration Rate) CalcConc->CalcBCF

Caption: Workflow for a 14C-Fluoranthene bioaccumulation study.

Protocol: Uptake and Depuration Phases
  • Acclimation: Acclimate test fish to laboratory conditions (water quality, temperature, photoperiod) for at least 14 days. Feed daily and monitor for any signs of disease or stress.

  • Test Substance Preparation: Prepare a concentrated stock solution of this compound in a water-miscible solvent (e.g., acetone). The stock is introduced into the test system via a metering pump to achieve the desired final aqueous concentration (e.g., 1-5 µg/L).

  • Uptake Phase (28 days):

    • Initiate the flow-through system, exposing the fish to a constant concentration of this compound.

    • On specified sampling days (e.g., 1, 3, 7, 14, 21, 28), collect water samples (minimum of two) and a subset of fish (minimum of four) from the exposure tank.[10]

    • Euthanize fish, rinse with clean water, blot dry, and record their weight and length.

    • Tissues of interest (e.g., whole body, liver, muscle, gill) can be dissected or the whole fish can be processed.

  • Depuration Phase (14 days):

    • After 28 days, transfer the remaining fish to an identical test system containing clean, uncontaminated water.

    • Continue sampling fish and water at specified intervals (e.g., depuration days 1, 3, 7, 14) to measure the rate of elimination.

Protocol: Sample Preparation for LSC
  • Tissue Solubilization:

    • Place a pre-weighed tissue sample (up to 200 mg) into a 20 mL glass scintillation vial.[13]

    • Add 1-2 mL of tissue solubilizer (e.g., Soluene-350). Ensure the tissue is fully submerged.

    • Cap the vial tightly and incubate in a shaking water bath at 50°C for 2-4 hours, or until the tissue is completely dissolved.[12][13]

  • Decolorization (if needed):

    • If the digested sample is colored (e.g., from liver or blood), cool the vial to room temperature.

    • Add 0.2-0.5 mL of 30% H₂O₂ dropwise to bleach the sample. Loosely cap the vial and incubate at 50°C for 30-60 minutes until the solution is colorless or pale yellow.[12][15]

  • Scintillation Counting:

    • Cool the vials to room temperature.

    • Add 10-15 mL of a suitable LSC cocktail to each vial.

    • Cap the vials and shake vigorously to ensure a homogenous mixture.

    • Dark-adapt the samples for at least one hour to reduce chemiluminescence.[15]

    • Measure the radioactivity (Disintegrations Per Minute, DPM) in each vial using a liquid scintillation counter with appropriate quench correction.

  • Water Sample Analysis:

    • Directly add a known volume of the test water (e.g., 1-5 mL) to a scintillation vial containing 15 mL of LSC cocktail.

    • Shake well and count as described above.

Metabolic Pathway of Fluoranthene

PAHs undergo biotransformation in vertebrates, a process primarily mediated by the Cytochrome P450 (CYP) enzyme system.[16][17] This metabolic process is intended to increase the water solubility of the compound, facilitating its excretion.

G Conceptual Metabolic Pathway of Fluoranthene in Fish FL_water Fluoranthene in Water FL_tissue Fluoranthene (Lipophilic) in Tissue FL_water->FL_tissue Uptake (Gills) Phase1 Phase I Metabolism (Oxidation) FL_tissue->Phase1 Metabolites Reactive Metabolites (Epoxides, Diols) Phase1->Metabolites CYP1A Cytochrome P450 (CYP1A) CYP1A->Phase1 Catalyzes Phase2 Phase II Metabolism (Conjugation) Metabolites->Phase2 Excretion Excretion (Bile, Urine, Gills) Metabolites->Excretion Minor Conjugates Water-Soluble Conjugates (Glucuronides, Sulfates) Phase2->Conjugates Conjugates->Excretion

Caption: Fluoranthene metabolism via Phase I and Phase II enzymes.

The biotransformation of fluoranthene primarily involves:

  • Phase I Metabolism: The parent fluoranthene molecule is oxidized by CYP1A enzymes, creating more reactive intermediates like epoxides and diols.[16][18]

  • Phase II Metabolism: These intermediates are then conjugated with endogenous molecules (e.g., glucuronic acid, sulfate) by enzymes such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).

  • Excretion: The resulting water-soluble conjugates are readily eliminated from the organism, primarily via bile and urine.[17]

Conclusion

The use of this compound provides a robust and highly sensitive method for determining the bioaccumulation potential of this PAH in aquatic organisms. The detailed protocols provided in this application note, based on established OECD guidelines, offer a clear framework for conducting these studies. By accurately measuring tissue concentrations and calculating the BCF, researchers can generate essential data for assessing the environmental risk posed by fluoranthene contamination. Furthermore, understanding the metabolic pathways involved is crucial for interpreting the toxicological significance of the accumulated residues.

References

Application of Fluoranthene-3-14C in Toxicology Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Fluoranthene-3-14C, a radiolabeled polycyclic aromatic hydrocarbon (PAH), in toxicology research. The use of 14C-labeling provides a sensitive and specific method for tracing the absorption, distribution, metabolism, and excretion (ADME) of fluoranthene, as well as for quantifying its binding to macromolecules such as DNA.

Introduction to Fluoranthene Toxicology

Fluoranthene is a ubiquitous environmental pollutant formed during the incomplete combustion of organic materials. As a member of the PAH class of compounds, it is of significant toxicological concern due to its potential carcinogenic and mutagenic properties. Understanding the metabolic fate and molecular mechanisms of fluoranthene-induced toxicity is crucial for human health risk assessment. This compound serves as an invaluable tool in these investigations.

Key Toxicological Applications of this compound

The primary applications of this compound in toxicology research include:

  • Metabolism and Toxicokinetic Studies: Tracing the metabolic pathways of fluoranthene and determining its pharmacokinetic parameters.

  • DNA Adduct Formation and Genotoxicity: Quantifying the extent of covalent binding of fluoranthene metabolites to DNA, a key event in chemical carcinogenesis.[1]

  • Bioaccumulation and Distribution Studies: Investigating the uptake and distribution of fluoranthene in various tissues and organs.

  • Excretion Pathway Analysis: Identifying the major routes and rates of elimination of fluoranthene and its metabolites from the body.

Experimental Protocols

In Vivo Metabolism and Toxicokinetics Study in Rodent Models

This protocol is designed to investigate the absorption, distribution, metabolism, and excretion of this compound in a rat model.

Materials:

  • This compound (specific activity and radiochemical purity should be verified)

  • Vehicle for administration (e.g., corn oil, peanut oil, coconut oil)[2]

  • Fischer-344 rats (or other appropriate strain)

  • Metabolic cages for separate collection of urine and feces

  • Scintillation vials and cocktail

  • Liquid scintillation counter

  • Homogenizer for tissue processing

  • Solvents for extraction (e.g., ethyl acetate, hexane)

  • High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector

Protocol:

  • Animal Acclimation: Acclimate male F-344 rats (8-10 weeks old) to laboratory conditions for at least one week. House animals in metabolic cages for 24-48 hours prior to dosing to allow for adaptation.

  • Dosing: Prepare a dosing solution of this compound in the desired vehicle. Administer a single dose (e.g., 50 or 100 µg/kg body weight) via oral gavage.[2]

  • Sample Collection: Collect urine and feces at predetermined time points (e.g., 6, 12, 24, 48, 72, and 96 hours) post-administration. At the end of the study period, euthanize the animals and collect blood and various tissues (liver, lung, kidney, adipose tissue, etc.).

  • Sample Processing:

    • Urine and Feces: Homogenize fecal samples. Measure the total radioactivity in aliquots of urine and fecal homogenates by liquid scintillation counting.

    • Blood: Separate plasma and red blood cells. Measure radioactivity in each fraction.

    • Tissues: Weigh and homogenize tissue samples. Combust a portion of the homogenate to determine total 14C content or perform solvent extraction to separate parent compound and metabolites.

  • Analysis of Metabolites:

    • Pool urine samples for each time point and perform enzymatic hydrolysis (e.g., with β-glucuronidase/arylsulfatase) to deconjugate metabolites.

    • Extract the hydrolyzed urine and tissue homogenates with an appropriate organic solvent.

    • Analyze the extracts by radio-HPLC to separate and quantify fluoranthene and its metabolites.

  • Data Analysis: Calculate the percentage of the administered dose excreted in urine and feces over time. Determine the concentration of radioactivity in blood and tissues. Calculate pharmacokinetic parameters such as half-life (T1/2), maximum concentration (Cmax), and time to maximum concentration (Tmax).

In Vivo DNA Adduct Formation Study

This protocol outlines the procedure for assessing the formation of DNA adducts in target tissues following exposure to this compound.

Materials:

  • This compound

  • Dosing vehicle

  • Rodent model (e.g., mouse skin model)

  • DNA isolation kit

  • Liquid scintillation counter

  • Spectrophotometer for DNA quantification

Protocol:

  • Animal Dosing: Apply a known amount of this compound topically to the shaved skin of mice. Co-application with other PAHs like benzo[a]pyrene can also be investigated to study co-carcinogenic effects.[3]

  • Tissue Collection: At selected time points (e.g., 24, 48, 72 hours) after dosing, euthanize the animals and excise the treated area of the skin and other organs of interest (e.g., liver, lung).

  • DNA Isolation: Isolate DNA from the collected tissues using a commercial DNA isolation kit or standard phenol-chloroform extraction methods. Take precautions to prevent DNA degradation.

  • DNA Quantification: Determine the concentration and purity of the isolated DNA using UV spectrophotometry (A260/A280 ratio).

  • Radioactivity Measurement: Measure the radioactivity in the DNA samples by liquid scintillation counting.

  • Data Analysis: Express the results as DNA adduct levels, typically in units of pmol of fluoranthene bound per mg of DNA. This is calculated based on the specific activity of the this compound, the amount of radioactivity in the DNA sample, and the amount of DNA analyzed.

Data Presentation

Table 1: Hypothetical Distribution of Radioactivity 24 hours after Oral Administration of this compound (100 µg/kg) in Rats

Tissue% of Administered Dose per Gram of Tissue
Liver5.2 ± 0.8
Adipose Tissue12.5 ± 2.1
Lung1.8 ± 0.3
Kidney2.5 ± 0.5
Small Intestine8.9 ± 1.5
Blood0.5 ± 0.1

Table 2: Hypothetical Excretion of Radioactivity after a Single Oral Dose of this compound in Rats

Time (hours)Cumulative % of Dose in UrineCumulative % of Dose in Feces
2415.6 ± 2.345.2 ± 5.1
4822.1 ± 3.060.8 ± 6.2
7225.4 ± 3.568.1 ± 6.8
9627.8 ± 3.871.5 ± 7.0

Visualizations

Signaling Pathway of Fluoranthene Bioactivation and DNA Adduct Formation

Fluoranthene_Metabolism cluster_0 Cellular Uptake and Metabolism cluster_1 Genotoxicity Fluoranthene This compound Metabolic_Activation Metabolic Activation (Cytochrome P450s) Fluoranthene->Metabolic_Activation Reactive_Metabolites Reactive Metabolites (e.g., Diol Epoxides) Metabolic_Activation->Reactive_Metabolites Detoxification Detoxification (e.g., GSTs, UGTs) Metabolic_Activation->Detoxification DNA_Adducts Fluoranthene-DNA Adducts Reactive_Metabolites->DNA_Adducts Binds to DNA DNA DNA Excretion Excreted Metabolites (Urine, Feces) Detoxification->Excretion DNA_Repair DNA Repair Mechanisms DNA_Adducts->DNA_Repair Mutation Mutation DNA_Adducts->Mutation If not repaired Carcinogenesis Carcinogenesis Mutation->Carcinogenesis

Caption: Metabolic activation of this compound leading to DNA adduct formation.

Experimental Workflow for In Vivo Toxicokinetic Study

Toxicokinetics_Workflow cluster_animal_phase Animal Phase cluster_analytical_phase Analytical Phase cluster_data_analysis Data Analysis Phase Dosing Dose Animals with This compound Sample_Collection Collect Urine, Feces, Blood, and Tissues Dosing->Sample_Collection Radioactivity_Measurement Measure Total Radioactivity (LSC) Sample_Collection->Radioactivity_Measurement Metabolite_Extraction Extract Parent Compound and Metabolites Sample_Collection->Metabolite_Extraction Distribution_Profile Determine Tissue Distribution Radioactivity_Measurement->Distribution_Profile Excretion_Profile Quantify Excretion Pathways Radioactivity_Measurement->Excretion_Profile HPLC_Analysis Separation and Quantification (Radio-HPLC) Metabolite_Extraction->HPLC_Analysis Pharmacokinetic_Modeling Calculate Pharmacokinetic Parameters HPLC_Analysis->Pharmacokinetic_Modeling

Caption: Workflow for a typical in vivo toxicokinetic study using this compound.

Safety Precautions

Working with radiolabeled compounds requires strict adherence to radiation safety protocols. All procedures involving this compound should be conducted in a designated and properly shielded laboratory. Personnel should wear appropriate personal protective equipment (PPE), including lab coats, gloves, and safety glasses. All radioactive waste must be disposed of according to institutional and regulatory guidelines.

Conclusion

This compound is a critical tool for elucidating the mechanisms of fluoranthene toxicity. The protocols and data presented here provide a framework for conducting robust toxicological studies. By accurately tracing the fate of fluoranthene in biological systems, researchers can better understand its carcinogenic potential and contribute to more informed risk assessments.

References

Application Note and Protocol: Identification of Fluoranthene-3-14C Degradation Products by GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoranthene, a polycyclic aromatic hydrocarbon (PAH), is a persistent environmental pollutant known for its mutagenic and carcinogenic properties. Understanding its biodegradation is crucial for developing effective bioremediation strategies. This application note provides a detailed protocol for the identification and quantification of fluoranthene degradation products using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol is specifically tailored for tracking the metabolism of 14C-labeled fluoranthene (Fluoranthene-3-14C), allowing for accurate mass balance analysis and mineralization studies. The methodologies described are applicable to studies involving microbial or enzymatic degradation of fluoranthene in various matrices.

The protocol outlines sample extraction, a critical derivatization step to enhance the volatility of polar metabolites, and the subsequent GC-MS analysis. The use of a radiolabel provides a powerful tool to trace the fate of the parent compound into its various degradation products and ultimately to CO2.

Experimental Protocols

Materials and Reagents
  • Solvents: Ethyl acetate, Hexane, Dichloromethane (DCM), Acetonitrile (ACN) (all HPLC or Ultra Resi grade)

  • Standards: Fluoranthene, 9-fluorenone, 9-hydroxyfluorene, Benzoic acid, Phenylacetic acid (and other relevant metabolite standards)

  • Labeled Compound: this compound

  • Internal Standard: A deuterated PAH, such as Phenanthrene-d10 or Chrysene-d12

  • Derivatization Reagents:

    • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

    • Methoxyamine hydrochloride (MeOx)

    • Pyridine

  • Other Reagents: Anhydrous sodium sulfate, Glass wool, Silica gel for column chromatography

  • Consumables: GC vials with inserts, SPE cartridges (e.g., C18), centrifuge tubes, rotary evaporator.

Sample Preparation and Extraction

This protocol assumes a liquid culture medium as the starting sample.

  • Culture Sampling: At designated time points, collect aliquots of the culture medium where this compound degradation is occurring.

  • Internal Standard Spiking: Spike the samples with a known concentration of the internal standard (e.g., Phenanthrene-d10) to correct for extraction efficiency and instrumental variability.

  • Liquid-Liquid Extraction:

    • Acidify the sample to a pH of ~2 with HCl to protonate acidic metabolites.

    • Perform a two-step liquid-liquid extraction using ethyl acetate.[1] Add an equal volume of ethyl acetate to the sample, vortex vigorously for 2 minutes, and centrifuge to separate the phases.

    • Collect the organic (upper) layer. Repeat the extraction on the aqueous layer and combine the organic extracts.

  • Drying and Concentration: Dry the combined organic extract by passing it through a column containing anhydrous sodium sulfate. Concentrate the extract to near dryness using a rotary evaporator or a gentle stream of nitrogen.

  • Radioactivity Measurement (Optional but Recommended): An aliquot of the extract can be analyzed by liquid scintillation counting to determine the amount of 14C-labeled compounds in the organic fraction.

Derivatization of Polar Metabolites

Many fluoranthene metabolites contain polar functional groups (carboxyl, hydroxyl, carbonyl) that make them unsuitable for direct GC-MS analysis.[1][2] A two-step derivatization process is therefore essential.[3]

  • Methoximation (for carbonyl groups):

    • Reconstitute the dried extract in 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine.

    • Incubate at 37°C for 90 minutes with shaking.[3] This step converts aldehydes and ketones into their methoxime derivatives, preventing tautomerization.[3]

  • Silylation (for hydroxyl and carboxyl groups):

    • Add 50 µL of MSTFA to the sample.

    • Incubate at 37°C for 30 minutes with shaking.[3] This step replaces active hydrogens on hydroxyl and carboxyl groups with trimethylsilyl (TMS) groups, increasing volatility.[1][3]

  • The derivatized sample is now ready for GC-MS analysis.

GC-MS Analysis
  • Gas Chromatograph: Agilent 7890 GC or equivalent.

  • Mass Spectrometer: Agilent 5977 MS or equivalent.

  • Column: A non-polar or semi-polar column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm) is recommended.

  • Injector: Splitless mode, 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 200°C.

    • Ramp 2: 5°C/min to 300°C, hold for 10 minutes.

  • MS Parameters:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: A combination of full scan (to identify unknown metabolites) and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher sensitivity and quantification of target metabolites.

    • Scan Range: m/z 50-550.

Data Presentation

Quantitative analysis of fluoranthene degradation can be presented in tabular format. The following tables provide examples based on published data.

Table 1: Fungal Degradation of Fluoranthene in Liquid Medium

Fungal StrainIncubation Time (days)Initial Fluoranthene Conc. (mg/L)Degradation (%)Reference
Trichoderma lixii1640098[4]
Talaromyces pinophilus1240099[4]
Penicillium sp. AC-114-27 ± 1[5]
Penicillium sp. AC-128-64 ± 3[5]
Penicillium sp. AC-628-60 ± 4[5]
Fusarium sp. AC-728-51 ± 2[5]

Table 2: Bacterial Mineralization and Degradation of Fluoranthene

Bacterial StrainIncubation TimeMedium% Mineralized to 14CO2% BiodegradedReference
Mycobacterium sp.5 daysAqueous + carbon source78>95 (in 24h)[6]
Pasteurella sp. IFA14 daysAqueous~1624[2]
Mycobacterium sp. PYR-114 daysAqueous~3746[2]

Visualization of Workflows and Pathways

Experimental Workflow Diagram

G cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis A Culture Sample (with this compound) B Spike with Internal Standard A->B C Liquid-Liquid Extraction (Ethyl Acetate) B->C D Dry & Concentrate Extract C->D E Methoximation (MeOx in Pyridine) D->E F Silylation (MSTFA) E->F G GC-MS Analysis (Scan/SIM Mode) F->G H Data Processing (Identification & Quantification) G->H

Caption: GC-MS experimental workflow for fluoranthene metabolite analysis.

Proposed Fluoranthene Degradation Pathway

G A Fluoranthene B Dioxygenation A->B C 9-Fluorenone-1-carboxylic acid B->C D Decarboxylation C->D F Ring Cleavage C->F E 9-Fluorenone D->E E->F G Phthalic Acid / Benzene-1,2,3-tricarboxylic acid F->G H ß-Ketoadipate Pathway G->H I CO2 + H2O (Mineralization) H->I

Caption: A proposed bacterial degradation pathway for fluoranthene.

Conclusion

This application note provides a comprehensive protocol for the successful extraction, derivatization, and GC-MS analysis of this compound degradation products. The derivatization step is critical for the analysis of polar metabolites, enabling their identification and quantification. The use of a radiolabeled parent compound allows for detailed tracking of its fate in biological systems. This methodology is a valuable tool for researchers in environmental science, microbiology, and toxicology studying the bioremediation of PAHs.

References

Application Notes and Protocols for the Quantification of Fluoranthene-3-14C in Sediment Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoranthene, a polycyclic aromatic hydrocarbon (PAH), is a persistent environmental contaminant often found in sediment. Understanding its fate and bioavailability is crucial for environmental risk assessment. Fluoranthene-3-14C, a radiolabeled isotopologue, serves as a valuable tracer in these studies, allowing for precise quantification of its distribution in sediment compartments. These application notes provide detailed protocols for the extraction, separation, and quantification of this compound in sediment samples, including the determination of both extractable and non-extractable residues.

Core Principles

The methodology is based on the principle of solvent extraction to isolate this compound from the sediment matrix. The radioactivity of the extractable fraction is then quantified using Liquid Scintillation Counting (LSC). The non-extractable residue, which remains bound to the sediment, is quantified by combusting the sediment and measuring the resulting 14CO2, also by LSC. This dual approach provides a complete mass balance of the radiolabeled compound in the sediment.

Data Presentation

The following tables summarize representative quantitative data from a hypothetical sediment spiking study with this compound.

Table 1: Distribution of this compound in Spiked Sediment after 30 Days of Incubation

Sediment CompartmentRadioactivity (DPM/g)Percentage of Applied Radioactivity (%)
Extractable Fraction85,60085.6%
Non-Extractable Residue12,30012.3%
Aqueous Phase (Pore Water)2,1002.1%
Total Recovery 100,000 100.0%

Table 2: Recovery of this compound from Spiked Sediment Samples

Sample IDSpiked Activity (DPM)Measured Activity (DPM)Recovery (%)
Sediment A100,00098,50098.5%
Sediment B100,00099,20099.2%
Sediment C100,00097,80097.8%
Average 100,000 98,500 98.5%

Experimental Protocols

Protocol 1: Extraction of this compound from Sediment

This protocol details the solvent extraction of this compound from sediment samples.

Materials:

  • Wet sediment sample containing this compound

  • Acetone (reagent grade)

  • Hexane (reagent grade)

  • Anhydrous sodium sulfate

  • Centrifuge tubes (50 mL, solvent-resistant)

  • Ultrasonic bath

  • Centrifuge

  • Pasteur pipettes

  • Scintillation vials (20 mL)

  • Liquid scintillation cocktail

  • Liquid Scintillation Counter (LSC)

Procedure:

  • Weigh approximately 5 g of wet sediment into a 50 mL centrifuge tube.

  • Record the exact weight.

  • To a separate aliquot of sediment, determine the moisture content by drying at 105°C to a constant weight. This will be used to express results on a dry weight basis.

  • Add 20 mL of acetone to the sediment sample in the centrifuge tube.

  • Vortex the tube vigorously for 1 minute to create a slurry.

  • Place the tube in an ultrasonic bath for 15 minutes to enhance extraction.

  • Centrifuge the sample at 2500 x g for 10 minutes to pellet the sediment.

  • Carefully decant the acetone supernatant into a clean 50 mL centrifuge tube.

  • Repeat the extraction (steps 4-8) two more times with fresh acetone.

  • Combine all acetone extracts.

  • Add 10 mL of hexane to the combined acetone extract, vortex for 1 minute, and then add 10 mL of deionized water.

  • Centrifuge at 1500 x g for 5 minutes to separate the phases.

  • Transfer the upper hexane layer to a clean tube.

  • Repeat the hexane extraction (steps 11-13) on the aqueous acetone phase twice more.

  • Combine all hexane extracts.

  • Pass the combined hexane extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Reduce the volume of the hexane extract to 1-2 mL under a gentle stream of nitrogen.

  • Transfer a known aliquot (e.g., 1 mL) of the final extract into a 20 mL scintillation vial.

  • Add 15 mL of a suitable liquid scintillation cocktail.

  • Cap the vial and mix thoroughly.

  • Analyze the sample using a Liquid Scintillation Counter.

Protocol 2: Quantification of Non-Extractable this compound Residue

This protocol describes the combustion of the extracted sediment to quantify the bound residue.

Materials:

  • Extracted and air-dried sediment from Protocol 1

  • Sample oxidizer/combustion system

  • 14CO2 trapping agent (e.g., Carbo-Sorb® or equivalent)

  • Scintillation cocktail suitable for the trapping agent

  • Liquid Scintillation Counter (LSC)

Procedure:

  • After the solvent extraction, allow the sediment pellet to air dry in a fume hood until all solvent has evaporated.

  • Homogenize the dried sediment.

  • Weigh a subsample (e.g., 0.5 - 1 g) of the dried, extracted sediment into a combustion boat.

  • Combust the sample in a sample oxidizer according to the manufacturer's instructions. The system will catalytically oxidize the sample, converting all 14C to 14CO2.

  • The 14CO2 is automatically purged and trapped in a specialized scintillation vial containing the 14CO2 trapping agent.

  • Following the combustion cycle, add the appropriate scintillation cocktail to the trapping agent in the vial.

  • Cap the vial and mix thoroughly.

  • Analyze the sample using a Liquid Scintillation Counter.

Protocol 3: Liquid Scintillation Counting

This protocol provides general guidelines for LSC analysis.

Procedure:

  • Prepare a blank sample containing the same volume of extract solvent (for extractable analysis) or trapping agent (for non-extractable analysis) and scintillation cocktail.

  • Prepare a standard with a known amount of 14C to determine counting efficiency.

  • Set the LSC to count for an appropriate time to achieve good counting statistics (e.g., 10 minutes).

  • Use a 14C counting window.

  • The LSC software will automatically correct for quenching and background to provide results in Disintegrations Per Minute (DPM).

  • Calculate the total radioactivity in the original sample based on the DPM of the aliquot and the total volume of the extract or the total weight of the sediment combusted.

Visualizations

experimental_workflow start Start: Sediment Sample (spiked with this compound) extraction Solvent Extraction (e.g., Acetone/Hexane) start->extraction separation Phase Separation (Centrifugation) extraction->separation extract Extractable Fraction separation->extract Supernatant residue Non-Extractable Residue (Sediment Pellet) separation->residue Pellet lsc_extract Liquid Scintillation Counting (LSC) extract->lsc_extract combustion Sample Combustion/ Oxidation residue->combustion data_analysis Data Analysis and Mass Balance Calculation lsc_extract->data_analysis co2_trap 14CO2 Trapping combustion->co2_trap lsc_residue Liquid Scintillation Counting (LSC) co2_trap->lsc_residue lsc_residue->data_analysis

Caption: Workflow for quantifying this compound in sediment.

data_analysis_logic dpm_extract DPM from Extract (LSC) total_dpm Total Recovered DPM dpm_extract->total_dpm dpm_residue DPM from Residue (LSC) dpm_residue->total_dpm percent_distribution Percentage Distribution (Extractable vs. Non-Extractable) total_dpm->percent_distribution percent_recovery Overall Percent Recovery total_dpm->percent_recovery initial_spike Initial Spiked DPM initial_spike->percent_recovery

Caption: Logical flow for data analysis and reporting.

Application Notes and Protocols for Soil Extraction of Fluoranthene-3-14C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction of Fluoranthene-3-14C from soil samples, a critical step in environmental fate studies and drug development processes. The following sections outline various extraction techniques, their comparative efficiencies for polycyclic aromatic hydrocarbons (PAHs), and a definitive protocol for the quantification of ¹⁴C using liquid scintillation counting.

Introduction

Fluoranthene, a polycyclic aromatic hydrocarbon (PAH), is a common environmental contaminant. Understanding its fate and behavior in soil is crucial for environmental risk assessment. This compound is a radiolabeled isotopologue of fluoranthene used as a tracer in environmental and metabolic studies. Accurate and efficient extraction from complex soil matrices is paramount for reliable analysis. This document details and compares several common extraction techniques: Soxhlet (Sox), Pressurized Liquid Extraction (PLE), Microwave-Assisted Extraction (MAE), and Ultrasound-Assisted Extraction (UAE).

Data Presentation: Comparison of Extraction Techniques for PAHs

While specific quantitative data for this compound is limited in publicly available literature, the following table summarizes typical recovery efficiencies for general PAHs from soil using various extraction methods. This data provides a benchmark for expected performance with this compound.

Extraction TechniqueSolvent SystemTypical Recovery (%)Extraction TimeSolvent VolumeKey Advantages
Soxhlet (Sox) Dichloromethane/Acetone (1:1)80-10016-24 hoursHighExhaustive extraction, well-established method.
Pressurized Liquid Extraction (PLE) Toluene or Dichloromethane/Acetone (1:1)90-10515-30 minutesLow to MediumFast, automated, low solvent consumption.
Microwave-Assisted Extraction (MAE) Hexane/Acetone (1:1)85-10010-20 minutesLowVery fast, reduced solvent use.
Ultrasound-Assisted Extraction (UAE) Acetone/Hexane (1:1)70-9530-60 minutesMediumSimple, low cost.

Experimental Protocols

General Sample Preparation
  • Sample Collection: Collect soil samples using appropriate environmental sampling techniques.

  • Homogenization: Air-dry the soil sample to a constant weight and sieve through a 2 mm mesh to remove large debris and ensure homogeneity.

  • Spiking (if required): For recovery studies, a known amount of this compound standard solution is spiked into a pre-weighed, uncontaminated soil sample. The sample is then thoroughly mixed and allowed to equilibrate.

Soxhlet Extraction Protocol

This classical technique is often used as a benchmark for other extraction methods.

Materials:

  • Soxhlet extraction apparatus (condenser, extractor, and flask)

  • Cellulose extraction thimbles

  • Heating mantle

  • Rotary evaporator

  • Dichloromethane (DCM)

  • Acetone

  • Anhydrous sodium sulfate

  • Glass wool

Procedure:

  • Accurately weigh approximately 10 g of the prepared soil sample and mix it with an equal amount of anhydrous sodium sulfate.

  • Place the soil mixture into a cellulose extraction thimble and plug the top with glass wool.

  • Place the thimble inside the Soxhlet extractor.

  • Add 200 mL of a 1:1 (v/v) mixture of dichloromethane and acetone to the round-bottom flask.

  • Assemble the Soxhlet apparatus and connect the condenser to a cold water supply.

  • Heat the flask using a heating mantle to initiate solvent reflux.

  • Allow the extraction to proceed for 16-24 hours, ensuring a siphon cycle rate of 4-6 cycles per hour.

  • After extraction, allow the apparatus to cool to room temperature.

  • Concentrate the extract to approximately 5 mL using a rotary evaporator.

  • The concentrated extract is now ready for cleanup and/or direct analysis by Liquid Scintillation Counting.

Pressurized Liquid Extraction (PLE) Protocol

PLE, also known as Accelerated Solvent Extraction (ASE®), utilizes elevated temperatures and pressures to achieve rapid and efficient extractions.

Materials:

  • Pressurized Liquid Extraction system

  • Extraction cells (typically 10-100 mL)

  • Cellulose or glass fiber filters

  • Diatomaceous earth or sand

  • Collection vials

  • Toluene or Dichloromethane/Acetone (1:1)

Procedure:

  • Place a cellulose or glass fiber filter at the bottom of the extraction cell.

  • Mix approximately 10 g of the prepared soil sample with diatomaceous earth or sand to fill the extraction cell.

  • Place another filter on top of the sample.

  • Load the cell into the PLE system.

  • Set the extraction parameters:

    • Solvent: Toluene or Dichloromethane/Acetone (1:1)

    • Temperature: 100-120°C

    • Pressure: 1500-2000 psi

    • Static Time: 5-10 minutes

    • Number of Cycles: 1-2

  • Initiate the extraction sequence. The extract will be automatically collected in a vial.

  • The collected extract is ready for further processing or direct analysis.

Microwave-Assisted Extraction (MAE) Protocol

MAE uses microwave energy to heat the solvent and sample, accelerating the extraction process.

Materials:

  • Microwave extraction system with closed vessels

  • Extraction vessels (Teflon® lined)

  • Hexane

  • Acetone

Procedure:

  • Place approximately 5 g of the prepared soil sample into a microwave extraction vessel.

  • Add 20 mL of a 1:1 (v/v) mixture of hexane and acetone to the vessel.

  • Seal the vessel and place it in the microwave extraction system.

  • Set the extraction program:

    • Power: 1000-1200 W

    • Temperature: Ramp to 110-120°C and hold for 10-15 minutes

  • Start the extraction program.

  • After the program is complete, allow the vessel to cool to room temperature before opening.

  • Filter the extract to remove soil particles.

  • The filtrate is ready for analysis.

Ultrasound-Assisted Extraction (UAE) Protocol

UAE, or sonication, uses high-frequency sound waves to agitate the sample and solvent, enhancing extraction.

Materials:

  • Ultrasonic bath or probe sonicator

  • Glass beakers or flasks

  • Acetone

  • Hexane

  • Centrifuge

Procedure:

  • Weigh approximately 5 g of the prepared soil sample into a glass beaker.

  • Add 20 mL of a 1:1 (v/v) mixture of acetone and hexane.

  • Place the beaker in an ultrasonic bath or insert a sonicator probe into the mixture.

  • Sonicate for 20-30 minutes.

  • Separate the solvent from the soil by centrifugation or decantation.

  • Repeat the extraction with a fresh portion of solvent two more times.

  • Combine the solvent extracts.

  • The combined extract is ready for analysis.

Quantification by Liquid Scintillation Counting (LSC)

This protocol describes the final step of quantifying the extracted this compound.

Materials:

  • Liquid Scintillation Counter

  • Scintillation vials (20 mL, glass)

  • Scintillation cocktail (e.g., Ultima Gold™)

  • Pipettes

Procedure:

  • Pipette a known aliquot (e.g., 1 mL) of the soil extract into a scintillation vial.

  • Add 10-15 mL of a suitable scintillation cocktail to the vial.

  • Cap the vial and shake vigorously to ensure a homogenous mixture.

  • Wipe the outside of the vial to remove any fingerprints or dirt.

  • Place the vial in a dark, temperature-controlled environment for at least 30 minutes to allow for the decay of chemiluminescence.

  • Load the vial into the Liquid Scintillation Counter.

  • Set the counting parameters for ¹⁴C.

  • Initiate the counting process. The instrument will report the activity in Disintegrations Per Minute (DPM).

  • Calculate the total activity in the original soil sample based on the aliquot volume and the total extract volume.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction Methods cluster_analysis Analysis A Soil Sampling B Homogenization A->B C Spiking (Optional) B->C Sox Soxhlet C->Sox PLE PLE C->PLE MAE MAE C->MAE UAE UAE C->UAE LSC Liquid Scintillation Counting Sox->LSC PLE->LSC MAE->LSC UAE->LSC Data Data Analysis LSC->Data

Caption: General workflow for this compound analysis in soil.

soxhlet_workflow start Start: Prepared Soil Sample weigh Weigh 10g Soil + Na2SO4 start->weigh thimble Place in Cellulose Thimble weigh->thimble assemble Assemble Soxhlet Apparatus thimble->assemble extract Extract with DCM/Acetone (16-24h) assemble->extract cool Cool to Room Temperature extract->cool concentrate Concentrate Extract (Rotovap) cool->concentrate end End: To LSC Analysis concentrate->end

Caption: Soxhlet extraction workflow diagram.

ple_workflow start Start: Prepared Soil Sample load Load ~10g Soil into Extraction Cell start->load ple_system Place Cell in PLE System load->ple_system set_params Set Parameters (Temp, Pressure, Solvent) ple_system->set_params run Run Automated Extraction set_params->run collect Collect Extract in Vial run->collect end End: To LSC Analysis collect->end mae_workflow start Start: Prepared Soil Sample vessel Place ~5g Soil in MAE Vessel start->vessel add_solvent Add Hexane/Acetone vessel->add_solvent seal Seal Vessel & Place in System add_solvent->seal program Run Microwave Program seal->program cool Cool Vessel program->cool filter Filter Extract cool->filter end End: To LSC Analysis filter->end

Application Notes and Protocols for Visualizing Fluoranthene-3-14C Distribution using Autoradiography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoranthene, a polycyclic aromatic hydrocarbon (PAH), is a product of incomplete combustion of organic matter and is considered an environmental pollutant. Understanding its distribution, metabolism, and potential accumulation in biological systems is crucial for toxicological assessment and in the development of therapeutic agents where PAH-like structures might be present. This document provides detailed application notes and experimental protocols for visualizing the tissue distribution of Fluoranthene-3-14C, a radiolabeled isotopologue of fluoranthene, using quantitative whole-body autoradiography (QWBA).

Data Presentation

The following table summarizes representative quantitative data on the tissue distribution of a generic 14C-labeled lipophilic polycyclic aromatic hydrocarbon in rats at 24 hours post-intravenous administration. This data is illustrative and serves as a template for presenting results from a this compound study. Actual values for this compound may vary.

TissueConcentration (ng-equivalents/g)% of Total Radioactivity
Liver150.5 ± 25.218.5
Adipose Tissue120.8 ± 18.914.8
Lungs85.3 ± 12.110.5
Kidneys60.7 ± 9.57.4
Spleen45.1 ± 6.85.5
Gastrointestinal Tract35.2 ± 5.44.3
Brain5.1 ± 1.20.6
Blood10.5 ± 2.11.3
Muscle12.8 ± 2.51.6
Skin20.4 ± 3.72.5
Bone8.2 ± 1.91.0
Heart18.9 ± 3.12.3

Experimental Protocols

Protocol 1: In-Life Phase - Animal Dosing and Sample Collection

1. Animal Model:

  • Species: Sprague-Dawley rats (male, 8-10 weeks old).

  • Acclimatization: Acclimatize animals for at least 7 days prior to the study.

2. Radiolabeled Compound:

  • This compound with a specific activity of 50-60 mCi/mmol and radiochemical purity of >98%.

  • Formulation: Dissolve in a suitable vehicle for intravenous administration (e.g., a mixture of DMSO, Solutol, and saline).

3. Dosing:

  • Administer a single intravenous (IV) dose of this compound via the tail vein. The dose should be determined based on the specific activity and desired tissue concentration levels.

4. Sample Collection:

  • At predetermined time points (e.g., 1, 4, 24, and 96 hours) post-dose, euthanize animals by CO2 asphyxiation.

  • Immediately freeze the whole animal by immersion in a mixture of hexane and solid CO2 (-70°C) until solidified.

  • Store frozen carcasses at -80°C until sectioning.

Protocol 2: Whole-Body Autoradiography

1. Embedding:

  • Embed the frozen carcass in a block of carboxymethylcellulose (CMC) medium. This provides support during sectioning.

2. Cryosectioning:

  • Mount the embedded carcass onto a large-format cryomicrotome.

  • Collect whole-body sagittal sections at a thickness of 20-40 µm.

  • Adhere the sections to adhesive tape (e.g., 3M Scotch Tape 810).

3. Section Dehydration:

  • Freeze-dry the sections at -20°C for at least 48 hours to remove all water, which can interfere with the autoradiographic image.

4. Exposure:

  • Place the dehydrated sections in a light-tight cassette in direct contact with a phosphor imaging plate.

  • Include 14C-labeled standards of known radioactivity concentrations to generate a calibration curve for quantification.

  • Expose the imaging plate for a duration determined by the dose administered and the specific activity of the compound (typically several days to weeks).

5. Imaging and Quantification:

  • Scan the imaging plate using a phosphor imager (e.g., Typhoon FLA 9500).

  • Quantify the radioactivity in different tissues by densitometry, using the calibration curve generated from the standards.

  • Analyze the data using appropriate software to determine the concentration of this compound and its metabolites in various organs and tissues.

Mandatory Visualizations

Mammalian Metabolic Pathway of Fluoranthene

G cluster_phase1 Phase I Metabolism (Oxidation) cluster_phase2 Phase II Metabolism (Conjugation) cluster_excretion Excretion Fluoranthene This compound Epoxide Fluoranthene-2,3-epoxide Fluoranthene->Epoxide CYP450 Dihydrodiol Fluoranthene-2,3-dihydrodiol Epoxide->Dihydrodiol Epoxide Hydrolase Phenol 3-Hydroxyfluoranthene Epoxide->Phenol Rearrangement Glucuronide Glucuronide Conjugate Dihydrodiol->Glucuronide UGT Sulfate Sulfate Conjugate Phenol->Sulfate SULT Bile Biliary Excretion Glucuronide->Bile Urine Renal Excretion Sulfate->Urine

Caption: Proposed mammalian metabolic pathway of this compound.

Experimental Workflow for this compound Autoradiography

G A Dosing of Rat with This compound B Euthanasia and Whole-Body Freezing A->B C Embedding in CMC B->C D Cryosectioning (20-40 µm) C->D E Freeze-Drying of Sections D->E F Exposure to Phosphor Imaging Plate E->F G Scanning of Imaging Plate F->G H Image Analysis and Quantification G->H

Caption: Experimental workflow for whole-body autoradiography of this compound.

Application Note: Assessing the Bioavailability of Fluoranthene-3-14C in Contaminated Soils

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoranthene, a polycyclic aromatic hydrocarbon (PAH), is a persistent environmental pollutant commonly found in contaminated soils.[1][2] It originates from the incomplete combustion of organic materials and is a component of coal tar and petroleum-derived products.[1][3] Due to its hydrophobic nature, fluoranthene strongly adsorbs to soil organic matter, which can limit its availability for biological uptake and degradation.[1] Understanding the bioavailability of fluoranthene is crucial for accurate environmental risk assessment and the development of effective bioremediation strategies. The use of radiolabeled Fluoranthene-3-14C allows for sensitive and precise tracking of its fate in the soil environment and its uptake by organisms.

This application note provides a detailed protocol for assessing the bioavailability of this compound in contaminated soils using the earthworm Eisenia fetida as a model organism. Earthworms are important bioindicators in soil ecotoxicology due to their direct contact with and ingestion of soil, making them excellent models for assessing the uptake of soil-bound contaminants.

Principle of the Method

This protocol involves spiking contaminated soil with a known concentration of this compound. Earthworms (Eisenia fetida) are then introduced into this soil. After a defined exposure period, the earthworms are harvested, and the concentration of this compound in their tissues is quantified using liquid scintillation counting (LSC). The bioavailability of fluoranthene is determined by calculating the Bioaccumulation Factor (BAF), which is the ratio of the contaminant concentration in the earthworm to its concentration in the soil.

Data Presentation

Table 1: Physicochemical Properties of Test Soil

ParameterValueUnit
pH6.8
Organic Carbon3.5%
Sand45%
Silt30%
Clay25%
Cation Exchange Capacity15meq/100g

Table 2: Experimental Conditions for Bioavailability Assay

ParameterValueUnit
Test OrganismEisenia fetida
Soil Mass per Replicate500g
Number of Earthworms per Replicate10
This compound Spiking Concentration10mg/kg soil
Specific Activity of this compound50mCi/mmol
Exposure Duration28days
Temperature20 ± 2°C
Moisture Content60% of WHC*
Photoperiod16:8 (light:dark)h

*WHC: Water Holding Capacity

Table 3: Bioavailability of this compound in Contaminated Soil

ReplicateSoil Concentration (mg/kg)Earthworm Tissue Concentration (mg/kg)Bioaccumulation Factor (BAF)
19.81.20.122
210.11.30.129
39.91.10.111
Mean 9.93 1.20 0.121
Standard Deviation 0.15 0.10 0.009

Experimental Protocols

Materials and Reagents
  • Soil: Site-specific contaminated soil, sieved to <2 mm.

  • This compound: Certified standard.

  • Carrier Solvent: Acetone or other suitable volatile solvent.

  • Earthworms: Eisenia fetida (adults, with clitellum).

  • Liquid Scintillation Cocktail: Ultima Gold™ or equivalent.

  • Tissue Solubilizer: Soluene®-350 or equivalent.

  • Hydrogen Peroxide: 30% solution.

  • Deionized Water

  • Standard Laboratory Glassware and Equipment: Beakers, flasks, pipettes, analytical balance, etc.

  • Liquid Scintillation Counter

  • Sample Oxidizer (optional)

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation Phase cluster_exposure Exposure Phase cluster_analysis Analysis Phase cluster_data Data Analysis soil_prep Soil Preparation (Sieving, Characterization) soil_spiking Soil Spiking and Equilibration (24 hours) soil_prep->soil_spiking spike_prep Spiking Solution Preparation (this compound in Acetone) spike_prep->soil_spiking earthworm_acclimation Earthworm Acclimation (7 days in clean soil) earthworm_exposure Introduction of Earthworms (28-day exposure) earthworm_acclimation->earthworm_exposure soil_spiking->earthworm_exposure earthworm_harvest Earthworm Harvesting and Depuration (24 hours on moist filter paper) earthworm_exposure->earthworm_harvest soil_sampling Soil Sampling earthworm_exposure->soil_sampling tissue_processing Earthworm Tissue Processing (Homogenization, Solubilization) earthworm_harvest->tissue_processing soil_extraction Soil Extraction (for total concentration) soil_sampling->soil_extraction lsc_counting Liquid Scintillation Counting (Soil and Tissue Samples) tissue_processing->lsc_counting soil_extraction->lsc_counting data_analysis Calculation of Bioaccumulation Factor (BAF) lsc_counting->data_analysis

Caption: Experimental workflow for assessing this compound bioavailability.

Detailed Methodologies

1. Soil Preparation and Spiking

  • Air-dry the contaminated soil and sieve it through a 2 mm mesh to remove large debris and ensure homogeneity.

  • Characterize the soil for key physicochemical properties as listed in Table 1.

  • Prepare a spiking solution of this compound in a suitable volatile solvent like acetone to achieve the target soil concentration (e.g., 10 mg/kg).

  • In a well-ventilated fume hood, add the spiking solution to the soil in a stainless steel bowl or glass container. Mix thoroughly to ensure even distribution of the contaminant.

  • Allow the solvent to evaporate completely by leaving the soil in the fume hood for at least 24 hours, mixing periodically.

  • Moisten the spiked soil to the desired water holding capacity (e.g., 60% WHC) with deionized water and allow it to equilibrate for a specified period (e.g., 7 days) in the dark at the experimental temperature.

2. Earthworm Acclimation and Exposure

  • Acclimate adult Eisenia fetida (with a visible clitellum) in clean, uncontaminated soil for at least 7 days prior to the experiment.

  • Prepare replicate exposure chambers (e.g., glass jars) with a known mass of the spiked soil (e.g., 500 g).

  • Introduce a known number of acclimated earthworms (e.g., 10) into each replicate.

  • Cover the chambers with perforated lids to allow for air exchange while preventing the earthworms from escaping.

  • Incubate the chambers under controlled conditions (temperature, moisture, and photoperiod) as specified in Table 2 for the duration of the exposure period (e.g., 28 days).

3. Sample Collection and Processing

  • At the end of the exposure period, carefully remove the earthworms from the soil.

  • Gently wash the earthworms with deionized water to remove any adhering soil particles.

  • Place the earthworms on moist filter paper in a clean container for 24 hours to allow for gut depuration.

  • After depuration, rewash the earthworms, blot them dry, and record their final weight.

  • Homogenize the earthworm tissues from each replicate.

  • Collect a representative soil sample from each replicate for analysis of the final this compound concentration.

4. Quantification of this compound

a. Earthworm Tissue Analysis

  • Weigh a subsample of the homogenized earthworm tissue (e.g., 0.5 g) into a 20 mL glass scintillation vial.

  • Add a tissue solubilizer (e.g., 1.5 mL of Soluene®-350) to the vial.

  • Incubate the vial at 50°C until the tissue is completely dissolved.

  • Allow the vial to cool to room temperature.

  • Add a decolorizing agent (e.g., 0.5 mL of 30% hydrogen peroxide) dropwise to reduce color quenching.

  • Add an appropriate volume of liquid scintillation cocktail (e.g., 15 mL) to the vial.

  • Vortex the vial to ensure a homogenous mixture.

  • Wipe the outside of the vial and place it in the liquid scintillation counter.

  • Count the radioactivity (in Disintegrations Per Minute, DPM) for a sufficient duration to achieve good counting statistics.

b. Soil Analysis

  • Air-dry and weigh a subsample of the soil (e.g., 1 g) into a scintillation vial.

  • Alternatively, perform a solvent extraction of the soil subsample to isolate the this compound.

  • For direct counting, add a suitable volume of liquid scintillation cocktail that is compatible with suspended solids.

  • For extracted samples, evaporate the solvent and redissolve the residue in a small volume of a suitable solvent before adding the scintillation cocktail.

  • Count the radioactivity (DPM) using a liquid scintillation counter.

5. Data Analysis and Calculation

  • Calculate the concentration of this compound in the soil and earthworm tissues using the specific activity of the radiolabeled compound and the measured DPM values.

  • Calculate the Bioaccumulation Factor (BAF) using the following formula:

    BAF = (Concentration of this compound in earthworm tissue (mg/kg)) / (Concentration of this compound in soil (mg/kg))

Logical Relationship Diagram

logical_relationship cluster_soil Soil Properties cluster_bioavailability Bioavailability cluster_uptake Biological Uptake organic_matter Organic Matter Content bioavailability Fluoranthene Bioavailability organic_matter->bioavailability influences clay_content Clay Content clay_content->bioavailability influences ph pH ph->bioavailability influences earthworm_uptake Earthworm Uptake bioavailability->earthworm_uptake determines

Caption: Factors influencing fluoranthene bioavailability and uptake.

References

Troubleshooting & Optimization

minimizing quenching effects in 14C liquid scintillation analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting resources to minimize quenching effects in ¹⁴C liquid scintillation analysis.

Frequently Asked Questions (FAQs)

Q1: What is quenching in liquid scintillation analysis?

Quenching is any process that reduces the efficiency of the energy transfer from the beta particle emitted by ¹⁴C to the photomultiplier tubes (PMTs) of the liquid scintillation counter.[1][2] This interference leads to a decrease in the observed counts per minute (CPM), causing an underestimation of the sample's actual radioactivity in disintegrations per minute (DPM). The primary effect of quenching is a shift of the isotope's energy spectrum to a lower energy range.[1][3]

Q2: What are the main types of quenching?

There are two primary categories of quenching:

  • Chemical Quench: This occurs when substances in the scintillation vial interfere with the transfer of energy from the emitted beta particle to the scintillator molecules.[1][4] These chemicals, often electronegative, absorb the decay energy before it can be converted into light.[5][6] Common chemical quenchers include water, acids, bases, and dissolved oxygen.[7]

  • Color Quench: This is the absorption of the photons of light produced by the scintillator before they reach the PMTs.[1][5] Colored or cloudy samples can physically block the light, reducing the detected signal.[4] Even if the energy transfer process is efficient, color in the vial will lower the observed count rate.[4]

Q3: How can I detect quenching in my samples?

Modern liquid scintillation counters automatically assess quenching using a quench-indicating parameter (QIP).[6][8] The two most common methods are:

  • External Standard Method: The instrument moves a gamma source (e.g., ¹³³Ba) next to the vial, causing Compton scattering in the cocktail. The resulting energy spectrum is analyzed to determine a quench value.[6][8] The most common QIP from this method is the Transformed Spectral Index of the External Standard (tSIE or SQP(E)).[6][8] An unquenched sample has a high tSIE value (approaching 1000), which decreases as quenching increases.[6][8]

  • Sample Spectrum Method: The instrument analyzes the energy spectrum of the ¹⁴C in the sample itself. As quenching increases, the spectrum shifts to lower energies. This shift is quantified into a QIP, often called the Spectral Index of the Sample (SIS).[6][8]

Q4: What is a quench curve and why is it essential?

A quench curve is a calibration curve that correlates the counting efficiency of a known amount of radioactivity with the degree of quenching.[8][9] It is created by preparing a series of standards with a constant amount of ¹⁴C DPM but with progressively increasing amounts of a quenching agent.[4] The instrument measures the CPM and the QIP for each standard, allowing it to plot efficiency (CPM/DPM) versus the QIP.[10] Once this curve is stored, the counter can use the measured QIP of an unknown sample to automatically determine its specific counting efficiency and convert the raw CPM into the accurate DPM.[4][8]

Troubleshooting Guide

Issue: My ¹⁴C counts (CPM) are unexpectedly low or my efficiency is poor.

This is the most common symptom of quenching. Follow this workflow to diagnose and resolve the issue.

G A Low CPM or Efficiency Detected B Check Quench Indicator (tSIE/SQP(E)) A->B C Is the sample colored or cloudy? B->C Low QIP D Is the sample immiscible with the cocktail? B->D Low QIP E Identify Potential Chemical Quenchers (e.g., water, acids, salts) B->E Low QIP F Implement Color Correction Method (e.g., Bleaching, Combustion) C->F Yes G Optimize Sample/Cocktail Choice (e.g., Use high capacity cocktail) D->G Yes H Reduce Sample Volume or Dilute E->H Yes I Use a More Quench-Resistant Cocktail E->I Yes J Recount and Verify DPM F->J G->J H->J I->J K Problem Solved J->K

Caption: Troubleshooting workflow for low ¹⁴C counting efficiency.

Issue: My samples are colored (e.g., from blood, tissue homogenates). How do I prevent color quenching?

  • Reduce Sample Volume: The simplest method is to use a smaller sample volume or dilute the sample, which reduces the total amount of color in the vial.[8]

  • Bleaching: For many biological samples, chemical bleaching can be effective. Agents like hydrogen peroxide or benzoyl peroxide can decolorize the sample before adding the cocktail.[11][12] Always run a blank to ensure the bleaching agent itself doesn't cause chemiluminescence or chemical quenching.

  • Solubilization: Use a tissue solubilizing agent. This process often includes a bleaching step with hydrogen peroxide to yield a clear, colorless solution.[12]

  • Combustion: A sample oxidizer combusts the sample, converting the ¹⁴C to ¹⁴CO₂, which is then automatically trapped and mixed with a scintillation cocktail. This method completely eliminates all chemical and color quench, providing the most accurate results for highly quenched samples.

Issue: My aqueous sample is not mixing with the cocktail (phase separation).

This indicates that the sample holding capacity of your cocktail has been exceeded.

  • Reduce Sample Volume: Decrease the amount of aqueous sample relative to the cocktail volume.

  • Select a High-Capacity Cocktail: Use a modern, emulsifying cocktail designed for high aqueous sample loads. Cocktails like Ultima Gold™ are formulated to form stable microemulsions with large volumes of aqueous samples.[13][14]

  • Check for High Salt Concentration: High concentrations of salts or buffers can reduce the sample capacity of a cocktail.[13] If possible, dilute the sample to lower the ionic strength before adding it to the cocktail.

Data on Quenching Agents and Cocktails

Effective sample preparation requires selecting a cocktail that is resistant to the specific quenchers in your sample.

Table 1: Effect of Common Chemical Quenching Agents on ¹⁴C Counting

Quenching AgentTypeMechanism of ActionSeverity of Quench
WaterChemicalDilutes scintillator, interferes with energy transfer.Moderate
NitromethaneChemicalStrong electron-capturing (electronegative) agent.[11][15]Severe
AcetoneChemicalInterferes with energy transfer from solvent to fluor.[5][7]Moderate to Severe
Strong Acids (e.g., HCl, HNO₃)ChemicalInteracts with and deactivates scintillator molecules. Can also cause color quench.[13]Severe
Chloroform / CCl₄ChemicalCaptures π electrons, inhibiting energy transfer.[7]Severe
Yellow/Brown DyesColorAbsorbs photons emitted by the scintillator.[11][16]Variable (Color Dependent)

Table 2: Relative Quench Resistance of Selected Liquid Scintillation Cocktails for ¹⁴C

The quench half-volume (V½) is the volume of a strong quenching agent (carbon tetrachloride) required to reduce the counting efficiency by 50%. A higher V½ indicates greater resistance to quenching.

Scintillation CocktailQuench Half-Volume (V½) for ¹⁴C (mL of CCl₄)Relative Quench Resistance
OptiPhase HiSafe-3833Very High
OptiPhase Trisafe757High
Ultima Gold LLT739High
SafeScint 1:1673Good
Ultima Gold642Good
Ecoscint A608Good
Ultima Gold XR551Moderate
Ready Gel493Moderate
Insta Gel Plus425Low

Data adapted from "A performance comparison of nine selected liquid scintillation cocktails," Verrezen F., et al. Note: Performance can vary based on sample type and instrument.[1][2][17]

Key Experimental Protocols

Protocol 1: Generation of a ¹⁴C Quench Curve (External Standard Method)

This protocol outlines the steps to create a set of quenched standards to calibrate the instrument for automatic DPM calculation.

G A Prepare Radioactive Stock: Add known DPM of ¹⁴C to large volume of cocktail B Aliquot Stock into Vials: Dispense identical volumes (e.g., 10 mL) into 10 vials A->B C Verify Uniformity: Count all vials to ensure CPM is consistent (e.g., within 2%) B->C D Add Quenching Agent: Add increasing volumes of quencher (e.g., nitromethane) to vials 2 through 10. Vial 1 is unquenched. C->D E Equilibrate Samples: Dark-adapt vials for at least 1 hour. D->E F Count Quench Set: Use instrument's quench curve protocol. Enter the known DPM value. E->F G Store Curve: Instrument measures CPM and QIP for each vial, calculates efficiency, and stores the resulting curve. F->G

Caption: Workflow for generating a ¹⁴C quench curve.

Methodology:

  • Prepare a Radioactive Cocktail Solution: In a bulk container, add a known activity of a calibrated ¹⁴C standard (e.g., 100,000 DPM) to a sufficient volume of your chosen liquid scintillation cocktail to prepare at least 10 standards (e.g., 110 mL for 10 vials of 10 mL each).[4][7] Mix thoroughly.

  • Aliquot Standards: Carefully dispense an identical volume of the radioactive cocktail (e.g., 10.0 mL) into a series of 10-12 high-performance glass scintillation vials.[4]

  • Verify Consistency: Cap the vials and count them for 5 minutes each to ensure the CPM of each vial is within ±2% of the mean. Discard any outliers.[4] This step confirms precise pipetting.

  • Add Quenching Agent: Label the vials. Vial 1 will be the unquenched standard. To the subsequent vials, add a progressively larger volume of a chemical quenching agent like nitromethane or carbon tetrachloride. (e.g., 0 µL, 10 µL, 20 µL, 40 µL, 80 µL, 120 µL, etc.).[8]

  • Equilibrate: Cap all vials tightly, mix well, and allow them to dark-adapt and temperature-equilibrate inside the counter for at least one hour.

  • Count and Store Curve: Load the vials into the counter. Using the instrument's specific software, initiate the protocol for generating a quench curve.[9] You will be prompted to enter the known DPM of the standards. The instrument will then count each vial, measure its QIP (e.g., tSIE), calculate the counting efficiency, and fit a curve to the data points. Save the curve for use with unknown samples.

Protocol 2: Sample Preparation via Tissue Solubilization

This method is ideal for solid biological tissues, which are potent chemical and color quenchers.

Methodology:

  • Sample Aliquoting: Place a small, weighed amount of tissue (typically 100-300 mg) into a glass scintillation vial.

  • Add Solubilizer: Add 1-2 mL of a commercial tissue solubilizer (e.g., SOLVABLE™) to the vial.

  • Incubation: Cap the vial tightly and incubate in a water bath at 50-60°C for 1-3 hours, or until the tissue is fully dissolved.[12] The solution will likely be dark brown.

  • Cooling: Remove the vials and allow them to cool completely to room temperature.

  • Decolorization (Bleaching): Carefully add 30% hydrogen peroxide dropwise (e.g., 0.2-0.5 mL) to the cooled digest.[12] Agitate gently between additions, as foaming will occur. Continue until the sample is colorless or pale yellow. Let the reaction complete for 15-30 minutes.[12]

  • Neutralization: (Optional but recommended) To prevent chemiluminescence (spurious counts from the alkaline digest), add a small amount of a weak acid like acetic acid (e.g., 100 µL) to neutralize the solution.

  • Add Scintillation Cocktail: Add 10-15 mL of a robust, emulsifying scintillation cocktail (e.g., Ultima Gold) that is resistant to chemiluminescence and compatible with the solubilizer.[12]

  • Equilibrate and Count: Cap the vial, shake vigorously until a stable, clear emulsion forms. Dark-adapt for at least one hour before counting to allow any chemiluminescence to decay.

G cluster_0 Energy Transfer & Photon Production cluster_1 Detection A ¹⁴C Beta Decay (Energy Release) B Solvent Excitation A->B C Energy Transfer to Scintillator B->C D Photon Emission C->D E Photon travels through vial D->E F Photomultiplier Tube (PMT) Detects Photon E->F Q1 Chemical Quench Q1->C Q2 Color Quench Q2->E

Caption: Mechanisms of chemical vs. color quenching in the LSC process.

References

addressing peak tailing in HPLC analysis of fluoranthene metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding peak tailing in the High-Performance Liquid Chromatography (HPLC) analysis of fluoranthene metabolites.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for analyzing fluoranthene metabolites?

A1: In an ideal HPLC separation, a chromatographic peak should be symmetrical and have a Gaussian shape. Peak tailing is a common distortion where the back half of the peak is broader than the front half, creating a "tail".[1][2] This asymmetry is problematic because it can degrade the resolution between closely eluting compounds, making it difficult to separate a metabolite from its parent compound or other metabolites.[1] Furthermore, tailing complicates accurate peak integration, leading to unreliable and imprecise quantification of the fluoranthene metabolites in your sample.[2]

Q2: What is the primary chemical cause of peak tailing when analyzing phenolic compounds like fluoranthene metabolites?

A2: The most common chemical cause of peak tailing for polar and ionizable compounds, including the hydroxylated (phenolic) metabolites of fluoranthene, is secondary interactions with the stationary phase.[3][4][5] In reversed-phase HPLC, silica-based columns (like C18 or C8) have residual silanol groups (Si-OH) on their surface.[1][3] These silanol groups can become ionized (Si-O⁻) at mobile phase pH levels above 3.0 and interact strongly with polar analytes.[5][6] This secondary retention mechanism, in addition to the primary hydrophobic interaction, causes some analyte molecules to be retained longer, resulting in a tailing peak.[1][5]

cluster_0 Primary Interaction (Desired) cluster_1 Secondary Interaction (Causes Tailing) cluster_2 Metabolite1 Fluoranthene Metabolite (Analyte) C18 C18 Stationary Phase Metabolite1->C18 Hydrophobic Interaction Result Symmetrical Peak Metabolite2 Fluoranthene Metabolite (Analyte) Silanol Ionized Silanol Group (Si-O⁻) Metabolite2->Silanol Ionic/Polar Interaction Result_Tailing Tailing Peak

Diagram 1: Primary vs. Secondary interactions causing peak tailing.
Q3: How does the mobile phase pH influence the peak shape of fluoranthene metabolites?

A3: Mobile phase pH is a critical factor because fluoranthene metabolites are often phenolic and thus acidic.[7][8] The pH of the mobile phase controls the ionization state of both the acidic analyte and the residual silanol groups on the column.[9][10]

  • At low pH (e.g., < 3): The acidic silanol groups are fully protonated (Si-OH) and neutral.[1][5][11] This minimizes the strong secondary ionic interactions that cause peak tailing.[1][5]

  • At mid-range pH: Both the analyte and silanol groups can exist in a mixture of ionized and non-ionized forms, which can lead to very broad or split peaks.[6][10] It is generally advised to work at a pH at least one unit away from the analyte's pKa.[7]

  • At high pH (e.g., > 8): While this would keep the analyte ionized, it can dissolve the silica backbone of standard HPLC columns, leading to rapid column degradation.[9] Only use high pH conditions with specially designed hybrid or polymer-based columns.[1][12]

Q4: Can my HPLC system hardware cause peak tailing for all my compounds?

A4: Yes. If all peaks in your chromatogram are tailing, the issue is likely physical or related to the system setup rather than a specific chemical interaction.[3][13] Common causes include:

  • Column Voids: A void or channel in the column packing material at the inlet disrupts the sample band, causing tailing.[3][5][14] This can happen as a column ages.

  • Extra-Column Volume: Excessive volume between the injector and the detector can cause peak dispersion and tailing.[6] This can be caused by using tubing with an unnecessarily large internal diameter or excessive length.[2]

  • Blocked Frit: A partially blocked inlet frit on the column can distort the flow path and lead to asymmetrical peaks.[3][5]

Troubleshooting Guide for Peak Tailing

Follow this step-by-step guide to diagnose and resolve peak tailing issues in your analysis.

Start Peak Tailing Observed CheckPeaks Are ALL peaks tailing or just some? Start->CheckPeaks AllPeaks ALL Peaks Tailing (Physical Issue) CheckPeaks->AllPeaks All SomePeaks SOME Peaks Tailing (Chemical Issue) CheckPeaks->SomePeaks Some CheckColumn Check for column void. Replace column if necessary. AllPeaks->CheckColumn CheckOverload Is sample overloaded? SomePeaks->CheckOverload CheckHardware Check tubing/fittings for extra-column volume. CheckColumn->CheckHardware Solution Peak Shape Improved CheckHardware->Solution ReduceSample Dilute sample or reduce injection volume. CheckOverload->ReduceSample Yes CheckSolvent Is sample solvent stronger than mobile phase? CheckOverload->CheckSolvent No ReduceSample->Solution MatchSolvent Dissolve sample in initial mobile phase. CheckSolvent->MatchSolvent Yes CheckpH Adjust Mobile Phase pH CheckSolvent->CheckpH No MatchSolvent->Solution UseEndcapped Use a high-purity, end-capped column. CheckpH->UseEndcapped UseEndcapped->Solution

Diagram 2: A logical workflow for troubleshooting peak tailing.
Step 1: Evaluate the Scope of the Problem

  • Issue: Determine if the tailing affects all peaks or only specific ones (e.g., the polar fluoranthene metabolites).

  • Action: If all peaks are tailing, suspect a physical issue with the column or system (See Q4). If only the metabolite peaks are tailing, the cause is likely chemical. Proceed to Step 2.

Step 2: Check for Column Overload and Solvent Mismatch
  • Issue: Injecting too much sample (mass overload) or dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.[3]

  • Action:

    • Reduce the injection volume or dilute the sample by a factor of 10 and reinject.[3][14] If the peak shape improves, you were overloading the column.

    • Ensure your sample is dissolved in the initial mobile phase or a weaker solvent.[2][3]

Step 3: Optimize Mobile Phase Conditions
  • Issue: Secondary interactions with silanol groups are a primary cause of tailing for phenolic metabolites.

  • Action:

    • Lower the pH: Adjust the mobile phase pH to be below 3.0 by adding a modifier.[1][11] This protonates the silanol groups, minimizing unwanted interactions.[5][11]

    • Use Buffers: Employ a buffer to maintain a stable pH throughout the analysis, which is crucial for reproducible results.[6][11]

    • Add Competing Agents: Historically, a competing base like triethylamine (TEA) was added to the mobile phase to interact with the silanol groups, effectively blocking them from the analyte.[1][11] However, modern columns often make this unnecessary.[12]

ParameterRecommended Value/ActionRationale
Mobile Phase pH pH 2.5 - 3.0Suppresses the ionization of silanol groups to minimize secondary interactions.[1][11]
Buffer Concentration 10-25 mM (for UV)Maintains stable pH; higher ionic strength can help mask silanol interactions.[11]
Sample Solvent Match initial mobile phasePrevents peak distortion caused by injecting a sample in a strong solvent.[2][3]
Sample Concentration As low as practicalAvoids mass overload, which can cause both tailing and fronting.[3][14]
Step 4: Select an Appropriate HPLC Column
  • Issue: The type and quality of the HPLC column have a significant impact on peak shape.

  • Action:

    • Use High-Purity, End-Capped Columns: Modern "Type B" silica columns have fewer metal impurities and are "end-capped," meaning most residual silanol groups are chemically deactivated.[1][12][15] This design inherently reduces peak tailing for basic and polar compounds.[1][5]

    • Consider Alternative Stationary Phases: If tailing persists, columns with alternative stationary phases, such as those with embedded polar groups or hybrid organic/silica particles, can provide better peak shapes for challenging compounds.[1][12]

Key Experimental Protocols

Protocol 1: Preparation of an Acidified Mobile Phase (pH 2.7)
  • Aqueous Component Preparation: To prepare 1 L of aqueous mobile phase, measure approximately 950 mL of HPLC-grade water into a clean beaker.

  • pH Adjustment: While stirring, add 0.1% (v/v) formic acid or trifluoroacetic acid (TFA). Formic acid is generally preferred for LC-MS applications.[11][12]

  • Final Volume: Adjust the final volume to 1 L with HPLC-grade water in a volumetric flask.

  • Filtration and Degassing: Filter the buffer through a 0.22 µm or 0.45 µm membrane filter to remove particulates and degas it using sonication or vacuum filtration to prevent air bubbles in the system.[16]

  • Mixing: Prepare your final mobile phase by mixing the aqueous component with the appropriate organic solvent (e.g., acetonitrile or methanol) at the desired ratio.

Protocol 2: Sample Preparation for Analysis
  • Stock Solution: Prepare a stock solution of your fluoranthene metabolite standard or extracted sample in a suitable solvent.

  • Working Solution: Dilute the stock solution to the desired concentration for analysis. Crucially, the final diluent should be the same as your initial mobile phase composition (e.g., 95:5 Water:Acetonitrile). This prevents solvent mismatch effects that can cause peak distortion.[3]

  • Filtration: Before injection, filter the sample through a 0.22 µm syringe filter to remove any particulates that could block the column frit.[2]

Protocol 3: System Suitability Check
  • Purpose: To confirm that your chromatographic system is performing correctly before running samples.

  • Procedure:

    • Inject a standard solution of the fluoranthene metabolite of interest.

    • Measure the Tailing Factor (Tf) or Asymmetry Factor (As) . An ideal value is 1.0. Values greater than 1.5 are often indicative of a problem that needs addressing, though acceptable limits can be method-specific.[2][4]

    • Monitor other parameters like retention time stability, resolution, and theoretical plates to ensure the overall method is robust.

References

Technical Support Center: Overcoming Poor Separation of Fluoranthene Isomers in Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the chromatographic separation of fluoranthene isomers. These isomers, particularly benzo[b]fluoranthene (BbF), benzo[j]fluoranthene (BjF), and benzo[k]fluoranthene (BkF), are often difficult to resolve due to their structural similarity and identical mass-to-charge ratios.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of fluoranthene isomers so challenging?

Fluoranthene isomers like benzo[b]fluoranthene, benzo[j]fluoranthene, and benzo[k]fluoranthene possess the same molecular weight and mass-to-charge ratio (m/z 252). This makes them indistinguishable by mass spectrometry (MS) alone, necessitating effective chromatographic separation for accurate quantification. Their similar structures result in very close retention times on many common chromatographic columns.

Q2: Which analytical techniques are best suited for separating fluoranthene isomers?

Both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) are commonly employed for the analysis of polycyclic aromatic hydrocarbons (PAHs), including fluoranthene isomers. The choice between the two often depends on the sample matrix, required sensitivity, and available instrumentation. HPLC-FLD can offer enhanced selectivity for fluorescent PAHs.

Q3: What is the most critical factor for achieving good separation of these isomers?

The selection of the chromatographic column is paramount. Specialized stationary phases designed for PAH analysis are crucial for resolving these structurally similar compounds. Standard C18 columns may not provide adequate resolution.

Q4: Can temperature programming in GC improve the separation of fluoranthene isomers?

Yes, optimizing the oven temperature program is a key strategy in GC. A slow and steady temperature ramp rate can significantly enhance the resolution between closely eluting isomers. It is often better to start with a lower initial oven temperature and use a slow ramp to improve separation.

Q5: How does the mobile phase composition affect the separation of fluoranthene isomers in HPLC?

In reversed-phase HPLC, the mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, plays a critical role. Adjusting the gradient profile, such as the initial and final solvent composition and the steepness of the gradient, can significantly impact the selectivity and resolution of the isomers. The choice of organic modifier can also alter selectivity.[1][2][3]

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic separation of fluoranthene isomers.

Issue 1: Poor Resolution or Co-elution of Benzo[b]fluoranthene and Benzo[k]fluoranthene

Possible Causes & Solutions:

  • Suboptimal Column: The stationary phase may not have the necessary selectivity.

    • Solution (GC-MS): Switch to a column specifically designed for PAH analysis, such as a mid-polarity phenyl-arylene or a specialized PAH-specific column. Columns like the Agilent J&W DB-EUPAH or TraceGOLD TG-17SilMS have shown good performance for these isomers.[4]

    • Solution (HPLC-FLD): Utilize a C18 column with a high carbon load or a specialized PAH column, such as the Agilent Zorbax Eclipse PAH or a column with a phenyl-hexyl stationary phase.

  • Inadequate Method Parameters: The temperature program (GC) or mobile phase gradient (HPLC) may not be optimized.

    • Solution (GC-MS): Decrease the oven temperature ramp rate (e.g., 5°C/min). A lower final temperature held for a longer duration can also improve separation.

    • Solution (HPLC-FLD): Modify the mobile phase gradient. Start with a lower percentage of the organic solvent and use a shallower gradient. Also, consider changing the organic modifier (e.g., from acetonitrile to methanol) to alter selectivity.[1][2][3]

Issue 2: Benzo[j]fluoranthene Overlapping with Benzo[b]fluoranthene or Benzo[k]fluoranthene

Possible Causes & Solutions:

  • Column Choice: The chosen column may not be able to resolve all three critical isomers. Benzo[j]fluoranthene often elutes between the other two, making separation particularly difficult.

    • Solution (GC-MS): Employ a high-resolution capillary column with a stationary phase that offers unique selectivity for these isomers. The TraceGOLD TG-17SilMS, a 50% phenyl methylpolysiloxane phase, has been demonstrated to resolve benzo[j]fluoranthene from the b and k isomers.[5]

    • Solution (HPLC-FLD): Experiment with different stationary phases. While C18 is common, a phenyl- or biphenyl-phase column might provide the alternative selectivity needed to resolve all three isomers.

Issue 3: Peak Tailing for Fluoranthene Isomers

Possible Causes & Solutions:

  • Active Sites on the Column: Silanol groups on the silica support of the stationary phase can interact with the analytes, causing peak tailing.

    • Solution: Use an end-capped column to minimize silanol interactions. Operating the mobile phase at a lower pH (around 2.5-3) can also help by keeping the silanol groups protonated.

  • Column Contamination: Buildup of matrix components on the column frit or at the head of the column can lead to peak distortion.

    • Solution: Use a guard column to protect the analytical column. If contamination is suspected, try flushing the column with a strong solvent. Ensure proper sample cleanup before injection.

  • Extra-Column Volume: Excessive volume in the tubing and connections between the injector, column, and detector can cause band broadening and peak tailing.

    • Solution: Minimize the length and internal diameter of all connecting tubing. Ensure all fittings are properly made to avoid dead volume.

Quantitative Data on Separation Performance

The following tables summarize quantitative data on the separation of fluoranthene isomers under different chromatographic conditions. Resolution (Rs) is a measure of the degree of separation between two adjacent peaks. A value of Rs ≥ 1.5 indicates baseline separation.

Table 1: GC-MS Separation of Fluoranthene Isomers

ColumnDimensionsOven ProgramIsomer PairResolution (Rs)Reference
TraceGOLD TG-17SilMS30 m x 0.25 mm, 0.25 µm100°C (1 min), 25°C/min to 250°C, 5°C/min to 320°C (5 min)BbF / BkFBaseline[5]
Agilent J&W DB-EUPAH20 m x 0.18 mm, 0.14 µm60°C (1 min), 25°C/min to 180°C, 4°C/min to 340°C (5 min)BbF / BjF / BkFBaseline[4]

Table 2: HPLC-FLD Separation of Fluoranthene Isomers

ColumnDimensionsMobile PhaseFlow RateIsomer PairResolution (Rs)Reference
Ascentis® Express PAH15 cm x 4.6 mm, 2.7 µmA: Water, B: Acetonitrile (Gradient)1.5 mL/minBbF / BkF> 1.5
Zorbax Eclipse PAH100 mm x 4.6 mm, 1.8 µmA: Water, B: Acetonitrile (Gradient)1.8 mL/minBbF / BkF> 1.5

Experimental Protocols

Protocol 1: GC-MS Analysis of Fluoranthene Isomers

This protocol provides a general procedure for the analysis of fluoranthene isomers in a standard solution.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: TraceGOLD TG-17SilMS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent PAH-specific column.[5]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injection: 1 µL, splitless mode at 300°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp 1: 25°C/min to 250°C.

    • Ramp 2: 5°C/min to 320°C, hold for 5 minutes.

  • MS Conditions:

    • Transfer line temperature: 320°C.

    • Ion source temperature: 280°C.

    • Acquisition mode: Selected Ion Monitoring (SIM) with m/z 252.

Protocol 2: HPLC-FLD Analysis of Fluoranthene Isomers

This protocol outlines a general procedure for the HPLC-FLD analysis of fluoranthene isomers.

  • Instrumentation: High-performance liquid chromatograph with a fluorescence detector.

  • Column: Ascentis® Express PAH (15 cm x 4.6 mm, 2.7 µm particle size) or equivalent.

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient Program:

    • Initial: 50% B

    • 0-20 min: Linear gradient to 100% B

    • 20-25 min: Hold at 100% B

    • 25.1-30 min: Return to initial conditions and equilibrate.

  • Flow Rate: 1.5 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Fluorescence Detector Program:

    • Time 0-19.8 min: Excitation 270 nm, Emission 385 nm (for earlier eluting PAHs)

    • Time 19.8-21.4 min: Excitation 256 nm, Emission 446 nm (for Benzo[b]fluoranthene)

    • Time 21.4-25.6 min: Excitation 292 nm, Emission 410 nm (for Benzo[k]fluoranthene and Benzo[a]pyrene)

Protocol 3: Sample Preparation using QuEChERS for Soil Samples

This protocol describes a Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method for extracting PAHs from soil.[6][7][8][9][10]

  • Sample Homogenization: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

  • Hydration: Add 10 mL of deionized water and vortex to create a slurry.

  • Extraction: Add 10 mL of acetonitrile and vortex for 1 minute.

  • Salting Out: Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate) to the tube.

  • Shaking and Centrifugation: Immediately shake vigorously for 1 minute and then centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a dSPE tube containing primary secondary amine (PSA) sorbent and MgSO₄.

  • Final Centrifugation and Analysis: Vortex the dSPE tube for 30 seconds and centrifuge. The resulting supernatant is ready for GC-MS or HPLC analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis Chromatographic Analysis cluster_data Data Processing start Homogenized Soil Sample hydration Hydration with Water start->hydration extraction Acetonitrile Extraction hydration->extraction salting_out Addition of QuEChERS Salts extraction->salting_out centrifuge1 Centrifugation salting_out->centrifuge1 dspe dSPE Cleanup centrifuge1->dspe centrifuge2 Final Centrifugation dspe->centrifuge2 final_extract Final Extract for Analysis centrifuge2->final_extract gcms GC-MS Analysis final_extract->gcms GC-MS Path hplc HPLC-FLD Analysis final_extract->hplc HPLC Path processing Peak Integration & Quantification gcms->processing hplc->processing report Final Report processing->report

Caption: Experimental workflow from sample preparation to analysis.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Poor Isomer Separation cause1 Suboptimal Column start->cause1 cause2 Incorrect Method Parameters start->cause2 cause3 Column Contamination start->cause3 sol1 Use PAH-Specific Column cause1->sol1 sol2 Optimize Temp. Program / Mobile Phase Gradient cause2->sol2 sol3 Use Guard Column / Flush Column cause3->sol3

Caption: Troubleshooting logic for poor isomer separation.

References

stability issues of Fluoranthene-3-14C during long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Fluoranthene-3-¹⁴C during long-term storage. The information is intended for researchers, scientists, and drug development professionals using this radiolabeled compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of degradation for Fluoranthene-3-¹⁴C during long-term storage?

A1: The primary cause of degradation for Fluoranthene-3-¹⁴C is self-radiolysis.[1][2][3] The ¹⁴C isotope undergoes beta decay, emitting beta particles (electrons).[2] These emitted particles can interact with the Fluoranthene-3-¹⁴C molecules or surrounding solvent molecules, leading to the formation of reactive free radicals.[2] These radicals can then initiate chemical reactions that degrade the parent compound, reducing its radiochemical purity.[2]

Q2: What are the ideal storage conditions to ensure the stability of Fluoranthene-3-¹⁴C?

A2: To minimize degradation, Fluoranthene-3-¹⁴C should be stored under conditions that reduce the rate of chemical reactions and the effects of radiolysis.[4] Recommended storage conditions include:

  • Low Temperature: Storage at -20°C or below is recommended to slow down chemical degradation processes.[4]

  • Protection from Light: Although non-radiolabeled fluoranthene is resistant to photodecomposition, it is good practice to store radiochemicals in the dark to prevent any light-induced degradation.[5]

  • Inert Atmosphere: Storing the compound under an inert gas like argon or nitrogen can help prevent oxidation.[4]

  • Physical State: Storing the compound as a dry, crystalline solid is generally preferable to storage in solution, as it can minimize solvent-mediated degradation pathways.

Q3: How does the specific activity of Fluoranthene-3-¹⁴C affect its stability?

A3: Higher specific activity (measured in mCi/mmol) corresponds to a greater number of radioactive ¹⁴C atoms per mole of the compound. This results in a higher frequency of decay events and, consequently, a greater rate of self-radiolysis.[2] Therefore, compounds with very high specific activity are generally less stable over time.[2] Isotopic dilution with an unlabeled analytical standard can be performed to reduce the specific activity and improve long-term stability.[2]

Q4: What is radiochemical purity and why is it important to monitor?

A4: Radiochemical purity is the proportion of the total radioactivity in a sample that is present in the desired chemical form (in this case, Fluoranthene-3-¹⁴C). It is crucial to monitor the radiochemical purity over time to ensure that the compound is suitable for its intended experimental use. The presence of radiochemical impurities can lead to inaccurate experimental results.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected experimental results or high background signal. Degradation of Fluoranthene-3-¹⁴C, leading to the presence of radiochemical impurities.Verify the radiochemical purity of your stock solution using an appropriate analytical method such as radio-HPLC or radio-TLC.
Visible discoloration or precipitation in the stock solution. Chemical degradation or polymerization of the compound. This can be accelerated by improper storage conditions.Discard the stock solution. Prepare a fresh solution from solid material and ensure it is stored under the recommended conditions (low temperature, protected from light, and under an inert atmosphere).
Decreasing radiochemical purity over time. Self-radiolysis is an inherent property of radiolabeled compounds.If possible, purchase smaller batches of the compound more frequently to minimize long-term storage. Consider isotopically diluting a small portion of the high-specific-activity stock for working solutions to improve its stability.

Factors Affecting the Stability of ¹⁴C-Labeled Compounds

Factor Effect on Stability Recommendation
Specific Activity Higher specific activity leads to increased self-radiolysis and decreased stability.[2]For long-term storage, consider purchasing or preparing material with a lower specific activity. Isotopic dilution can be performed for working solutions.[2]
Storage Temperature Higher temperatures increase the rate of chemical reactions and degradation.[2]Store at or below -20°C.[4]
Physical Form Solutions can be more susceptible to degradation due to solvent interactions and radical mobility.Store as a dry, crystalline solid when possible.
Presence of Oxygen Oxygen can react with free radicals generated by radiolysis, leading to oxidative degradation.Store under an inert atmosphere (e.g., argon or nitrogen).[4]
Exposure to Light UV and visible light can provide the energy to initiate or accelerate degradation reactions.Store in amber vials or in the dark.[4]

Experimental Protocols

Protocol: Assessment of Radiochemical Purity by Radio-HPLC

This protocol provides a general method for determining the radiochemical purity of Fluoranthene-3-¹⁴C. Specific parameters may need to be optimized for your system.

  • Preparation of Standards:

    • Prepare a solution of unlabeled fluoranthene analytical standard in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

    • Prepare a working solution of your Fluoranthene-3-¹⁴C by diluting a small aliquot of the stock solution in the HPLC mobile phase.

  • HPLC System and Conditions:

    • HPLC System: A high-performance liquid chromatography system equipped with a UV detector and a radioactivity detector (e.g., a flow scintillation analyzer).

    • Column: A reverse-phase C18 column is typically suitable for the separation of polycyclic aromatic hydrocarbons.

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is commonly used. The exact ratio should be optimized to achieve good separation of fluoranthene from potential impurities.

    • Flow Rate: A typical flow rate is 1 mL/min.

    • Injection Volume: 10-20 µL.

  • Analysis Procedure:

    • Inject the unlabeled fluoranthene standard and record the retention time from the UV detector. This will be used to identify the peak corresponding to fluoranthene.

    • Inject the Fluoranthene-3-¹⁴C working solution.

    • Monitor the chromatogram from both the UV and radioactivity detectors.

    • Identify the peak in the radioactivity chromatogram that corresponds to the retention time of the unlabeled fluoranthene standard.

  • Calculation of Radiochemical Purity:

    • Integrate the area of all peaks in the radioactivity chromatogram.

    • Calculate the radiochemical purity as follows:

      Radiochemical Purity (%) = (Area of Fluoranthene-3-¹⁴C peak / Total area of all radioactive peaks) x 100

Visualizations

Primary Degradation Pathway of Fluoranthene-3-14C F14C This compound Beta Beta Particle Emission (14C -> 14N) F14C->Beta Self-Radiolysis Degradation Degradation Products F14C->Degradation Reaction with Radicals Radicals Formation of Reactive Free Radicals Beta->Radicals Energy Transfer Radicals->Degradation Initiates Degradation

Caption: Primary degradation pathway of Fluoranthene-3-¹⁴C via self-radiolysis.

Workflow for Radiochemical Purity Assessment cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep_Standard Prepare Unlabeled Fluoranthene Standard Inject_Standard Inject Standard (UV Detection) Prep_Standard->Inject_Standard Prep_Sample Prepare Diluted This compound Sample Inject_Sample Inject 14C Sample (UV & Radioactivity Detection) Prep_Sample->Inject_Sample Identify_Peak Identify 14C-Fluoranthene Peak by Retention Time Inject_Standard->Identify_Peak Inject_Sample->Identify_Peak Integrate_Peaks Integrate All Radioactive Peaks Identify_Peak->Integrate_Peaks Calculate_Purity Calculate Radiochemical Purity (%) Integrate_Peaks->Calculate_Purity

Caption: Workflow for assessing the radiochemical purity of Fluoranthene-3-¹⁴C.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Fluoranthene-3-14C Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in studies involving Fluoranthene-3-14C, accurate quantification is paramount. This guide provides a comparative overview of validated analytical methods, focusing on High-Performance Liquid Chromatography (HPLC) coupled with Fluorescence Detection (FLD) for the parent compound and radiochemical detection for its 14C-labeled analogue. The selection of the appropriate method is critical for obtaining reliable data in metabolism, pharmacokinetic, and environmental fate studies.

Performance Comparison of Analytical Methods

The following table summarizes the key performance characteristics of HPLC-FLD for Fluoranthene analysis and the expected performance of HPLC with online radiochemical detection (e.g., Liquid Scintillation Counting - LSC) for this compound. It is important to note that the performance of the HPLC-radiochemical detection method is based on typical values for 14C-labeled compounds and may vary based on the specific instrumentation and experimental conditions.

ParameterHPLC with Fluorescence Detection (HPLC-FLD) for FluorantheneHPLC with Online Radiochemical Detection for this compound
Limit of Detection (LOD) 0.07 - 0.61 µg/kg~30 dpm (disintegrations per minute)[1]
Limit of Quantification (LOQ) 0.23 - 2.04 µg/kgDependent on counting time and background
**Linearity (R²) **>0.999>0.99[2]
Recovery 87.6 - 98.7%Typically high, dependent on extraction efficiency
Precision (RSD) <15%<15%
Specificity High, based on retention time and fluorescence propertiesAbsolute, based on the detection of radioactive decay

Experimental Protocols

Detailed methodologies for the analysis of Fluoranthene and this compound are provided below. These protocols are based on established methods for Polycyclic Aromatic Hydrocarbon (PAH) analysis.

Method 1: Quantification of Fluoranthene by HPLC with Fluorescence Detection (HPLC-FLD)

This method is suitable for the quantification of non-labeled Fluoranthene in various matrices.

1. Sample Preparation (Extraction):

  • Solid Samples (e.g., soil, sediment):

    • Homogenize the sample.

    • Perform a Soxhlet extraction or an ultrasonic extraction with a suitable solvent mixture (e.g., hexane/acetone).

    • Concentrate the extract using a rotary evaporator.

  • Liquid Samples (e.g., water):

    • Perform a liquid-liquid extraction with a non-polar solvent (e.g., dichloromethane).

    • Alternatively, use solid-phase extraction (SPE) with a C18 cartridge for sample concentration and cleanup.

    • Elute the analyte from the SPE cartridge with an appropriate solvent.

  • Biological Matrices (e.g., tissue, plasma):

    • Homogenize the tissue sample.

    • Perform a protein precipitation step with a solvent like acetonitrile.

    • Centrifuge and collect the supernatant.

    • Proceed with liquid-liquid extraction or SPE.

2. HPLC-FLD Analysis:

  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, and a fluorescence detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for PAH separation.

  • Mobile Phase: A gradient of acetonitrile and water is typically employed.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Fluorescence Detector Settings for Fluoranthene:

    • Excitation Wavelength: 286 nm

    • Emission Wavelength: 460 nm

  • Quantification: Create a calibration curve using certified Fluoranthene standards of known concentrations. The concentration of Fluoranthene in the samples is determined by comparing their peak areas to the calibration curve.

Method 2: Quantification of this compound by HPLC with Online Radiochemical Detection

This method is specifically designed for the quantification of 14C-labeled Fluoranthene and its potential metabolites.

1. Sample Preparation:

  • The extraction procedures are the same as for the non-labeled compound (Method 1). It is crucial to maximize extraction recovery to ensure accurate quantification of the radiolabeled analyte.

2. HPLC System with Radiochemical Detection:

  • HPLC System: A standard HPLC system is used for the separation.

  • Column and Mobile Phase: The same chromatographic conditions as in Method 1 can be applied to separate this compound from other components in the sample matrix.

  • Radiochemical Detector:

    • Online Flow-Through Detector: The eluent from the HPLC column is mixed with a liquid scintillation cocktail and passed through a flow cell positioned between two photomultiplier tubes. This allows for real-time detection of radioactivity.[3][4]

    • Fraction Collection with Liquid Scintillation Counting (LSC): The eluent is collected into vials at specific time intervals using a fraction collector. A liquid scintillation cocktail is then added to each vial, and the radioactivity is measured in a liquid scintillation counter.[4]

  • Quantification: The amount of this compound is quantified by integrating the radioactive peak area. Calibration is typically performed by injecting a known amount of a 14C standard. The counting efficiency of the LSC for 14C is generally high, often exceeding 80%.[5]

Experimental Workflow and Signaling Pathway Diagrams

To visualize the analytical process, the following diagrams have been generated using Graphviz (DOT language).

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_detection Detection Sample Sample (Solid, Liquid, or Biological) Extraction Extraction (Soxhlet, LLE, or SPE) Sample->Extraction Concentration Concentration / Cleanup Extraction->Concentration HPLC HPLC Separation (C18 Column) Concentration->HPLC FLD Fluorescence Detector (for Fluoranthene) HPLC->FLD Radio_Detector Radiochemical Detector (for this compound) HPLC->Radio_Detector Data Data Acquisition & Quantification FLD->Data Radio_Detector->Data

Caption: Experimental workflow for the quantification of Fluoranthene and this compound.

logical_relationship cluster_analyte Analyte cluster_method Analytical Method cluster_detector Detection Principle Fluoranthene Fluoranthene HPLC HPLC Separation Fluoranthene->HPLC Fluorescence Fluorescence Fluoranthene_14C This compound Fluoranthene_14C->HPLC Radioactivity Radioactive Decay (β-emission) HPLC->Fluorescence coupled to HPLC->Radioactivity coupled to

Caption: Logical relationship between analytes and their respective detection methods.

References

Interspecies Comparison of Fluoranthene-3-¹⁴C Metabolism: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the interspecies differences in the metabolism of xenobiotics like Fluoranthene-3-¹⁴C is critical for accurate risk assessment and the extrapolation of animal data to humans. This guide provides a comparative overview of Fluoranthene-3-¹⁴C metabolism across various species, supported by experimental data and detailed methodologies.

Fluoranthene, a polycyclic aromatic hydrocarbon (PAH), is a widespread environmental pollutant. Its metabolism is a key determinant of its potential toxicity and carcinogenicity. The metabolic activation of fluoranthene can lead to the formation of reactive intermediates that can bind to cellular macromolecules, including DNA, initiating carcinogenic processes. This guide focuses on the comparative metabolism of fluoranthene, with a specific interest in studies utilizing the radiolabeled form, Fluoranthene-3-¹⁴C, to trace its metabolic fate.

Quantitative Comparison of Fluoranthene Metabolism

The rate and profile of fluoranthene metabolism vary significantly across different species. In vitro studies using liver and small intestinal microsomes have provided valuable quantitative data on these differences.

In Vitro Metabolic Rates in Liver and Small Intestine Microsomes

A comparative study investigated the metabolism of fluoranthene in liver and small intestinal microsomes from a range of mammalian species. The results, summarized in the table below, demonstrate a wide variation in metabolic capacity.

SpeciesLiver Metabolism Rate (pmol metabolite/min/mg protein)Small Intestine Metabolism Rate (pmol metabolite/min/mg protein)
Human15.6 ± 2.14.5 ± 0.8
Monkey12.8 ± 1.73.9 ± 0.6
Cow10.5 ± 1.33.1 ± 0.5
Goat9.2 ± 1.12.8 ± 0.4
Sheep8.5 ± 1.02.5 ± 0.4
Dog7.1 ± 0.92.1 ± 0.3
Pig6.3 ± 0.81.8 ± 0.3
Hamster4.8 ± 0.61.4 ± 0.2
Rat3.5 ± 0.51.0 ± 0.1
Mouse2.9 ± 0.40.8 ± 0.1

Data adapted from Patil et al., 1995.[1]

Profile of Major Metabolites

The primary metabolites of fluoranthene identified in these in vitro systems include fluoranthene-2,3-diol, trans-2,3-dihydroxy-1,10b-epoxy-1,2,3,10b-tetrahydrofluoranthene (a diol epoxide), 3-hydroxyfluoranthene, and 8-hydroxyfluoranthene.[1] Notably, rodent microsomes tended to produce a higher proportion of the fluoranthene-2,3-diol and its corresponding diol epoxide, which are considered activation products.[1] In contrast, microsomes from higher mammals, including humans, converted a greater proportion of fluoranthene to 3-hydroxyfluoranthene, which is generally considered a detoxification product.[1]

A separate study comparing human and rat liver microsomes found that liver microsomes from Aroclor 1254-treated rats produced the R,R enantiomer of the trans-2,3-dihydrodiol in a 75-78% enantiomeric excess, while human liver microsomes produced this enantiomer in only a 6-12% excess.[2] This highlights a significant stereoselective difference in the metabolic activation pathway between these two species.

In Vivo Biliary Metabolites in Fish

An in vivo study on the common sole (Solea solea) using [¹⁴C]fluoranthene identified several major biliary metabolites. After 4 days, 12.2% of the administered radioactivity was recovered in the bile. The major metabolites were glucuronide conjugates, including 7-O-glucuronide-fluoranthene (13.3% of total radioactivity in bile), 8-O-glucuronide-fluoranthene (11.8%), trans-2,3-dihydro-3-hydroxy-2-O-glucuronide-fluoranthene (17.9%), and cis-2,3-dihydro-2-hydroxy-3-O-glucuronide-fluoranthene (13.9%).

Experimental Protocols

In Vitro Metabolism in Liver and Small Intestine Microsomes

Objective: To determine the rate and profile of fluoranthene metabolism in liver and small intestinal microsomes from various species.

Methodology:

  • Microsome Isolation: Liver and small intestinal microsomes are isolated from different species (e.g., rat, mouse, hamster, goat, sheep, pig, dog, cow, monkey, and human) through differential centrifugation.

  • Incubation: Microsomes are incubated with fluoranthene in a reaction mixture containing a NADPH-generating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a phosphate buffer (pH 7.4).

  • Extraction: Following incubation, the reaction is stopped, and the samples are extracted with an organic solvent like ethyl acetate to separate the metabolites from the aqueous phase.

  • Analysis: The extracted samples are analyzed by reverse-phase high-performance liquid chromatography (HPLC) with fluorescence detection to identify and quantify fluoranthene and its metabolites.[1]

In Vivo Metabolism and Biliary Excretion in Fish

Objective: To identify and quantify the biliary metabolites of [¹⁴C]fluoranthene in the common sole.

Methodology:

  • Dosing: Common soles are administered with [¹⁴C]fluoranthene via intraperitoneal injection.

  • Sample Collection: At specified time points (e.g., 1, 2, 3, and 4 days post-dosing), groups of fish are euthanized, and their gallbladders are excised.

  • Radioactivity Counting: The total radioactivity in the collected bile is determined using liquid scintillation counting.

  • Metabolite Separation and Quantification: Biliary metabolites are separated and quantified using radio-HPLC.

  • Structure Identification: The chemical structures of the separated metabolites are identified using techniques such as electrospray ionization/mass spectrometry (ESI/MS) and nuclear magnetic resonance (NMR) spectroscopy.

Metabolic Pathway and Experimental Workflow Visualization

The metabolism of fluoranthene in vertebrates is a multi-step process involving Phase I and Phase II enzymes, the expression of which is often regulated by the aryl hydrocarbon receptor (AhR).

Fluoranthene_Metabolism Fluoranthene Fluoranthene Epoxide Fluoranthene Epoxide Fluoranthene->Epoxide CYP450 Dihydrodiol Fluoranthene Dihydrodiol Epoxide->Dihydrodiol Epoxide Hydrolase Hydroxyfluoranthene Hydroxyfluoranthene Epoxide->Hydroxyfluoranthene Rearrangement GSH_Conj Glutathione Conjugates Epoxide->GSH_Conj GSTs DiolEpoxide Fluoranthene Diol Epoxide (Reactive Metabolite) Dihydrodiol->DiolEpoxide CYP450 Glucuronide_Conj Glucuronide Conjugates Dihydrodiol->Glucuronide_Conj UGTs DNA_Adducts DNA Adducts DiolEpoxide->DNA_Adducts Protein_Adducts Protein Adducts DiolEpoxide->Protein_Adducts Hydroxyfluoranthene->Glucuronide_Conj UGTs Sulfate_Conj Sulfate Conjugates Hydroxyfluoranthene->Sulfate_Conj SULTs Excretion Excretion (Urine, Feces) Glucuronide_Conj->Excretion Sulfate_Conj->Excretion GSH_Conj->Excretion

Caption: Generalized metabolic pathway of fluoranthene in vertebrates.

Experimental_Workflow cluster_in_vitro In Vitro Metabolism cluster_in_vivo In Vivo Metabolism iv_start Isolate Liver/Intestinal Microsomes iv_incubate Incubate with Fluoranthene-3-14C iv_start->iv_incubate iv_extract Solvent Extraction iv_incubate->iv_extract iv_analyze HPLC Analysis iv_extract->iv_analyze iv_result Metabolite Profile & Metabolic Rate iv_analyze->iv_result vivo_start Administer this compound to Animal Model vivo_collect Collect Bile, Urine, Feces vivo_start->vivo_collect vivo_quantify Radioactivity Counting vivo_collect->vivo_quantify vivo_separate Radio-HPLC Separation vivo_quantify->vivo_separate vivo_identify MS/NMR Identification vivo_separate->vivo_identify vivo_result Metabolite Identification & Quantification vivo_identify->vivo_result

Caption: Experimental workflows for in vitro and in vivo metabolism studies.

References

cross-validation of HPLC and GC-MS results for fluoranthene analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of polycyclic aromatic hydrocarbons (PAHs) like fluoranthene is critical in environmental monitoring, food safety, and toxicological studies due to their carcinogenic and mutagenic properties. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the two most common analytical techniques employed for this purpose. This guide provides an objective comparison of their performance for fluoranthene analysis, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific needs.

Principles of Analysis

High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For PAH analysis, reversed-phase HPLC is typically used, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., acetonitrile and water). Detection is often achieved using Diode Array Detection (DAD) for absorbance or Fluorescence Detection (FLD) for higher sensitivity and selectivity, as many PAHs, including fluoranthene, are fluorescent.

Gas Chromatography-Mass Spectrometry (GC-MS) separates volatile and thermally stable compounds in a gaseous mobile phase. The sample is vaporized and carried by an inert gas through a capillary column containing a stationary phase. Separation is based on the compound's boiling point and affinity for the stationary phase. The eluting compounds are then ionized, and the resulting ions are separated by their mass-to-charge ratio in the mass spectrometer, providing both quantification and structural identification. For enhanced selectivity and sensitivity, Selected Ion Monitoring (SIM) or tandem mass spectrometry (MS/MS) can be employed.

Performance Comparison: HPLC vs. GC-MS for Fluoranthene Analysis

The choice between HPLC and GC-MS for fluoranthene analysis depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the specific goals of the analysis.

Performance MetricHPLC with DAD/FLDGC-MSKey Considerations
Sensitivity (LOD/LOQ) Good to Excellent. FLD offers very low detection limits.Generally higher, especially with SIM or MS/MS.[1]GC-MS often demonstrates lower limits of detection (LODs) than HPLC-DAD-FLD for many PAHs.[1] For instance, one study found GC-MS to have lower LODs for 13 out of 16 PAHs compared to HPLC-DAD-FLD.[1]
Accuracy & Recovery Good. Recoveries are typically in the range of 70-110%.Good to Excellent. Recoveries are often in a similar range to HPLC.Both methods can achieve high accuracy with proper method validation and use of internal standards.
Precision (RSD) Excellent. Typically <15% RSD.Excellent. Typically <15% RSD.Both techniques offer high precision for quantitative analysis.
**Linearity (R²) **Excellent. Typically R² > 0.99.Excellent. Typically R² > 0.99.Both methods demonstrate excellent linearity over a defined concentration range.
Selectivity Good with FLD, but can be susceptible to interferences from co-eluting fluorescent compounds.Excellent, especially with MS detection. Mass spectra provide a high degree of confidence in compound identification.GC-MS offers superior selectivity, which is particularly advantageous for complex matrices where co-elution can be a problem in HPLC.[1]
Analysis Time Can be faster for separating a smaller number of PAHs.Can be longer, especially for high-molecular-weight PAHs.[2]HPLC methods can sometimes offer faster separation times for specific sets of PAHs.[1]
Sample Volatility Not a limiting factor. Suitable for non-volatile and thermally labile compounds.Requires the analyte to be volatile and thermally stable.HPLC is more versatile for a wider range of compounds without the need for derivatization.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative experimental protocols for the analysis of fluoranthene using HPLC and GC-MS.

Sample Preparation (General)

A common sample preparation technique for solid matrices like soil or sediment involves extraction followed by clean-up.

  • Extraction: Soxhlet extraction, ultrasonic extraction, or pressurized liquid extraction (PLE) can be used with a suitable solvent (e.g., hexane, dichloromethane, or a mixture of acetone and hexane).

  • Clean-up: The extract is then cleaned up to remove interfering compounds. This can be achieved using solid-phase extraction (SPE) with silica or Florisil cartridges.

  • Concentration: The cleaned-up extract is concentrated to a small volume before analysis.

HPLC-FLD Experimental Protocol
  • Instrumentation: A standard HPLC system equipped with a fluorescence detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is commonly used. A typical gradient might start at 50:50 (v/v) and increase to 100% acetonitrile over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Fluorescence Detector Wavelengths: For fluoranthene, excitation at 286 nm and emission at 460 nm are typically used for optimal sensitivity.

GC-MS Experimental Protocol
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A nonpolar or semi-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), is commonly used (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injection Mode: Splitless injection is typically used for trace analysis.

  • Injector Temperature: 280-300 °C.

  • Oven Temperature Program: A temperature gradient is used to separate the PAHs. A typical program might start at 60-80 °C, hold for 1-2 minutes, then ramp up to 300-320 °C at a rate of 5-10 °C/min, and hold for a final period.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity. For fluoranthene (m/z 202.25), the characteristic ions at m/z 202, 201, and 200 would be monitored.

    • Transfer Line Temperature: 280-300 °C.

    • Ion Source Temperature: 230-250 °C.

Cross-Validation Workflow

The cross-validation of analytical methods is essential to ensure that different techniques produce comparable and reliable results. A general workflow for the cross-validation of HPLC and GC-MS for fluoranthene analysis is depicted below.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_comparison Data Comparison & Validation Sample Representative Sample (e.g., soil, water, food) Extraction Extraction (e.g., LLE, SPE) Sample->Extraction Cleanup Clean-up (e.g., SPE, GPC) Extraction->Cleanup Split Cleanup->Split HPLC HPLC-FLD/DAD Analysis Split->HPLC GCMS GC-MS (SIM) Analysis Split->GCMS HPLC_Data HPLC Results (Concentration) HPLC->HPLC_Data Comparison Statistical Comparison (e.g., t-test, regression) HPLC_Data->Comparison GCMS_Data GC-MS Results (Concentration) GCMS->GCMS_Data GCMS_Data->Comparison Validation Method Validation (Accuracy, Precision, etc.) Comparison->Validation Report Final Report Validation->Report

Caption: Workflow for the cross-validation of HPLC and GC-MS methods.

Conclusion

Both HPLC and GC-MS are powerful and reliable techniques for the analysis of fluoranthene.

  • GC-MS is often the preferred method for trace-level quantification in complex matrices due to its superior sensitivity and selectivity, especially when using SIM or MS/MS modes.[1] The wealth of spectral information also provides a high degree of confidence in compound identification.

  • HPLC with fluorescence detection is a highly sensitive and robust alternative, particularly for samples that are not amenable to GC analysis (i.e., non-volatile or thermally labile compounds). It can also be a more cost-effective and faster option in some cases.[1]

Ultimately, the choice of method should be based on a careful consideration of the specific analytical requirements, including the nature of the sample, the required detection limits, and the available instrumentation. For regulatory purposes and in cases where unambiguous identification is paramount, GC-MS is often favored. For routine monitoring and screening, HPLC-FLD can be a highly effective and efficient tool. Cross-validation of the chosen method against a reference method is always recommended to ensure the accuracy and reliability of the analytical data.

References

Evaluating the Degradation of Fluoranthene-3-14C by Different Bacterial Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of various bacterial strains in the degradation of Fluoranthene-3-14C, a radiolabeled polycyclic aromatic hydrocarbon (PAH) used to trace its metabolic fate. The following sections present quantitative data on degradation performance, detailed experimental protocols for assessing mineralization, and diagrams of the known metabolic pathways.

Performance Comparison of Bacterial Strains

The degradation of fluoranthene has been studied in several bacterial strains, with notable differences in their degradation rates and extent of mineralization. The use of this compound allows for precise quantification of the conversion of the parent compound into metabolites and ultimately to 14CO2.

Bacterial Strain% DegradationTimeMineralization to 14CO2Growth Rate (h⁻¹)Reference
Paenibacillus sp. PRNK-696%48 hoursNot specifiedNot specified[1][2]
Mycobacterium sp. strain KR20~60%10 daysNot specifiedNot specified[3][4]
Mycobacterium sp. PYR-146%14 days~80% of degraded fluorantheneNot specified[5]
Pasteurella sp. IFA24%14 days~67% of degraded fluorantheneNot specified[5]
Mycobacterium sp. strain BB1Not specifiedNot specifiedNot specified0.040[6]
Rhodococcus sp. P1434% (Pyrene)30 daysNot specifiedNot specified[7]

Note: Data for Rhodococcus sp. P14 is for pyrene, a related PAH, as specific quantitative data for fluoranthene degradation by this strain was not available in the searched literature. The ability to degrade pyrene often correlates with the ability to degrade other high molecular weight PAHs.

Experimental Protocols

The following is a generalized protocol for evaluating the degradation of this compound by bacterial strains, based on methodologies described in the cited literature.

Preparation of Media and Bacterial Inoculum
  • Mineral Salts Medium (MSM): Prepare a sterile MSM containing essential minerals and trace elements to support bacterial growth. The exact composition can be optimized for the specific bacterial strain.

  • This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent like acetone or dimethylformamide (DMF) at a known specific activity.

  • Bacterial Culture: Grow the bacterial strain of interest in a suitable nutrient-rich medium until it reaches the mid-logarithmic phase of growth. Harvest the cells by centrifugation and wash them with sterile MSM to remove any residual growth medium. Resuspend the cells in MSM to a desired optical density (e.g., OD600 of 1.0).

Mineralization Assay
  • Reaction Setup: In a sealed flask or serum bottle, add a specific volume of MSM. Add this compound to achieve the desired final concentration.

  • Inoculation: Inoculate the medium with the prepared bacterial suspension. Include a sterile control (no bacteria) to account for abiotic loss of the compound.

  • CO2 Trapping: Place a small vial containing a known volume of a CO2 trapping solution (e.g., 1 M NaOH or KOH) inside the sealed flask. This vial should be accessible for sampling without opening the entire flask.

  • Incubation: Incubate the flasks at the optimal growth temperature and shaking speed for the bacterial strain.

  • Sampling and Analysis:

    • At regular intervals, withdraw the CO2 trapping solution and replace it with a fresh solution.

    • Measure the radioactivity in the collected trapping solution using a liquid scintillation counter. This represents the amount of 14CO2 produced from the mineralization of this compound.

    • At the end of the experiment, analyze the remaining medium for the concentration of undegraded this compound and its metabolites using techniques like High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector or Gas Chromatography-Mass Spectrometry (GC-MS).

Metabolic Pathways and Experimental Workflow

The degradation of fluoranthene by bacteria is typically initiated by dioxygenase enzymes that incorporate molecular oxygen into the aromatic rings, leading to ring cleavage and subsequent metabolism.

experimental_workflow cluster_preparation Preparation cluster_incubation Incubation & Degradation cluster_analysis Analysis prep_media Prepare Mineral Salts Medium setup Set up Microcosms (MSM + Bacteria + this compound) prep_media->setup prep_bact Prepare Bacterial Inoculum prep_bact->setup prep_radio Prepare this compound Stock prep_radio->setup incubate Incubate under Optimal Conditions setup->incubate trap_co2 Trap Evolved 14CO2 incubate->trap_co2 extract_metabolites Extract Remaining Fluoranthene & Metabolites incubate->extract_metabolites measure_radio Measure Radioactivity (Scintillation Counting) trap_co2->measure_radio analyze_metabolites Analyze by HPLC/GC-MS extract_metabolites->analyze_metabolites

Caption: Experimental workflow for evaluating this compound degradation.

Bacterial degradation of fluoranthene can proceed through different initial dioxygenation attacks, primarily at the C-1,2, C-2,3, and C-7,8 positions, leading to different sets of intermediate metabolites.[3]

fluoranthene_degradation_pathway cluster_c12 C-1,2 Dioxygenation Pathway cluster_c78 C-7,8 Dioxygenation Pathway fluoranthene Fluoranthene c12_dihydrodiol cis-1,2-Dihydroxy- 1,2-dihydrofluoranthene fluoranthene->c12_dihydrodiol Dioxygenase c78_dihydrodiol cis-7,8-Dihydroxy- 7,8-dihydrofluoranthene fluoranthene->c78_dihydrodiol Dioxygenase c12_diol 1,2-Dihydroxyfluoranthene c12_dihydrodiol->c12_diol Dehydrogenase fluorene_carboxylic 9-Fluorenone-1-carboxylic acid c12_diol->fluorene_carboxylic Ring Cleavage phthalic_acid Phthalic Acid fluorene_carboxylic->phthalic_acid tca TCA Cycle phthalic_acid->tca c78_diol 7,8-Dihydroxyfluoranthene c78_dihydrodiol->c78_diol Dehydrogenase acenaphthenone Acenaphthenone c78_diol->acenaphthenone Ring Cleavage acenaphthenone->tca

Caption: Simplified metabolic pathways for bacterial degradation of fluoranthene.

References

A Comparative Guide to the Efficiency of PAH Extraction from Soil

Author: BenchChem Technical Support Team. Date: November 2025

The accurate quantification of polycyclic aromatic hydrocarbons (PAHs) in soil is critical for environmental monitoring and risk assessment. The efficiency of the extraction method used to isolate these compounds from the complex soil matrix is a key factor in achieving reliable results. This guide provides a comparative analysis of four commonly used extraction techniques: Soxhlet (SOX), Ultrasonic Extraction (USE), Microwave-Assisted Extraction (MAE), and Accelerated Solvent Extraction (ASE), with a focus on their extraction efficiencies for the 16 EPA priority PAHs.

Comparison of Extraction Efficiencies

The choice of extraction method can significantly impact the recovery of PAHs from soil. Modern techniques such as ASE and MAE are often favored for their speed and reduced solvent consumption compared to the traditional Soxhlet method.[1][2]

Overall, studies have shown that ASE can provide the best extraction efficiency when compared to MAE and Soxhlet extraction.[3] For instance, one comparative study on highly contaminated soil found that the total amount of 16 PAHs extracted was highest using supercritical fluid extraction (a method with comparable efficiency to ASE) at 458.0 mg kg-1, followed by MAE at 422.9 mg kg-1, and Soxhlet at 297.4 mg kg-1.[4]

For PAHs with a molecular weight greater than 170 g/mol , the differences in extraction efficiency between Soxhlet, ultrasonic, and microwave-assisted extraction are often not significant. However, for lower molecular weight PAHs, the Soxhlet method has been found to be up to 40% less efficient than ultrasonic and microwave-assisted techniques.

The following table summarizes the recovery data for the 16 EPA priority PAHs using the four different extraction methods. The data has been synthesized from various studies, and it is important to note that the experimental conditions, such as soil type and contaminant concentration, may vary between the different data points.

PAHSoxhlet (SOX)Ultrasonic Extraction (USE)Microwave-Assisted Extraction (MAE)Accelerated Solvent Extraction (ASE)
NaphthaleneLower EfficiencyHigher EfficiencyHigher EfficiencyHigh Efficiency
AcenaphthyleneLower EfficiencyHigher EfficiencyHigher EfficiencyHigh Efficiency
AcenaphtheneLower EfficiencyHigher EfficiencyHigher EfficiencyHigh Efficiency
FluoreneLower EfficiencyHigher EfficiencyHigher EfficiencyHigh Efficiency
PhenanthreneModerate EfficiencyHigh EfficiencyHigh EfficiencyHigh Efficiency
AnthraceneModerate EfficiencyHigh EfficiencyHigh EfficiencyHigh Efficiency
FluorantheneHigh EfficiencyHigh EfficiencyHigh EfficiencyHigh Efficiency
PyreneHigh EfficiencyHigh EfficiencyHigh EfficiencyHigh Efficiency
Benz[a]anthraceneHigh EfficiencyHigh EfficiencyHigh EfficiencyHigh Efficiency
ChryseneHigh EfficiencyHigh EfficiencyHigh EfficiencyHigh Efficiency
Benzo[b]fluorantheneHigh EfficiencyHigh EfficiencyHigh EfficiencyHigh Efficiency
Benzo[k]fluorantheneHigh EfficiencyHigh EfficiencyHigh EfficiencyHigh Efficiency
Benzo[a]pyreneHigh EfficiencyHigh EfficiencyHigh EfficiencyHigh Efficiency
Indeno[1,2,3-cd]pyreneHigh EfficiencyHigh EfficiencyHigh EfficiencyHigh Efficiency
Dibenz[a,h]anthraceneHigh EfficiencyHigh EfficiencyHigh EfficiencyHigh Efficiency
Benzo[ghi]peryleneHigh EfficiencyHigh EfficiencyHigh EfficiencyHigh Efficiency

Experimental Protocols

The following are generalized experimental protocols for each extraction method, based on common practices in comparative studies. Specific parameters may need to be optimized depending on the soil characteristics and the specific PAHs of interest.

Soxhlet Extraction (SOX)

Soxhlet extraction is a classical technique that utilizes continuous solvent reflux to extract analytes.

  • Sample Preparation: A known mass of dried and homogenized soil (e.g., 10 g) is placed in a cellulose thimble.

  • Apparatus Setup: The thimble is placed in the Soxhlet extractor, which is then fitted with a flask containing the extraction solvent (e.g., 250 mL of a hexane:acetone mixture) and a condenser.

  • Extraction: The solvent is heated to its boiling point. The solvent vapor travels up to the condenser, where it liquefies and drips back into the thimble, immersing the sample. Once the solvent level in the thimble reaches a certain height, it siphons back into the boiling flask. This process is repeated for an extended period (e.g., 18-24 hours).

  • Concentration: After extraction, the solvent is evaporated to a small volume using a rotary evaporator.

Ultrasonic Extraction (USE)

Ultrasonic extraction, or sonication, uses high-frequency sound waves to disrupt the sample matrix and enhance solvent penetration.

  • Sample Preparation: A known mass of soil (e.g., 5 g) is placed in a beaker or flask with a specific volume of extraction solvent (e.g., 50 mL of dichloromethane:acetone).

  • Extraction: The vessel is placed in an ultrasonic bath or a probe sonicator is immersed in the solvent. The sample is sonicated for a set period (e.g., 30-60 minutes).

  • Separation: The extract is separated from the soil by centrifugation or filtration.

  • Repeat: The extraction process is typically repeated two to three times with fresh solvent.

  • Concentration: The combined extracts are then concentrated.

Microwave-Assisted Extraction (MAE)

MAE uses microwave energy to heat the solvent and sample, accelerating the extraction process.

  • Sample Preparation: A small amount of soil (e.g., 2 g) is placed in a microwave-transparent extraction vessel with a measured volume of solvent (e.g., 30 mL of acetone:hexane).

  • Extraction: The vessel is sealed and placed in the microwave extractor. A specific temperature and pressure program is applied (e.g., ramp to 115°C and hold for 15 minutes).

  • Cooling and Filtration: After the program is complete, the vessel is allowed to cool, and the extract is filtered.

  • Concentration: The extract is then concentrated to the final volume.

Accelerated Solvent Extraction (ASE)

ASE, also known as Pressurized Fluid Extraction (PFE), uses elevated temperatures and pressures to increase the efficiency and speed of the extraction.

  • Sample Preparation: A specific amount of soil (e.g., 10 g) is mixed with a dispersing agent (e.g., diatomaceous earth) and packed into a stainless-steel extraction cell.

  • Extraction: The cell is placed in the ASE system. The extraction solvent (e.g., dichloromethane) is pumped into the cell, which is then heated (e.g., 100°C) and pressurized (e.g., 1500 psi). The extraction is performed for a short period (e.g., 5-10 minutes).

  • Collection: The extract is then purged from the cell with nitrogen gas into a collection vial.

  • Concentration: The collected extract is ready for analysis or may be further concentrated if needed.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for comparing the efficiencies of different PAH extraction methods.

G cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Extract Cleanup cluster_analysis Analysis cluster_comparison Data Comparison Soil_Sample Contaminated Soil Sample Homogenize Homogenize and Sieve Soil_Sample->Homogenize Spike Spike with PAH Standard (Optional) Homogenize->Spike Soxhlet Soxhlet Extraction Spike->Soxhlet USE Ultrasonic Extraction Spike->USE MAE Microwave-Assisted Extraction Spike->MAE ASE Accelerated Solvent Extraction Spike->ASE Cleanup_Sox Cleanup Soxhlet->Cleanup_Sox Cleanup_USE Cleanup USE->Cleanup_USE Cleanup_MAE Cleanup MAE->Cleanup_MAE Cleanup_ASE Cleanup ASE->Cleanup_ASE GCMS_Sox GC-MS/HPLC Analysis Cleanup_Sox->GCMS_Sox GCMS_USE GC-MS/HPLC Analysis Cleanup_USE->GCMS_USE GCMS_MAE GC-MS/HPLC Analysis Cleanup_MAE->GCMS_MAE GCMS_ASE GC-MS/HPLC Analysis Cleanup_ASE->GCMS_ASE Compare Compare Recovery Efficiencies GCMS_Sox->Compare GCMS_USE->Compare GCMS_MAE->Compare GCMS_ASE->Compare

Caption: Experimental workflow for comparing PAH extraction methods.

Conclusion

The selection of an appropriate extraction method is a critical step in the analysis of PAHs in soil. While the traditional Soxhlet method is still widely used and can provide good recoveries for high molecular weight PAHs, modern techniques such as MAE and ASE offer significant advantages in terms of speed, solvent consumption, and automation.[1] ASE, in particular, has been shown to provide excellent extraction efficiencies across a wide range of PAHs.[3] The choice of method will ultimately depend on the specific requirements of the analysis, including the number of samples, the target analytes, and the available resources. For routine analysis of a large number of samples, ASE and MAE are generally the preferred methods due to their higher throughput and reduced operational costs.

References

A Head-to-Head Comparison: Fluoranthene-3-14C Tracer vs. Stable Isotope Labeling Methods in Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise tracking of molecules is paramount. This guide provides an objective comparison between the use of the radiotracer Fluoranthene-3-14C and stable isotope labeling techniques, offering insights into their respective methodologies, performance, and applications, supported by experimental data.

The journey of a compound through a biological system, its metabolic fate, and its interaction with cellular machinery are critical pieces of information in fields ranging from environmental science to pharmacology. To elucidate these pathways, researchers rely on isotopic labeling, a technique that renders molecules visible to analytical instruments. Two primary approaches dominate this landscape: radiolabeling with isotopes like Carbon-14 (¹⁴C) and stable isotope labeling with isotopes such as Carbon-13 (¹³C). This guide will delve into a comparative analysis of these two powerful techniques, using the polycyclic aromatic hydrocarbon (PAH) fluoranthene as a model compound.

The Principles: Radioactivity vs. Mass Shift

Fluoranthene-3-¹⁴C , a radiolabeled isotopologue of fluoranthene, incorporates the radioactive isotope ¹⁴C at a specific position in its molecular structure. ¹⁴C undergoes beta decay, emitting an electron that can be detected by specialized instruments like liquid scintillation counters. The presence and quantity of the ¹⁴C label can be used to trace the parent compound and its metabolites.

Stable Isotope Labeling , on the other hand, utilizes non-radioactive isotopes, most commonly ¹³C. Incorporating ¹³C into the fluoranthene molecule increases its mass. This mass shift is then detected and quantified using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. The distinct mass of the labeled compound and its fragments allows for its differentiation from its unlabeled counterparts.

Quantitative Performance Comparison

To facilitate a clear understanding of the trade-offs between these two methodologies, the following table summarizes their key performance characteristics.

FeatureFluoranthene-3-¹⁴C (Radiotracer)Stable Isotope Labeling (e.g., ¹³C-Fluoranthene)
Detection Principle Beta decay of ¹⁴CMass shift detection by MS or NMR
Sensitivity Extremely high; capable of detecting very low concentrations.High, but generally less sensitive than radiotracers.
Detection Limit Down to attomolar (10⁻¹⁸ mol) levels.Typically in the picomolar (10⁻¹²) to nanomolar (10⁻⁹ mol) range.
Instrumentation Liquid Scintillation Counter (LSC), Accelerator Mass Spectrometry (AMS).Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), NMR Spectroscopy.
Sample Size Can analyze very small samples, often in the milligram range or less.[1]Requires larger sample sizes compared to radiotracer methods, typically in the microgram to milligram range.
Cost of Labeled Compound Generally higher due to the complexities of radiosynthesis and handling.Can be high, but often more accessible than radiolabeled compounds.
Instrumentation Cost LSC is relatively inexpensive; AMS is very expensive.GC-MS and LC-MS instrumentation costs are moderate to high. NMR is very expensive.
Waste Disposal Requires specialized, licensed, and costly radioactive waste disposal.No radioactive waste; standard chemical waste disposal protocols apply.
Safety Precautions Stringent safety protocols are required to handle radioactive materials and prevent contamination.Standard laboratory safety procedures for handling chemicals are sufficient.
Regulatory Oversight Highly regulated by national and international bodies governing radioactive materials.Minimal regulatory oversight compared to radioactive materials.
Structural Information Provides limited structural information on metabolites.MS and NMR provide detailed structural information and fragmentation patterns of metabolites.

Experimental Protocols: A Step-by-Step Look

The choice between Fluoranthene-3-¹⁴C and a stable isotope-labeled analogue significantly influences the experimental workflow. Below are detailed, representative protocols for a bioaccumulation study, a common application for such tracers.

Experimental Protocol 1: Fluoranthene-3-¹⁴C Bioaccumulation Study in Sediment-Dwelling Organisms

Objective: To quantify the uptake and bioaccumulation of fluoranthene from sediment by an invertebrate species.

Materials:

  • Fluoranthene-3-¹⁴C (specific activity known)

  • Unlabeled fluoranthene

  • Sediment and water for the experimental microcosm

  • Test organisms (e.g., oligochaete worms)

  • Liquid scintillation vials

  • Scintillation cocktail

  • Liquid Scintillation Counter (LSC)

  • Organic solvent for extraction (e.g., acetone/hexane mixture)

  • Tissue solubilizer

Procedure:

  • Preparation of Spiked Sediment:

    • A stock solution of Fluoranthene-3-¹⁴C is prepared in a suitable solvent.

    • This stock solution is mixed with unlabeled fluoranthene to achieve the desired final concentration and specific activity in the sediment.

    • The fluoranthene mixture is thoroughly and evenly applied to the sediment and the solvent is allowed to evaporate completely.

  • Microcosm Setup:

    • The spiked sediment is distributed into replicate experimental chambers.

    • Overlying water is carefully added to each chamber.

    • The systems are allowed to equilibrate for a specified period.

  • Introduction of Organisms:

    • A known number and biomass of the test organisms are introduced into each chamber.

  • Incubation and Sampling:

    • The microcosms are incubated under controlled conditions (temperature, light).

    • At predetermined time points, a subset of organisms is removed from the sediment.

  • Sample Processing and Extraction:

    • The collected organisms are rinsed to remove adhering sediment.

    • The tissues are blotted dry and weighed.

    • Tissues are homogenized and solubilized using a suitable tissue solubilizer.

    • For analysis of metabolites, a separate cohort of organisms can be subjected to organic solvent extraction.

  • Liquid Scintillation Counting:

    • The solubilized tissue or a subsample of the organic extract is added to a liquid scintillation vial.

    • A scintillation cocktail is added to the vial.[2] The cocktail contains fluors that emit light when excited by the beta particles from ¹⁴C decay.[2][3]

    • The vials are placed in a Liquid Scintillation Counter.

    • The instrument measures the light output, which is proportional to the amount of ¹⁴C in the sample. The results are typically reported in disintegrations per minute (DPM).

  • Data Analysis:

    • The DPM values are converted to the concentration of Fluoranthene-3-¹⁴C in the tissues using the known specific activity of the dosing solution.

    • Bioaccumulation factors (BAFs) can be calculated by dividing the concentration in the organism by the concentration in the sediment.

Experimental Protocol 2: Stable Isotope Labeling Study of Fluoranthene Metabolism using ¹³C-Fluoranthene and GC-MS

Objective: To identify and quantify the metabolites of fluoranthene in a microbial culture.

Materials:

  • ¹³C-labeled Fluoranthene (e.g., uniformly labeled)

  • Microbial culture medium

  • Inoculum of a fluoranthene-degrading microbial consortium

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Organic solvents for extraction (e.g., ethyl acetate)

  • Derivatizing agent (if necessary for GC analysis of metabolites)

  • Internal standards (e.g., deuterated PAHs)

Procedure:

  • Preparation of Labeled Medium:

    • A stock solution of ¹³C-Fluoranthene is prepared in a suitable solvent.

    • The stock solution is added to the microbial culture medium to achieve the desired final concentration.

  • Inoculation and Incubation:

    • The labeled medium is inoculated with the microbial consortium.

    • Control cultures with unlabeled fluoranthene and uninoculated controls are also prepared.

    • The cultures are incubated under appropriate conditions (temperature, agitation, aeration).

  • Sampling and Extraction:

    • At various time points, aliquots of the culture are collected.

    • The samples are centrifuged to separate the microbial biomass from the supernatant.

    • The supernatant is extracted with an organic solvent (e.g., ethyl acetate) to recover the remaining ¹³C-fluoranthene and its metabolites.

    • Internal standards are added to the extracts for quantification.

  • Sample Preparation for GC-MS:

    • The organic extracts are concentrated under a gentle stream of nitrogen.

    • If the metabolites are not volatile or are thermally labile, they may need to be derivatized to improve their chromatographic properties.

  • GC-MS Analysis:

    • The prepared samples are injected into the GC-MS system.[4][5]

    • The gas chromatograph separates the different compounds in the mixture based on their boiling points and interactions with the chromatographic column.

    • The separated compounds then enter the mass spectrometer, where they are ionized and fragmented.

    • The mass spectrometer separates the ions based on their mass-to-charge ratio (m/z).

  • Data Analysis:

    • The mass spectra of the eluting compounds are analyzed. The presence of the ¹³C label will result in a characteristic mass shift in the molecular ion and fragment ions compared to the unlabeled compounds.

    • The retention times and mass spectra are compared to those of authentic standards (if available) to identify the metabolites.

    • The concentration of ¹³C-fluoranthene and its metabolites is quantified by comparing their peak areas to those of the internal standards. The use of ¹³C-labeled compounds allows for the analysis of their transformation in complex matrices like soil.[6]

Supporting Experimental Data: A Direct Comparison

A study directly comparing ¹³C NMR and ¹⁴C tracer techniques in investigating hepatic metabolism provides valuable insights.[7] The research demonstrated that the relative concentrations of ¹³C label at specific carbon positions, as measured by NMR, were in close agreement with the ¹⁴C isotopic distributions determined from extracts of the same samples.[7] This indicates that both methods can yield comparable quantitative data on metabolic pathways.[7] However, another study comparing [U-¹⁴C]glucose and [U-¹³C]glucose for measuring exogenous carbohydrate oxidation found a significant difference in the calculated oxidation rates between the two tracers.[8] This highlights that while often comparable, the choice of isotope and analytical technique can sometimes lead to different quantitative outcomes, and careful consideration of the specific research question and potential isotopic fractionation effects is necessary.[8]

Mandatory Visualization: Signaling Pathway and Experimental Workflow

Fluoranthene's Interaction with the Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Polycyclic aromatic hydrocarbons like fluoranthene are known to interact with the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor that plays a crucial role in regulating the expression of genes involved in xenobiotic metabolism.[9][10] The following diagram illustrates the canonical AhR signaling pathway activated by an environmental ligand such as fluoranthene.

Caption: Canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by Fluoranthene.

Experimental Workflow Comparison

The following diagram illustrates the distinct experimental workflows for tracer studies using Fluoranthene-3-¹⁴C and stable isotope labeling.

Tracer_Workflows cluster_14C This compound Workflow cluster_13C Stable Isotope Labeling Workflow start_14C Introduce 14C-Fluoranthene to System sample_14C Sample Collection (e.g., tissue, media) start_14C->sample_14C extract_14C Extraction / Solubilization sample_14C->extract_14C lsc_14C Liquid Scintillation Counting extract_14C->lsc_14C data_14C Quantify Radioactivity (DPM) lsc_14C->data_14C start_13C Introduce 13C-Fluoranthene to System sample_13C Sample Collection (e.g., cells, media) start_13C->sample_13C extract_13C Extraction & Derivatization sample_13C->extract_13C ms_13C Mass Spectrometry (e.g., GC-MS) extract_13C->ms_13C data_13C Identify & Quantify by Mass Shift ms_13C->data_13C

Caption: Comparative experimental workflows for ¹⁴C radiotracer and stable isotope labeling studies.

Conclusion: Choosing the Right Tool for the Job

Both Fluoranthene-3-¹⁴C and stable isotope labeling methods are powerful tools for tracing the fate of molecules in complex systems. The choice between them is not a matter of one being definitively superior to the other, but rather a strategic decision based on the specific research question, available resources, and regulatory constraints.

Fluoranthene-3-¹⁴C excels in studies requiring the highest sensitivity, where the goal is to detect and quantify minute amounts of the tracer and its metabolites. Its primary drawbacks are the safety and regulatory burdens associated with radioactivity, as well as the higher cost of labeled compounds and waste disposal.

Stable isotope labeling offers a safer and less regulated alternative, providing rich structural information about metabolites through techniques like mass spectrometry. While generally less sensitive than radiolabeling, it is often sufficient for many metabolic and flux analysis studies. The initial investment in mass spectrometry instrumentation can be significant, but the operational costs and safety considerations are considerably lower than for radiotracer work.

For drug development professionals, stable isotope labeling is increasingly favored for its safety profile, especially in clinical studies, and its ability to provide detailed metabolic maps. However, for initial preclinical ADME (absorption, distribution, metabolism, and excretion) studies, the high sensitivity of ¹⁴C-labeled compounds remains a valuable asset. Ultimately, a thorough understanding of the strengths and limitations of each method, as outlined in this guide, will enable researchers to select the most appropriate and effective approach for their scientific inquiries.

References

Assessing the Relative Bioavailability of Radiolabeled Polycyclic Aromatic Hydrocarbons: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the relative bioavailability of various radiolabeled Polycyclic Aromatic Hydrocarbons (PAHs), a class of persistent environmental pollutants of significant toxicological concern. Understanding the bioavailability of these compounds is crucial for accurate risk assessment and the development of effective remediation and therapeutic strategies. This document summarizes key experimental data, details the methodologies used to obtain these findings, and presents visual workflows to facilitate comprehension.

Quantitative Comparison of Relative Bioavailability

The oral bioavailability of PAHs from contaminated soil is often significantly lower than when administered in a more readily absorbable matrix, such as oil or a pure solvent. The Relative Bioavailability Factor (RBAF) is a key metric used to quantify this difference. It is the ratio of the bioavailability of a contaminant in a specific matrix (e.g., soil) to its bioavailability in a reference matrix (e.g., laboratory diet).

The following table summarizes in vivo relative bioavailability data for several carcinogenic PAHs, primarily from studies conducted in rodent models exposed to contaminated soil.

Radiolabeled PAHCommon RadiolabelAnimal ModelMean Relative Bioavailability Factor (RBAF) (%)Reference(s)
Benz[a]anthracene (B[a]A)³H or ¹⁴CMouse15 - 23[1]
Benzo[a]pyrene (B[a]P)³H or ¹⁴CMouse, Rat8 - 14[1][2]
Chrysene (CHR)³H or ¹⁴CMouseData not consistently reported[2]
Benzo[b]fluoranthene (B[b]F)³H or ¹⁴CMouseData not consistently reported[2]
Benzo[k]fluoranthene (B[k]F)³H or ¹⁴CMouseData not consistently reported[2]
Dibenz[a,h]anthracene (DB[a,h]A)³H or ¹⁴CMouseData not consistently reported[2]
Indeno[1,2,3-cd]pyrene (I[cd]P)³H or ¹⁴CMouseData not consistently reported[2]

Note: The bioavailability of PAHs can be influenced by various factors, including soil type, organic matter content, aging of the contamination, and the specific mixture of PAHs present.[3] The data presented here are mean values from specific studies and may not be representative of all environmental conditions.

Experimental Protocols

The assessment of PAH bioavailability relies on both in vivo animal studies and in vitro laboratory models. Below are detailed protocols for each approach.

In Vivo Relative Bioavailability Protocol (Rodent Model)

This protocol outlines a typical in vivo study to determine the RBAF of a radiolabeled PAH in a soil matrix.[1][2][4]

1. Preparation of Test Soil:

  • Sourcing: Obtain soil from a contaminated site or prepare a spiked soil by adding a known amount of the radiolabeled PAH to clean soil.
  • Sieving: Sieve the soil to a particle size of <250 µm to represent the fraction that is most likely to be incidentally ingested.[2]
  • Homogenization: Thoroughly mix the sieved soil to ensure a uniform distribution of the PAH.
  • Analysis: Accurately measure the concentration of the radiolabeled PAH in the prepared soil using techniques like gas chromatography/mass spectrometry (GC/MS).

2. Diet Preparation:

  • Soil-Amended Diet: Prepare a diet containing a specific percentage (e.g., 5%) of the contaminated soil mixed with standard rodent chow.
  • Reference Diet: Prepare a reference diet by adding the same amount of the radiolabeled PAH (from a pure source, often dissolved in a vehicle like corn oil) to the rodent chow. This serves as the 100% bioavailability reference.
  • Control Diet: Prepare a control diet of standard rodent chow without any added PAH.

3. Animal Study:

  • Animal Model: Use a standardized strain of laboratory mice (e.g., B6C3F1) or rats.[1][5]
  • Acclimation: Allow the animals to acclimate to the laboratory conditions and the control diet.
  • Dosing: Divide the animals into groups and provide them with the respective diets (control, reference, and soil-amended) for a specified period (e.g., 14 days).[4]
  • Sample Collection: Collect urine and feces daily from each animal. At the end of the study, blood samples may also be collected.

4. Sample Analysis:

  • Metabolite Extraction: Extract the PAH and its metabolites from the collected urine, feces, and/or blood samples.
  • Quantification: Use liquid scintillation counting to measure the amount of the radiolabel in the extracts. This provides a measure of the amount of PAH that was absorbed and systemically distributed.
  • Data Analysis: Calculate the total amount of absorbed PAH for each group. The RBAF is then calculated using the following formula:

In Vitro Bioaccessibility Protocol (Simulated Gastrointestinal Digestion)

In vitro methods provide a faster and less expensive alternative to in vivo studies by simulating the conditions of the human digestive system to estimate the "bioaccessible" fraction of a PAH, which is the amount released from the soil matrix and available for absorption.[6]

1. Preparation of Simulated Digestive Fluids:

  • Saliva: Prepare a solution containing enzymes like amylase at a pH representative of the mouth.
  • Gastric Fluid: Prepare an acidic solution (pH 1-2) containing pepsin.
  • Intestinal Fluid: Prepare a solution with a neutral to slightly alkaline pH (pH 7-7.5) containing bile salts and pancreatin.

2. Digestion Simulation:

  • Oral Phase: Incubate a known amount of the contaminated soil with the simulated saliva for a short period.
  • Gastric Phase: Add the simulated gastric fluid to the mixture from the oral phase and incubate at 37°C with gentle agitation to simulate stomach churning.
  • Intestinal Phase: Neutralize the mixture and add the simulated intestinal fluid. Continue the incubation at 37°C.

3. Measurement of Bioaccessible Fraction:

  • Separation: After the simulated digestion, separate the liquid phase (containing the dissolved PAH) from the solid soil particles, typically by centrifugation or filtration.
  • Extraction: Extract the PAH from the liquid phase using an appropriate organic solvent.
  • Quantification: Analyze the extract using GC/MS or high-performance liquid chromatography (HPLC) to determine the concentration of the PAH that was released from the soil.
  • Calculation: The bioaccessibility is expressed as the percentage of the total PAH in the soil that was measured in the liquid phase after digestion.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams were created using the DOT language.

in_vivo_workflow cluster_prep Preparation cluster_animal Animal Study cluster_analysis Analysis soil_prep 1. Prepare & Sieve Contaminated Soil (<250 µm) diet_prep 2. Prepare Soil-Amended & Reference Diets soil_prep->diet_prep dosing 3. Dose Animal Groups (Control, Reference, Soil) diet_prep->dosing collection 4. Daily Collection of Urine & Feces dosing->collection extraction 5. Extract Radiolabeled Metabolites collection->extraction quantification 6. Quantify via Scintillation Counting extraction->quantification calculation 7. Calculate RBAF quantification->calculation

Caption: In Vivo Relative Bioavailability Workflow.

in_vitro_workflow cluster_prep Preparation cluster_digestion Simulated Digestion cluster_analysis Analysis soil_sample 1. Weigh Contaminated Soil Sample oral_phase 3. Oral Phase (Saliva Incubation) soil_sample->oral_phase digestive_fluids 2. Prepare Simulated Digestive Fluids digestive_fluids->oral_phase gastric_phase 4. Gastric Phase (Pepsin, Acid Incubation) oral_phase->gastric_phase intestinal_phase 5. Intestinal Phase (Bile, Pancreatin Incubation) gastric_phase->intestinal_phase separation 6. Separate Liquid & Solid Phases intestinal_phase->separation extraction 7. Extract PAH from Liquid Phase separation->extraction quantification 8. Quantify via GC/MS or HPLC extraction->quantification calculation 9. Calculate % Bioaccessibility quantification->calculation

Caption: In Vitro Bioaccessibility Workflow.

References

A Comparative Analysis of Fluoranthene Metabolism in Human vs. Rat Liver Microsomes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of fluoranthene metabolism in human and rat liver microsomes, offering insights into species-specific differences in xenobiotic transformation. The following sections detail the metabolic pathways, present available quantitative data, and provide a representative experimental protocol for in vitro studies.

Introduction

Fluoranthene, a polycyclic aromatic hydrocarbon (PAH), is a widespread environmental pollutant formed during the incomplete combustion of organic materials. Understanding its metabolic fate is crucial for assessing its potential toxicity and carcinogenicity in different species. Liver microsomes, which contain a high concentration of cytochrome P450 (CYP450) enzymes, are a primary in vitro model for studying the phase I metabolism of xenobiotics like fluoranthene. This guide compares the metabolic profiles of fluoranthene in human and rat liver microsomes, highlighting key differences in metabolic rates and the formation of specific metabolites.

Metabolic Pathways of Fluoranthene

The metabolism of fluoranthene in both human and rat liver microsomes is primarily initiated by CYP450-mediated oxidation. The principal metabolic activation pathway involves the formation of dihydrodiols, which can be further metabolized to highly reactive diol epoxides, the ultimate carcinogenic metabolites of many PAHs. Key metabolites identified in both species include fluoranthene-2,3-diol, 3-hydroxyfluoranthene, and 8-hydroxyfluoranthene.[1] However, significant species-specific differences exist in the stereoselectivity and the predominant metabolic routes.

The metabolic pathway can be visualized as follows:

Fluoranthene_Metabolism Fluoranthene Fluoranthene Arene_Oxide Arene Oxide Intermediate Fluoranthene->Arene_Oxide CYP450 Fluoranthene_2_3_diol Fluoranthene-2,3-diol Arene_Oxide->Fluoranthene_2_3_diol Epoxide Hydrolase Hydroxyfluoranthenes 3-Hydroxyfluoranthene & 8-Hydroxyfluoranthene Arene_Oxide->Hydroxyfluoranthenes Rearrangement Diol_Epoxides Diol Epoxides (syn- and anti-) Fluoranthene_2_3_diol->Diol_Epoxides CYP450 Tetrahydrotetrols Tetrahydrotetrols Diol_Epoxides->Tetrahydrotetrols Hydrolysis

Figure 1: Simplified metabolic pathway of fluoranthene.

Comparative Quantitative Data

Significant differences in the rate and profile of fluoranthene metabolism have been observed between human and rat liver microsomes. The overall rate of metabolism is considerably higher in human liver microsomes compared to those from rats.[1]

ParameterHuman Liver MicrosomesRat Liver Microsomes (Aroclor 1254-induced)Reference
Overall Metabolic Rate HigherLower[1]
Major Metabolite Fluoranthene-2,3-diolFluoranthene-2,3-diol[2]
Enantiomeric Excess of (-)-trans-2,3-dihydrodiol 6-12%75-78%[2]
Proportion of Fluoranthene-2,3-diol Lower proportion relative to detoxification productsHigher proportion relative to detoxification products[1]
Proportion of 3-Hydroxyfluoranthene Higher proportion (detoxification pathway)Lower proportion[1]

Species-Specific Differences in Metabolism

The most striking difference between human and rat liver microsomes lies in the stereoselective formation of the major metabolite, fluoranthene-trans-2,3-dihydrodiol. Liver microsomes from rats treated with the CYP450 inducer Aroclor 1254 produce the (-)-trans-2,3-dihydrodiol with a high enantiomeric excess of 75-78%.[2] In contrast, human liver microsomes exhibit a much lower stereoselectivity, with an enantiomeric excess of only 6-12% for the same enantiomer.[2]

Furthermore, the balance between activation and detoxification pathways appears to differ. Rodent microsomes, including those from rats, tend to produce a higher proportion of the fluoranthene-2,3-diol, which is a precursor to the carcinogenic diol epoxides.[1] Conversely, microsomes from higher mammals, including humans, favor the formation of 3-hydroxyfluoranthene, a detoxification product.[1] This suggests that humans may have a more efficient detoxification pathway for fluoranthene compared to rats.

The cytochrome P450 enzymes from the CYP1A, CYP2B, and CYP3A subfamilies are known to be involved in the metabolism of PAHs in rats.[3] While the specific isoforms responsible for fluoranthene metabolism in humans have not been fully elucidated, it is likely that orthologous enzymes from the same families play a significant role.

Experimental Protocols

The following is a representative protocol for a comparative in vitro metabolism study of fluoranthene using human and rat liver microsomes. This protocol is a composite based on standard methodologies for similar studies.

Objective: To compare the rate of formation of fluoranthene metabolites in human and rat liver microsomes.

Materials:

  • Human and rat liver microsomes (pooled)

  • Fluoranthene

  • NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Metabolite standards (if available)

Experimental Workflow:

Experimental_Workflow cluster_0 Incubation cluster_1 Sample Preparation cluster_2 Analysis A Prepare incubation mixture: - Liver microsomes - Phosphate buffer - Fluoranthene B Pre-incubate at 37°C A->B C Initiate reaction with NADPH regenerating system B->C D Incubate at 37°C with shaking C->D E Stop reaction (e.g., with cold acetonitrile) D->E F Extract metabolites (e.g., with ethyl acetate) E->F G Evaporate solvent and reconstitute in mobile phase F->G H HPLC with Fluorescence Detection G->H I Quantify metabolites based on standard curves H->I

Figure 2: General workflow for in vitro fluoranthene metabolism assay.

Procedure:

  • Preparation of Incubation Mixtures:

    • In a microcentrifuge tube, combine pooled liver microsomes (final concentration typically 0.5-1.0 mg/mL), potassium phosphate buffer (e.g., 100 mM, pH 7.4), and fluoranthene (dissolved in a suitable solvent like DMSO, final concentration typically 1-100 µM). The final solvent concentration should be kept low (e.g., <1%) to avoid enzyme inhibition.

    • Prepare separate reactions for human and rat liver microsomes. Include control incubations without the NADPH regenerating system to account for non-enzymatic degradation.

  • Incubation:

    • Pre-incubate the mixtures at 37°C for a short period (e.g., 5 minutes) to allow the components to reach thermal equilibrium.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the reactions at 37°C with gentle shaking for a predetermined time (e.g., 0, 5, 15, 30, and 60 minutes) to determine the reaction kinetics.

  • Reaction Termination and Metabolite Extraction:

    • Terminate the reactions by adding an equal volume of ice-cold acetonitrile. This will precipitate the proteins.

    • Vortex the samples and centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to a new tube.

    • Perform a liquid-liquid extraction by adding a water-immiscible organic solvent such as ethyl acetate. Vortex and centrifuge to separate the phases.

    • Carefully collect the organic layer containing the metabolites.

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the dried residue in a small volume of the initial HPLC mobile phase.

  • HPLC Analysis:

    • Analyze the samples by reverse-phase HPLC with fluorescence detection.

    • Column: A C18 column is typically used.

    • Mobile Phase: A gradient of acetonitrile and water is commonly employed.

    • Fluorescence Detection: Use appropriate excitation and emission wavelengths for fluoranthene and its expected metabolites. For general screening of PAHs, an excitation wavelength of around 260 nm and emission wavelengths programmed to 350 nm, 440 nm, and 500 nm can be used to detect a range of compounds.[4] For more specific detection of fluoranthene and its hydroxylated metabolites, different wavelength pairs may be optimal.

    • Quantify the formation of each metabolite by comparing the peak areas to a standard curve generated with authentic standards, if available. Express the rate of metabolite formation as pmol/min/mg of microsomal protein.

Conclusion

The in vitro metabolism of fluoranthene exhibits significant species-specific differences between humans and rats. Human liver microsomes generally display a higher metabolic rate and a preference for detoxification pathways, leading to the formation of 3-hydroxyfluoranthene. In contrast, rat liver microsomes show a high degree of stereoselectivity in the formation of the pro-carcinogenic fluoranthene-trans-2,3-dihydrodiol. These differences underscore the importance of considering species-specific metabolic profiles when extrapolating toxicological data from animal models to humans. The provided experimental protocol offers a framework for conducting further comparative studies to elucidate the kinetics and enzymatic basis of these metabolic variations.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Fluoranthene-3-14C

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the handling and disposal of Fluoranthene-3-14C, a radiolabeled polycyclic aromatic hydrocarbon. Adherence to these protocols is critical to ensure personnel safety, prevent environmental contamination, and maintain experimental integrity. The following procedures integrate standard chemical safety practices with specific precautions for handling low-energy beta-emitting radionuclides like Carbon-14.

Essential Safety and Handling Protocol

The handling of this compound necessitates a dual approach, addressing both its chemical toxicity and radiological properties. Fluoranthene is a toxic and irritant compound, classified as very toxic to aquatic life.[1][2] The Carbon-14 label introduces a low-level radioactive hazard, primarily through internal exposure routes such as inhalation, ingestion, or skin absorption.[1][3][4][5]

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical and radiological exposure. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Double-layer nitrile gloves. Change outer gloves every 20-30 minutes or immediately upon suspected contamination.[1][3][5]Prevents skin contact with the chemically toxic and radiolabeled compound. Many C-14 compounds can penetrate single gloves.[1][3][5]
Body Protection Full-length laboratory coat, worn fully buttoned.Protects skin and personal clothing from splashes and contamination.[3][6]
Eye Protection Chemical splash goggles or safety glasses with side shields.Protects eyes from splashes of the compound or solvents.[1][3]
Respiratory Protection Work in a certified chemical fume hood.[3][7]Minimizes the risk of inhaling aerosolized particles of the radiolabeled compound.
Dosimetry While not always required for low-energy beta emitters like C-14, follow your institution's Radiation Safety Officer (RSO) guidelines. A baseline and periodic bioassay (e.g., urinalysis) may be required.[4][5]Monitors for internal uptake of the radioactive material.
Operational Plan: Step-by-Step Handling Procedure

1. Preparation and Designated Work Area:

  • Designate a specific area for handling this compound, clearly marked with "Caution, Radioactive Material" signage.[3][6]

  • Cover the work surface with plastic-backed absorbent paper to contain any spills.[3][4]

  • Assemble all necessary materials and equipment before introducing the radioactive compound.

  • Ensure a calibrated radiation survey meter (a liquid scintillation counter for wipe tests is essential for C-14) is available and operational.[6] Geiger counters are generally not effective for detecting C-14.[6]

2. Handling the Compound:

  • Adhere to the principles of ALARA (As Low As Reasonably Achievable): minimize time spent handling the material, maximize distance from the source, and use appropriate shielding (though for C-14, containment is the primary concern).[2][7][8][9]

  • Use tools such as forceps or spatulas to handle solid this compound to avoid direct contact.

  • If dissolving the compound, add solvent slowly to avoid splashing.

  • All manipulations of open sources of this compound must be conducted in a certified chemical fume hood.[3][7]

3. Post-Handling and Decontamination:

  • After handling, monitor your gloves and lab coat for contamination before removing them.

  • Perform a wipe test on the work area, equipment, and floor.[6] Analyze the wipes using a liquid scintillation counter.

  • Decontaminate any surfaces or equipment found to be contaminated using a suitable decontamination solution.

  • Wash hands thoroughly after removing PPE.

Disposal Plan

All waste generated from handling this compound is considered radioactive and chemical waste and must be disposed of according to institutional and regulatory guidelines.

  • Solid Waste: Contaminated gloves, absorbent paper, pipette tips, and other solid materials should be placed in a designated, labeled radioactive waste container. Do not mix with other radioactive isotopes.[5]

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, labeled radioactive liquid waste container. Do not pour down the drain.

  • Container Disposal: Empty stock vials should be treated as radioactive waste.

  • Contact your institution's Radiation Safety Officer or Environmental Health and Safety department for specific disposal procedures.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Decontamination cluster_disposal Disposal prep1 Don Personal Protective Equipment (PPE) prep2 Prepare Designated Work Area in Fume Hood prep1->prep2 prep3 Assemble All Necessary Materials prep2->prep3 handle1 Retrieve this compound prep3->handle1 Proceed to Handling handle2 Perform Experimental Manipulations handle1->handle2 post1 Segregate Radioactive Waste handle2->post1 Complete Experiment post2 Perform Wipe Test of Work Area post1->post2 post3 Decontaminate Surfaces and Equipment post2->post3 post4 Doff PPE post3->post4 post5 Wash Hands Thoroughly post4->post5 disp1 Store Waste in Designated Containers post5->disp1 Proceed to Disposal disp2 Contact Radiation Safety Officer for Pickup disp1->disp2

Caption: Workflow for the safe handling of this compound.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.